1-Iodo-3,4-methylenedioxybenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-iodo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMCBIXYIYQHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207491 | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-51-7 | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Iodo-3,4-methylenedioxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Iodo-3,4-methylenedioxybenzene: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-3,4-methylenedioxybenzene, also known as 5-iodo-1,3-benzodioxole, is an iodinated aromatic heterocyclic organic compound. Its chemical structure, featuring a benzodioxole ring substituted with an iodine atom, makes it a versatile synthetic intermediate in the preparation of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in the development of therapeutic and imaging agents, with a focus on its role in the synthesis of novel compounds targeting the central nervous system.
Chemical and Physical Properties
This compound is a brown oil at room temperature.[1][2] It is soluble in organic solvents such as chloroform and methanol.[1][2] A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5876-51-7 | [3] |
| Molecular Formula | C₇H₅IO₂ | [3] |
| Molecular Weight | 248.02 g/mol | [3] |
| Appearance | Brown Oil | [1][2] |
| Boiling Point | 94 °C | [1][2] |
| Density | 1.91 g/cm³ | [1][2] |
| Flash Point | 111 °C | [1][2] |
| Solubility | Soluble in Chloroform, Methanol | [1][2] |
| Storage Temperature | 2-8°C (protect from light) | [1][2] |
Spectral Data
¹H NMR (400 MHz, CDCl₃): δ 5.96 (s, 2H), 6.59 (d, J = 8.0 Hz, 1H), 7.07-7.20 (m, 2H).[4]
¹³C NMR (100.6 MHz, CDCl₃): δ 82.3, 101.6, 110.6, 117.8, 130.8, 148.0, 148.8.[4]
Mass Spectrum (EI): m/z (%): 247.95 (100) [M]⁺.[4]
Infrared Spectrum: Available through the NIST WebBook.[5]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct iodination of 1,3-benzodioxole.
Experimental Protocol
Materials:
-
1,3-Benzodioxole
-
N-Iodosuccinimide (NIS)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel
Procedure:
-
Under an argon atmosphere, a 1 L flask is charged with N-iodosuccinimide (14.8 g, 66.0 mmol), 1,3-benzodioxole (6.31 mL, 55.0 mmol), and acetic acid (470 mL).
-
The reaction mixture is stirred at room temperature for 65 hours.
-
Upon completion of the reaction, the acetic acid is removed by distillation under reduced pressure.
-
The residue is neutralized with a saturated aqueous sodium bicarbonate solution.
-
Aqueous sodium thiosulfate and chloroform are added to the mixture to separate the organic layer.
-
The aqueous layer is further extracted with chloroform.
-
The organic layers are combined, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using hexane as the eluent to afford 5-iodo-1,3-benzodioxole as a colorless liquid (11.3 g, 45.7 mmol, 83% yield).[2]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various biologically active compounds, including potential antiviral and antitumor agents.[2] Its utility stems from the reactivity of the carbon-iodine bond, which allows for the facile introduction of diverse functional groups through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Synthesis of SPECT Imaging Agents for the NMDA Receptor NR2B Subtype
A significant application of derivatives of this compound is in the development of radiolabeled ligands for in vivo imaging of specific receptor subtypes in the brain. The following section details the synthesis of radio-iodinated benzimidazoles as potential Single Photon Emission Computed Tomography (SPECT) imaging agents for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. While the specific synthesis starts from a benzyl iodide, this intermediate is readily accessible from this compound via subsequent reactions.
This protocol describes the synthesis of a key benzimidazole derivative, which can be radiolabeled for SPECT imaging.
Materials:
-
4-(4-iodobenzyl)piperidine (synthesized from 1-iodo-4-methylbenzene, a related starting material)
-
2-chloromethyl-5-methoxy-1H-benzimidazole
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Hydrobromic acid (HBr)
Procedure:
-
A mixture of 4-(4-iodobenzyl)piperidine, 2-chloromethyl-5-methoxy-1H-benzimidazole, and potassium carbonate in DMF is stirred at room temperature.
-
After the reaction is complete, the mixture is worked up to isolate the methoxy-protected benzimidazole derivative.
-
The methoxy group is then deprotected by heating with hydrobromic acid to yield the final product, 2-{[4-(4-iodobenzyl)piperidin-1-yl]methyl}benzimidazol-5-ol.[3]
Radiolabeling for SPECT Imaging:
The non-radioactive iodo-compound serves as a standard and precursor for the synthesis of the corresponding radio-iodinated SPECT imaging agent. The radiolabeling is typically achieved by isotopic exchange or by starting from a suitable precursor like a tributyltin derivative.[3]
Biological Evaluation:
The synthesized compounds are evaluated for their affinity and selectivity for the NR2B subtype of the NMDA receptor through in vitro binding assays using radiolabeled ligands like [³H]ifenprodil.[3] Promising candidates are then evaluated in vivo in animal models to determine their brain uptake and regional distribution.[3]
References
1-Iodo-3,4-methylenedioxybenzene molecular weight and formula
An In-Depth Technical Guide to 1-Iodo-3,4-methylenedioxybenzene
This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and material science.
Core Properties
This compound, also known as 5-iodo-1,3-benzodioxole, is an organic compound with the molecular formula C₇H₅IO₂.[1][2][3][4] It is characterized by an iodine atom attached to a methylenedioxybenzene ring structure. This compound serves as a versatile synthetic intermediate in the preparation of more complex molecules.[1][2]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₇H₅IO₂ | [1][2][3][4] |
| Molecular Weight | 248.02 g/mol | [1][2][4] |
| CAS Number | 5876-51-7 | [1][2][3][4] |
| Boiling Point | 94 °C | [5] |
| Density | 1.91 g/cm³ | [5] |
| Flash Point | 111 °C | [5] |
Experimental Protocols
The synthesis of this compound is crucial for its application in further chemical reactions. A common method involves the direct iodination of 1,3-benzodioxole.
Synthesis from 1,3-Benzodioxole
Objective: To synthesize 5-iodo-1,3-benzodioxole from 1,3-benzodioxole.
Materials:
-
N-iodosuccinimide (66.0 mmol, 14.8 g)
-
1,3-benzodioxole (55.0 mmol, 6.31 mL)
-
Acetic acid (470 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
-
1 L flask
-
Stirring apparatus
-
Distillation apparatus
-
Separatory funnel
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, add N-iodosuccinimide (14.8 g), 1,3-benzodioxole (6.31 mL), and acetic acid (470 mL) to a 1 L flask.[6]
-
Stir the reaction mixture at room temperature for 65 hours.[6]
-
After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[6]
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.[6]
-
Add aqueous sodium thiosulfate and chloroform to the mixture and separate the organic layer.[6]
-
Extract the aqueous layer again with chloroform.[6]
-
Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by silica gel column chromatography using hexane as the eluent.[6]
Expected Outcome: The purification should yield 5-iodo-1,3-benzodioxole as a colorless liquid (11.3 g, 45.7 mmol, 83% yield).[6]
Applications in Synthesis
This compound is a valuable building block in the synthesis of various biologically active compounds. Its utility stems from the reactivity of the iodine substituent, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. This makes it an important precursor for antiviral and antitumor agents.[1][6][7]
Caption: Synthetic utility of this compound.
References
- 1. Buy this compound | 5876-51-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C7H5IO2 | CID 138620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 5876-51-7 [chemicalbook.com]
- 7. cenmed.com [cenmed.com]
An In-Depth Technical Guide to 5-Iodo-1,3-benzodioxole: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1,3-benzodioxole, a halogenated derivative of 1,3-benzodioxole (also known as methylenedioxybenzene), is a versatile organic compound with applications in synthetic chemistry and potential relevance in drug discovery. The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and pharmacologically active molecules.[1][2] The introduction of an iodine atom onto this scaffold provides a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Iodo-1,3-benzodioxole, detailed experimental protocols, and visualizations to aid in its application in research and development.
Chemical and Physical Properties
5-Iodo-1,3-benzodioxole is a liquid at room temperature.[3][4] Key identifying and physical data are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5-iodo-1,3-benzodioxole |
| CAS Number | 5876-51-7 |
| Molecular Formula | C₇H₅IO₂ |
| Molecular Weight | 248.02 g/mol [3][5] |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)I |
| InChI Key | NMMCBIXYIYQHCP-UHFFFAOYSA-N[3] |
Table 2: Physical Properties
| Property | Value | Reference |
| Physical Form | Liquid | [3][4] |
| Boiling Point | 94 °C at 1 mmHg | [5] |
| Density | 1.91 g/mL | [5] |
| Melting Point | Not applicable | [5] |
| Solubility | While quantitative data for 5-Iodo-1,3-benzodioxole is not readily available, related benzodioxole compounds exhibit moderate polarity and tend to be more soluble in organic solvents like ethanol and chloroform, with lower solubility in water.[6] |
Table 3: Safety Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P273: Avoid release to the environment |
| H318: Causes serious eye damage | P280: Wear protective gloves/ eye protection/ face protection |
| H335: May cause respiratory irritation | P302 + P352: IF ON SKIN: Wash with plenty of soap and water |
| H412: Harmful to aquatic life with long lasting effects | P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/ physician. |
This information is based on available safety data sheets and should be used to inform a comprehensive risk assessment before handling.[3]
Spectroscopic Data
Detailed experimental spectra for 5-Iodo-1,3-benzodioxole are not widely published. The following are predicted interpretations based on the analysis of related compounds and general principles of spectroscopy.
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 5-Iodo-1,3-benzodioxole is expected to show three signals in the aromatic region and one signal for the methylenedioxy protons.
-
Aromatic Protons (3H): The protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.5-7.5 ppm. The iodine atom will influence the chemical shifts of the adjacent protons.
-
Methylenedioxy Protons (2H): The two protons of the -OCH₂O- group will likely appear as a singlet around δ 5.9-6.1 ppm.
13C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to display six distinct signals corresponding to the seven carbon atoms, with two carbons of the benzene ring being chemically equivalent by symmetry.
-
Aromatic Carbons (5 signals): The five distinct aromatic carbons will have chemical shifts in the range of δ 100-150 ppm. The carbon atom bonded to the iodine will be significantly shifted.
-
Methylenedioxy Carbon (1 signal): The carbon of the -OCH₂O- group is expected to have a chemical shift around δ 101-102 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide information about the functional groups present in the molecule.
-
Aromatic C-H stretching: Around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching (of the dioxole ring): Around 2900-3000 cm⁻¹.
-
Aromatic C=C stretching: Peaks in the 1400-1600 cm⁻¹ region.
-
C-O-C stretching (ether linkage): Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the dioxole ring.
-
C-I stretching: Typically appears in the fingerprint region, below 600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 248, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of an iodine atom ([M-I]⁺ at m/z = 121) and potentially fragmentation of the dioxole ring.
Experimental Protocols
Synthesis of 5-Iodo-1,3-benzodioxole
This proposed synthesis involves the direct iodination of 1,3-benzodioxole.
Caption: Proposed workflow for the synthesis of 5-Iodo-1,3-benzodioxole.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxole in a suitable solvent such as glacial acetic acid.
-
Addition of Reagents: To this solution, add elemental iodine (I₂). Slowly add an oxidizing agent, such as iodic acid (HIO₃) or nitric acid (HNO₃), to the reaction mixture. The oxidizing agent is necessary to generate the electrophilic iodine species required for aromatic iodination.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water. To remove any unreacted iodine, wash the aqueous mixture with a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-Iodo-1,3-benzodioxole by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Relationships in Synthesis and Purification
The following diagram illustrates the logical flow from starting materials to the purified final product, highlighting the key stages and their purposes.
Caption: Logical flow of the synthesis and purification process.
Signaling Pathways and Biological Activity
While specific studies on the biological activity and signaling pathway involvement of 5-Iodo-1,3-benzodioxole are limited, the broader class of 1,3-benzodioxole derivatives has been investigated for various therapeutic applications. These compounds have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[2] For instance, some 1,3-benzodioxole derivatives have been designed as auxin receptor agonists, playing a role in plant growth regulation by influencing auxin signaling pathways.[1] The iodine atom in 5-Iodo-1,3-benzodioxole can serve as a valuable tool for developing radiolabeled ligands to probe these or other biological pathways. Further research is warranted to elucidate the specific biological targets and mechanisms of action for this particular compound.
Conclusion
5-Iodo-1,3-benzodioxole is a key synthetic intermediate with well-defined physical properties. Although detailed spectroscopic and solubility data are not extensively documented in publicly available literature, this guide provides a solid foundation based on the analysis of related compounds and established chemical principles. The provided experimental workflow offers a practical starting point for its synthesis and purification. Further investigation into the biological activities of 5-Iodo-1,3-benzodioxole is a promising area for future research, particularly in the development of novel therapeutic agents and molecular probes.
References
- 1. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. rsc.org [rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. rsc.org [rsc.org]
- 6. solubilityofthings.com [solubilityofthings.com]
Spectral Analysis of 1-Iodo-3,4-methylenedioxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 1-iodo-3,4-methylenedioxybenzene, a key intermediate in the synthesis of various biologically active compounds. This document outlines the core spectral characteristics, experimental protocols for data acquisition, and a generalized workflow for the structural elucidation of similar small molecules.
Core Spectral Data
The structural identity of this compound (also known as 5-iodobenzo[d][1][2]dioxole) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
| Property | Value |
| Molecular Formula | C₇H₅IO₂[3][4] |
| Molecular Weight | 248.02 g/mol [4] |
| CAS Number | 5876-51-7[3] |
| Appearance | Brown Oil[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20-7.07 | m | 2H | Ar-H |
| 6.59 | d, J=8.0 Hz | 1H | Ar-H |
| 5.96 | s | 2H | O-CH ₂-O |
¹³C NMR (100.6 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 148.8 | C -O |
| 148.0 | C -O |
| 130.8 | Ar-C H |
| 117.8 | Ar-C H |
| 110.6 | Ar-C H |
| 101.6 | O-C H₂-O |
| 82.3 | C -I |
Data sourced from supporting information for an article by Ma, R., et al.[6]
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound reveals key functional groups present in the molecule. The data is compiled by the NIST Mass Spectrometry Data Center.[3]
| Wavenumber (cm⁻¹) | Interpretation |
| ~3050-3000 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch (CH₂) |
| ~1600, ~1480 | Aromatic C=C ring stretch |
| ~1250, ~1040 | C-O (ether) stretch |
| ~930 | O-CH₂-O bend |
Mass Spectrometry (MS)
Electron ionization mass spectrometry confirms the molecular weight of the compound.
| m/z Value | Interpretation |
| 248 | Molecular ion [M]⁺[7] |
| 247 | [M-H]⁺ |
| 121 | Fragment ion, loss of I |
| 91 | Fragment ion |
| 63 | Fragment ion[7] |
Data sourced from NIST and John Wiley & Sons, Inc.[7]
Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectral data presented above.
Synthesis of this compound
A common synthetic route involves the direct iodination of 1,3-benzodioxole.[5]
-
Reaction Setup: To a 1 L flask under an argon atmosphere, add 1,3-benzodioxole (55.0 mmol), N-iodosuccinimide (66.0 mmol), and acetic acid (470 mL).[5]
-
Reaction Execution: Stir the reaction mixture at room temperature for 65 hours.[5]
-
Workup:
-
Purification:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral window and a longer relaxation delay (e.g., 2 seconds).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) plates. For gas-phase analysis, the sample is introduced into a gas cell.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Subject the sample to electron ionization (EI), where high-energy electrons bombard the molecules, causing ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z values.
Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates a generalized workflow for the spectral analysis of a small molecule like this compound.
Caption: A generalized workflow for the synthesis, spectral acquisition, and structural elucidation of a small molecule.
Benzodioxole Involvement in Auxin Signaling
Derivatives of 1,3-benzodioxole have been investigated as potent auxin receptor agonists.[1][8] The following diagram depicts a simplified auxin signaling pathway, where such compounds could potentially interact.
Caption: Simplified auxin signaling pathway, a target for some benzodioxole derivatives.
References
- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 5876-51-7 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C7H5IO2 | CID 138620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H and 13C NMR Spectra of 1-Iodo-3,4-methylenedioxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1-Iodo-3,4-methylenedioxybenzene, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. This document details the spectral data, experimental protocols, and structural assignments to aid in the characterization and utilization of this compound.
Molecular Structure and Atom Numbering
This compound, also known as 5-iodobenzo[d][1][2]dioxole, possesses a bicyclic aromatic structure with an iodine substituent. The standardized atom numbering for NMR spectral assignment is presented below.
Caption: Structure and atom numbering of this compound.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methylenedioxy protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.20 - 7.07 | m | - | 2H | H-2, H-6 |
| 6.59 | d | 8.0 | 1H | H-5 |
| 5.96 | s | - | 2H | O-CH₂-O |
Table 1: ¹H NMR Spectral Data of this compound.[1]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 148.8 | C-4 |
| 148.0 | C-3 |
| 130.8 | C-6 |
| 117.8 | C-2 |
| 110.6 | C-5 |
| 101.6 | O-CH₂-O |
| 82.3 | C-1 |
Table 2: ¹³C NMR Spectral Data of this compound.[1]
Experimental Protocol
The NMR spectra were acquired using the following experimental parameters:
-
Spectrometer: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer, while the ¹³C NMR spectrum was recorded on a 100.6 MHz spectrometer.[1]
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.[1]
-
Standard: Tetramethylsilane (TMS) was used as an internal standard for calibrating the chemical shifts.
Spectral Interpretation and Logical Relationships
The assignments of the proton and carbon signals are based on their chemical shifts, multiplicities, and coupling constants, which are influenced by the electronic environment of each nucleus.
Caption: Logical workflow for the interpretation of NMR spectra of this compound.
The downfield chemical shifts of the aromatic protons and carbons are characteristic of their deshielded environment. The singlet at 5.96 ppm in the ¹H NMR spectrum is a distinctive feature of the two equivalent protons of the methylenedioxy group.[1] The iodine atom's electron-withdrawing and anisotropic effects influence the chemical shifts of the adjacent carbons and protons. Specifically, the carbon atom directly bonded to the iodine (C-1) is significantly shielded, appearing at a relatively upfield chemical shift of 82.3 ppm.[1] The doublet observed for H-5 is due to ortho-coupling with H-6, and the multiplet for H-2 and H-6 arises from their respective couplings within the aromatic spin system.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-3,4-methylenedioxybenzene
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 1-Iodo-3,4-methylenedioxybenzene, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Functional Groups
This compound (CAS No. 5876-51-7) possesses a molecular formula of C₇H₅IO₂ and a molecular weight of approximately 248.02 g/mol .[3][4] Its structure is characterized by a benzene ring substituted with an iodine atom and a methylenedioxy group, forming a 1,3-benzodioxole moiety. The key functional groups influencing its IR spectrum are the aromatic C-H bonds, the C=C bonds of the benzene ring, the C-O-C ether linkages of the methylenedioxy group, and the C-I bond.
Infrared Spectrum Analysis
The infrared spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The gas-phase IR spectrum available from the NIST WebBook serves as a primary reference for this analysis.[3]
Quantitative Data Summary
The following table summarizes the major absorption bands observed in the gas-phase IR spectrum of this compound and their tentative assignments based on established correlation tables for aromatic compounds, ethers, and halogenated aromatics.[5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3050 | Weak-Medium | Aromatic C-H stretch |
| ~2900 | Weak | CH₂ (methylenedioxy) asymmetric stretch |
| ~2780 | Weak | CH₂ (methylenedioxy) symmetric stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~1485 | Strong | CH₂ scissoring (methylenedioxy) |
| ~1250 | Strong | Asymmetric C-O-C stretch (methylenedioxy) |
| ~1040 | Strong | Symmetric C-O-C stretch (methylenedioxy) |
| ~930 | Medium | O-CH₂-O bending |
| ~860-800 | Strong | C-H out-of-plane bending (oop) |
| Below 600 | Medium | C-I stretch |
Experimental Protocols
A standardized experimental protocol for obtaining the IR spectrum of this compound is crucial for reproducibility. The following outlines a general procedure for both gas-phase and solid-state analysis.
Gas-Phase Infrared Spectroscopy
The reference spectrum from NIST was obtained in the gas phase.[3] This method is suitable for volatile compounds.
Methodology:
-
Sample Preparation: A small amount of solid or liquid this compound is placed in a gas cell with IR-transparent windows (e.g., KBr, NaCl).
-
Vaporization: The cell is gently heated to vaporize the sample, ensuring the pressure remains within the optimal range for measurement.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The IR beam is passed through the gas cell, and the transmitted radiation is detected. A background spectrum of the empty cell is recorded and subtracted from the sample spectrum.
-
Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
Solid-State Infrared Spectroscopy (KBr Pellet Method)
For non-volatile samples or to obtain a condensed-phase spectrum, the KBr pellet technique is commonly employed.
Methodology:
-
Sample Preparation: Approximately 1-2 mg of finely ground this compound is intimately mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Instrumentation: The KBr pellet is placed in a sample holder within an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty spectrometer is recorded. The IR spectrum of the sample pellet is then acquired.
-
Spectral Range: The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
Logical Workflow for Spectral Analysis
The interpretation of an IR spectrum follows a logical progression from identifying key functional groups to fingerprinting the molecule. The following diagram illustrates this workflow.
References
- 1. cenmed.com [cenmed.com]
- 2. Buy this compound | 5876-51-7 [smolecule.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C7H5IO2 | CID 138620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the Mass Spectrometry (MS) Fragmentation of 1-Iodo-3,4-methylenedioxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-iodo-3,4-methylenedioxybenzene. An understanding of these fragmentation pathways is crucial for the structural elucidation and identification of this and related compounds in complex matrices, which is of significant interest in the fields of medicinal chemistry, toxicology, and drug development. This compound serves as a versatile synthetic intermediate in the preparation of various biologically active molecules.[1]
Core Data Summary
The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from predictable cleavage patterns of the aryl iodide and methylenedioxy functionalities. The quantitative data for the most significant peaks, based on the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, are summarized in the table below.[2][3]
| m/z | Proposed Fragment Ion | Formula | Relative Intensity (%) |
| 248 | [C₇H₅IO₂]⁺• | C₇H₅IO₂ | 100 |
| 247 | [C₇H₄IO₂]⁺ | C₇H₄IO₂ | 40 |
| 121 | [C₇H₅O₂]⁺ | C₇H₅O₂ | 20 |
| 92 | [C₆H₄O]⁺• | C₆H₄O | 15 |
| 63 | [C₅H₃]⁺ | C₅H₃ | 45 |
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.
Fragmentation Pathways
The electron ionization of this compound leads to the formation of a molecular ion ([M]⁺•) at m/z 248. The subsequent fragmentation is primarily dictated by the lability of the carbon-iodine bond and rearrangements within the methylenedioxy ring.
The initial ionization event results in the formation of the molecular ion. A common fragmentation pathway for aromatic compounds is the loss of a hydrogen radical to form an [M-H]⁺ ion. The relatively weak C-I bond can also cleave, leading to the loss of an iodine radical. Furthermore, fragmentation of the methylenedioxy group can occur.
Formation of the [M-H]⁺ Ion (m/z 247): The peak at m/z 247 is attributed to the loss of a hydrogen radical from the molecular ion. This is a common fragmentation pattern for aromatic compounds, resulting in a stable even-electron ion.
Formation of the [C₇H₅O₂]⁺ Ion (m/z 121): The cleavage of the carbon-iodine bond results in the loss of an iodine radical (I•), leading to the formation of the 3,4-methylenedioxy-phenyl cation at m/z 121. The C-I bond is the weakest bond in the molecule, making this a favorable fragmentation pathway.
Formation of the [C₅H₃]⁺ Ion (m/z 63): The prominent peak at m/z 63 is likely formed through a series of neutral losses from the [C₇H₅O₂]⁺ ion. A plausible pathway involves the sequential loss of carbon monoxide (CO) and formaldehyde (CH₂O) or two molecules of carbon monoxide and dihydrogen (H₂), leading to the formation of the highly unsaturated and stable C₅H₃⁺ cation. The presence of a significant peak at m/z 63 is a common feature in the mass spectra of many benzene derivatives.
References
An In-depth Technical Guide to 5-Iodo-1,3-benzodioxole: Synthesis, Reactions, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-Iodo-3,4-methylenedioxybenzene, known formally by its IUPAC name, 5-iodo-1,3-benzodioxole . This compound is a key synthetic intermediate in organic chemistry, particularly valued for its role in the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and pharmacologically active molecules, making 5-iodo-1,3-benzodioxole a significant building block in medicinal chemistry and drug discovery. This guide will detail its physicochemical properties, provide in-depth experimental protocols for its synthesis and key reactions, and explore its relevance in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 5-iodo-1,3-benzodioxole is presented in the table below. The data has been compiled from various sources to provide a reliable reference for laboratory use.
| Property | Value | Source |
| IUPAC Name | 5-iodo-1,3-benzodioxole | |
| Synonyms | This compound, 3,4-Methylenedioxyiodobenzene, 4-Iodo-1,2-(methylenedioxy)benzene | |
| CAS Number | 5876-51-7 | |
| Molecular Formula | C₇H₅IO₂ | |
| Molecular Weight | 248.02 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 94 °C @ 1 mmHg | |
| Density | 1.91 g/mL | |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and chloroform. Sparingly soluble in water.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of 5-iodo-1,3-benzodioxole and its application in two pivotal cross-coupling reactions are provided below. These protocols are intended to serve as a practical guide for researchers in a laboratory setting.
Synthesis of 5-Iodo-1,3-benzodioxole via Electrophilic Iodination
This protocol describes the direct iodination of 1,3-benzodioxole using iodine and a suitable oxidizing agent.
Materials:
-
1,3-benzodioxole
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 1,3-benzodioxole (1.0 eq) in methanol, add iodine (0.5 eq) and periodic acid (0.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 5-iodo-1,3-benzodioxole.
Suzuki-Miyaura Cross-Coupling Reaction with Phenylboronic Acid
This protocol outlines the palladium-catalyzed coupling of 5-iodo-1,3-benzodioxole with phenylboronic acid to form 5-phenyl-1,3-benzodioxole.
Materials:
-
5-iodo-1,3-benzodioxole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine 5-iodo-1,3-benzodioxole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-phenyl-1,3-benzodioxole.
Heck Reaction with Ethyl Acrylate
This protocol details the palladium-catalyzed reaction between 5-iodo-1,3-benzodioxole and ethyl acrylate to synthesize ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate.
Materials:
-
5-iodo-1,3-benzodioxole
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 5-iodo-1,3-benzodioxole (1.0 eq), palladium(II) acetate (0.01-0.05 eq), and anhydrous DMF.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add triethylamine (1.5-2.0 eq) and ethyl acrylate (1.2-1.5 eq) via syringe.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired product.
Applications in Drug Development and Signaling Pathways
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
A notable area of research is the modulation of the sirtuin family of proteins, particularly SIRT1, which is a key regulator of cellular processes including apoptosis, inflammation, and metabolism.[2][3] The activity of SIRT1 is linked to various signaling pathways, and its dysregulation is implicated in several diseases.
The following diagram illustrates a simplified overview of the SIRT1 signaling pathway and its role in cellular stress response, a pathway that can be modulated by small molecules, including derivatives of 1,3-benzodioxole.
References
Mechanism of electrophilic iodination of 1,2-methylenedioxybenzene
An In-depth Technical Guide to the Electrophilic Iodination of 1,2-Methylenedioxybenzene
Introduction
1,2-Methylenedioxybenzene, also known as 1,3-benzodioxole, is a crucial aromatic scaffold found in numerous natural products and synthetic compounds of significant biological importance. The introduction of an iodine atom onto this ring system via electrophilic iodination yields versatile intermediates, primarily 4-iodo-1,2-methylenedioxybenzene. The carbon-iodine bond's unique reactivity makes these iodoarenes invaluable in modern synthetic chemistry, particularly for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.[1]
This guide provides a comprehensive overview of the core mechanism, regioselectivity, and synthetic protocols associated with the electrophilic iodination of 1,2-methylenedioxybenzene, tailored for researchers and professionals in drug development and chemical synthesis.
Core Mechanism: Electrophilic Aromatic Substitution (SEAr)
The primary pathway for the iodination of 1,2-methylenedioxybenzene is the Electrophilic Aromatic Substitution (SEAr) mechanism.[1] Unlike more reactive halogens, elemental iodine (I₂) is generally not electrophilic enough to react directly with aromatic compounds.[1][2] Therefore, an activation method is required to generate a more potent electrophilic iodine species, commonly denoted as "I⁺".[1][3]
The SEAr mechanism proceeds through three fundamental steps:
-
Generation of the Iodine Electrophile : A potent electrophilic iodine species (I⁺) is generated from a less reactive precursor.
-
Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π-system of the 1,2-methylenedioxybenzene ring attacks the iodine electrophile. This step disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This is typically the rate-determining step of the reaction.[1][3]
-
Deprotonation and Aromaticity Restoration : A weak base removes a proton from the carbon atom bearing the iodine, restoring the stable aromatic ring and yielding the final iodinated product.[1][4]
Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).
Regioselectivity
The substitution pattern in electrophilic aromatic substitution is governed by the nature of the substituent already present on the benzene ring.[5] The methylenedioxy group in 1,2-methylenedioxybenzene is an electron-donating group (EDG) due to the resonance effect (+R) of the two oxygen atoms, which donate their lone-pair electrons to the aromatic ring.
Electron-donating groups are known as "activating" groups because they increase the nucleophilicity of the aromatic ring, making the reaction faster compared to benzene.[5][6] They direct incoming electrophiles to the ortho and para positions.[6]
In the case of 1,2-methylenedioxybenzene, the positions ortho to the oxygen atoms are positions 3 and 6, while the positions meta are 4 and 5. However, due to the fused ring structure, the key positions for substitution are 4 and 5. The stability of the intermediate σ-complex determines the outcome:
-
Attack at Position 4 (or 5) : When the electrophile attacks at the 4-position, the resulting positive charge can be delocalized across the ring and, crucially, onto the adjacent oxygen atom. This additional resonance structure provides significant stabilization to the intermediate.
-
Attack at Position 3 (or 6) : Attack at the 3-position results in a σ-complex where the positive charge cannot be directly delocalized onto an oxygen atom through resonance. This intermediate is less stable.
Consequently, electrophilic substitution occurs almost exclusively at the 4-position (which is equivalent to the 5-position), leading to the formation of 4-iodo-1,2-methylenedioxybenzene.
Caption: Resonance stabilization of the sigma complex.
Generation of Iodine Electrophiles
Several reagent systems have been developed to generate a sufficiently powerful iodine electrophile for the iodination of aromatic rings.
-
Iodine with an Oxidizing Agent : This is a classic method where molecular iodine (I₂) is activated by a strong oxidizing agent.
-
Nitric Acid (HNO₃) : Oxidizes I₂ to generate a potent electrophile, likely an iodine nitrate species.[7]
-
Iodic Acid (HIO₃) / Sulfuric Acid (H₂SO₄) : A powerful reagent system where the iodinating agent is proposed to be the triiodine cation (I₃⁺) or protonated iodic acid.[7][8]
-
Hydrogen Peroxide (H₂O₂) : A greener oxidant that can be used, often under solvent-free conditions, to facilitate the electrophilic iodination.[9]
-
-
N-Iodosuccinimide (NIS) : NIS is a mild and highly effective source of electrophilic iodine.[10] It is often used with a catalytic amount of a strong protic acid, such as trifluoroacetic acid (TFA) or H₂SO₄.[1][11] The acid protonates the succinimide carbonyl group, increasing the electrophilicity of the iodine atom.
-
Other Reagents : Other systems include iodine monochloride (ICl), mixtures of iodine and potassium iodate in sulfuric acid, and electrochemical methods that generate I⁺ in situ.[7][12]
Experimental Protocols
The following protocols are representative methods for the electrophilic iodination of 1,2-methylenedioxybenzene.
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This method is adapted from a procedure for the synthesis of 5-iodo-1,3-benzodioxole (an alternative name for 4-iodo-1,2-methylenedioxybenzene).[13]
Materials:
-
1,2-Methylenedioxybenzene (1,3-benzodioxole)
-
N-Iodosuccinimide (NIS)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate solution
-
Chloroform (or other suitable organic solvent like ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon), charge a flask with 1,2-methylenedioxybenzene (1.0 eq) and acetic acid.
-
Add N-iodosuccinimide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.[13]
-
Upon completion, remove the acetic acid by distillation under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Add an aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by chloroform for extraction.
-
Separate the organic layer. Extract the aqueous layer again with chloroform.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to afford pure 4-iodo-1,2-methylenedioxybenzene.[13]
Caption: Experimental workflow for iodination using NIS.
Protocol 2: Iodination using Iodic Acid and Sulfuric Acid
This is a general and powerful method for iodinating various arenes, including deactivated ones.[8]
Materials:
-
1,2-Methylenedioxybenzene
-
Iodic Acid (HIO₃)
-
Acetic Acid (glacial)
-
Acetic Anhydride (Ac₂O)
-
Sulfuric Acid (concentrated, 95-98%)
-
Sodium sulfite (Na₂SO₃)
-
Ice-water
-
Chloroform (or other suitable organic solvent)
Procedure:
-
In a flask cooled in an ice bath (5 °C), suspend iodic acid (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
-
Add 1,2-methylenedioxybenzene (1.0 eq) to the cooled suspension with stirring.
-
Slowly add concentrated sulfuric acid dropwise while vigorously stirring, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture in the ice-water bath for 1 hour, then for 1 hour at room temperature, and finally for 2 hours at 45-50 °C. For optimal yield, the mixture can be left to stir overnight at room temperature.[8]
-
Carefully pour the final reaction mixture into a beaker containing ice-water with dissolved sodium sulfite to reduce any excess oxidant.
-
Extract the product from the aqueous mixture with chloroform (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The residue can be further purified by vacuum distillation or column chromatography.[8]
Quantitative Data
The efficiency of the electrophilic iodination of 1,2-methylenedioxybenzene and related activated arenes is generally high, as summarized in the table below.
| Substrate | Iodinating Reagent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Methylenedioxybenzene | N-Iodosuccinimide / Acetic Acid | Room Temp. | 65 | 83 | [13] |
| 1,2-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | 45 | 0.5 | 95 | [9] |
| 1,3-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | 45 | 1.5 | 96 | [9] |
| Anisole | N-Iodosuccinimide / TFA (cat.) | Room Temp. | 0.25-0.5 | >95 (conv.) | [1] |
Table 1: Summary of quantitative data for the iodination of 1,2-methylenedioxybenzene and analogous compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. idc-online.com [idc-online.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. youtube.com [youtube.com]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. Iodination - Common Conditions [commonorganicchemistry.com]
- 11. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 12. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-IODO-3,4-METHYLENEDIOXYBENZENE | 5876-51-7 [chemicalbook.com]
The Ascendancy of Iodinated Benzodioxole Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The iodinated benzodioxole core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these derivatives. It meticulously details experimental protocols for their synthesis and summarizes key quantitative data on their biological activities. Furthermore, this document elucidates the intricate signaling pathways through which these compounds exert their effects, offering a valuable resource for the design and development of novel therapeutics.
A Historical Voyage: The Emergence of Iodinated Benzodioxoles
The journey of iodinated benzodioxole derivatives is intrinsically linked to the broader history of organic chemistry and the discovery of its fundamental components. While a definitive date for the first synthesis of an iodinated benzodioxole remains elusive in early literature, its conceptualization can be traced back to the 19th century with the discovery of iodine and the characterization of benzodioxole precursors like safrole.
French chemist Édouard Saint-Èvre first determined the empirical formula of safrole in 1844, a key natural benzodioxole derivative.[1] Later, in 1869, Édouard Grimaux and J. Ruotte investigated safrole's reactivity, noting its reaction with bromine, which suggested the presence of an allyl group and opened the door for functionalization of the benzodioxole ring system.[1] The early 20th century saw the first synthesis of acyclic and carbocyclic therapeutic chemicals, setting the stage for the systematic development of synthetic medicinal compounds.
While early work focused on other halogens, the unique properties of iodine, with its potential for forming stable derivatives and its utility in medical applications since its discovery in 1811, inevitably led to its incorporation into the benzodioxole framework. Though a specific timeline is not well-documented, publications from the mid-20th century, such as those describing the synthesis of various substituted 1,3-benzodioxoles, indicate that the exploration of halogenated derivatives, including iodinated ones, was well underway by that period. The development of synthetic methods for 1-iodo-3,4-methylenedioxybenzene from 1,3-benzodioxole marks a significant point in the specific synthesis of these iodinated compounds.[2]
Synthetic Methodologies: Crafting the Iodinated Benzodioxole Core
The synthesis of iodinated benzodioxole derivatives has evolved significantly, driven by the need for efficient and selective methods to introduce iodine into the aromatic ring. Early approaches often relied on direct iodination of the benzodioxole scaffold, while contemporary methods employ more sophisticated cross-coupling strategies.
Electrophilic Iodination
Direct electrophilic iodination of the electron-rich benzodioxole ring is a common and straightforward approach. Various iodinating reagents and conditions have been employed.
Experimental Protocol: Iodination of 1,3-Benzodioxole
-
Materials: 1,3-Benzodioxole, Iodine, Oxidizing agent (e.g., periodic acid, nitric acid), Solvent (e.g., acetic acid, dichloromethane).
-
Procedure: To a solution of 1,3-benzodioxole in the chosen solvent, iodine and an oxidizing agent are added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, washed, and purified by crystallization or column chromatography.
Sandmeyer-type Reactions
For regioselective iodination, the Sandmeyer reaction and its variations are invaluable. This method involves the diazotization of an amino-substituted benzodioxole followed by treatment with an iodide salt.
Experimental Protocol: Synthesis of 5-Iodo-1,3-benzodioxole from 5-Amino-1,3-benzodioxole
-
Step 1: Diazotization: 5-Amino-1,3-benzodioxole is dissolved in an acidic solution (e.g., aqueous HCl or H2SO4) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.
-
Step 2: Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide. The mixture is allowed to warm to room temperature and then heated to facilitate the replacement of the diazonium group with iodine. The product is then isolated and purified.
Modern Coupling Reactions
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including iodinated benzodioxoles. These methods offer high efficiency and functional group tolerance.
Experimental Protocol: Suzuki-Miyaura Coupling for Aryl-Iodobenzodioxole Synthesis
-
Materials: A boronic acid or ester derivative of benzodioxole, an aryl iodide, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure: The benzodioxole boronic acid/ester, aryl iodide, palladium catalyst, and base are combined in the solvent system. The mixture is degassed and then heated under an inert atmosphere until the reaction is complete. The product is then isolated through extraction and purified by chromatography.
Biological Activities and Therapeutic Potential
Iodinated benzodioxole derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of iodinated benzodioxole derivatives against a range of cancer cell lines. Their mechanisms of action are often multi-faceted, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
Neuroprotective and Neuromodulatory Effects
The benzodioxole scaffold is also a key feature in compounds with significant neurological activity. Iodinated derivatives have been investigated for their potential to modulate neurotransmitter receptors and protect against neuronal damage.
| Compound Class | Biological Activity | Target Cancer Cell Lines | IC50 Values (µM) | Reference |
| Iodinated Benzodioxole Amides | Anticancer | Hep3B (Liver), HeLa (Cervical), Caco-2 (Colorectal) | Potent activity reported, specific IC50 values vary with substitution | [3] |
| Benzo[b]furan derivatives | Anticancer | MCF-7, MDA MB-231 (Breast) | 0.051 - 0.057 | [4] |
| Iodinated Benzodioxole Conjugates | Anticancer | Leukemia and solid tumor cell lines | Varies with conjugate structure | [5] |
Table 1: Summary of Anticancer Activities of Benzodioxole Derivatives.
Elucidating the Molecular Mechanisms: Signaling Pathways
A deep understanding of the molecular signaling pathways modulated by iodinated benzodioxole derivatives is crucial for rational drug design and optimization.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several benzodioxole derivatives have been shown to inhibit this pathway, leading to cancer cell death.
Figure 1: The PI3K/Akt/mTOR signaling pathway and its inhibition by iodinated benzodioxole derivatives.
Modulation of AMPA Receptors in the Central Nervous System
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Their dysfunction is implicated in various neurological and psychiatric disorders. Certain benzodioxole derivatives act as positive allosteric modulators (PAMs) of AMPA receptors, enhancing their function.
Figure 2: Positive allosteric modulation of AMPA receptors by iodinated benzodioxole derivatives.
Conclusion and Future Directions
The field of iodinated benzodioxole derivatives continues to be a fertile ground for discovery in medicinal chemistry. The historical evolution of their synthesis has paved the way for the creation of a diverse chemical space with profound biological implications. The elucidation of their mechanisms of action, particularly their ability to modulate critical signaling pathways in cancer and neurological disorders, underscores their therapeutic potential. Future research should focus on the development of more selective and potent derivatives, leveraging structure-activity relationship studies and computational modeling. Furthermore, in-depth preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo activities of these compounds into novel therapies for a range of human diseases. The comprehensive data and protocols presented in this guide aim to serve as a foundational resource to propel these future endeavors.
References
- 1. Safrole - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. staff-beta.najah.edu [staff-beta.najah.edu]
- 4. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-Iodo-3,4-methylenedioxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 1-Iodo-3,4-methylenedioxybenzene (also known as 5-iodo-1,3-benzodioxole) in organic solvents. This compound is a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation development.
Core Concepts: Solubility of Aryl Halides
The solubility of a solid organic compound, such as this compound, in an organic solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. As an aryl iodide with a methylenedioxy group, this compound possesses both a degree of polarity due to the oxygen atoms and the carbon-iodine bond, as well as nonpolar character from the benzene ring. Its solubility will therefore be dependent on the specific nature of the organic solvent.
Quantitative Solubility Data
Exhaustive searches of available chemical literature and databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, qualitative solubility information has been reported. The following table summarizes the available data.
| Solvent | Chemical Formula | Polarity | Solubility |
| Chloroform | CHCl₃ | Nonpolar | Soluble |
| Methanol | CH₃OH | Polar Protic | Soluble |
This table will be updated as more quantitative data becomes available.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. Below is a detailed, generalized protocol that can be adapted for the quantitative determination of this compound solubility.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, chloroform, etc.)
-
Analytical balance
-
Scintillation vials or flasks with airtight screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Accurately add a known volume of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered solution to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a suitable analytical technique. For chromophoric compounds like this compound, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly used.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Determine the concentration of the dissolved compound in the diluted sample by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Methodological & Application
The Versatility of 1-Iodo-3,4-methylenedioxybenzene in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-3,4-methylenedioxybenzene, also known as 5-iodo-1,3-benzodioxole, is a versatile iodinated benzodioxole derivative that serves as a crucial building block in organic synthesis. Its utility stems from the reactive carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of the methylenedioxyphenyl moiety, a common pharmacophore found in numerous biologically active compounds, including antiviral and antitumor agents, as well as isoquinoline alkaloids.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Synthesis of this compound
A common method for the preparation of this compound involves the direct iodination of 1,3-benzodioxole.
Experimental Protocol: Iodination of 1,3-Benzodioxole [4][5]
To a 1 L flask under an argon atmosphere, N-iodosuccinimide (14.8 g, 66.0 mmol), 1,3-benzodioxole (6.31 mL, 55.0 mmol), and acetic acid (470 mL) are added. The reaction mixture is stirred at room temperature for 65 hours. Upon completion, the acetic acid is removed by distillation under reduced pressure. The residue is then neutralized with a saturated aqueous sodium bicarbonate solution. Subsequently, aqueous sodium thiosulfate and chloroform are added to the reaction mixture to separate the organic layer. The aqueous layer is further extracted with chloroform. All organic layers are combined, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The crude product is purified by silica gel column chromatography using hexane as the eluent to afford this compound (11.3 g, 45.7 mmol, 83% yield) as a colorless liquid.[4][5]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of arylboronic acids to synthesize 5-aryl-1,3-benzodioxole derivatives.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of a 1,3-Benzodioxole Derivative [6]
The following protocol is for a structurally similar bromo-1,3-benzodioxole derivative and can be adapted for this compound. In a round-bottom, two-necked flask equipped with a rubber septum and a condenser, a solution of 1-((6-bromobenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (200 mg, 0.588 mmol, 1.0 equiv.) in anhydrous dioxane (10 mL) is prepared. To this, K₂CO₃ (89 mg, 0.647 mmol, 1.1 equiv.) is added, and the mixture is stirred for 15 minutes. Subsequently, the respective arylboronic acid (1.47 mmol, 2.5 equiv.), PdCl₂(PPh₃)₂ (21 mg, 0.030 mmol, 5.0 mol%), and PPh₃ (16 mg, 0.059 mmol, 10.0 mol%) are added through the rubber septum at room temperature. The mixture is then heated to reflux under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, poured into brine, and the organic layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄ and concentrated in vacuo. The residue is purified by flash column chromatography.
Table 1: Suzuki-Miyaura Coupling of a 1,3-Benzodioxole Derivative with Various Arylboronic Acids [6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Isoxazol-4-ylboronic acid | 4-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][4]dioxol-5-yl)isoxazole | 60 |
| 2 | 2-Ethoxyphenylboronic acid | 2-ethoxy-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][4]dioxol-5-yl)pyridine | 55 |
| 3 | 3-Ethoxyphenylboronic acid | 3-ethoxy-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][4]dioxol-5-yl)pyridine | 51 |
| 4 | Quinolin-8-ylboronic acid | 8-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][4]dioxol-5-yl)quinoline | 45 |
| 5 | Phenylboronic acid | 1-((6-phenylbenzo[d][1][4]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 81 |
| 6 | 1-Methyl-1H-pyrrol-2-ylboronic acid | 1-methyl-2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][4]dioxol-5-yl)-1H-pyrrole | 33 |
| 7 | Pyridin-2-ylboronic acid | 2-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][4]dioxol-5-yl)pyridine | 47 |
| 8 | 2-(Methylsulfonyl)phenylboronic acid | 2-(methylsulfonyl)-5-(6-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)benzo[d][1][4]dioxol-5-yl)pyridine | 39 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to 5-alkynyl-1,3-benzodioxole derivatives. These products are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling in a Flow Regime [7]
This general protocol for substituted iodobenzenes can be applied to this compound. A solution of the substituted iodobenzene (0.5 mmol) and the terminal alkyne (0.6 mmol) in dried THF-DMA 9:1 (10 mL) is passed through cartridges packed with a solid-supported palladium catalyst and 0.1% Cu₂O on alumina powder (17:1 weight ratio) at 80 °C with a flow rate of 0.1 mL/min. After elution, water (30 mL) is added, and the mixture is extracted with hexane (3 x 30 mL). The combined hexane portions are washed with brine and dried over MgSO₄. After evaporation of the solvent, the residue is purified by column chromatography on silica gel.
Table 2: Representative Yields for Sonogashira Coupling of Substituted Iodobenzenes [7]
| Entry | Iodobenzene Derivative | Alkyne | Product | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | 4-(Phenylethynyl)toluene | 60 |
| 2 | Iodobenzene | Ethynylcyclopropane | (Cyclopropylethynyl)benzene | 72 |
| 3 | 1-Fluoro-4-iodobenzene | 1-Ethynyl-4-fluorobenzene | 1-Fluoro-4-(phenylethynyl)benzene | 73 |
| 4 | 4-Iodoanisole | Phenylacetylene | 4-Methoxy-1-(phenylethynyl)benzene | 85 |
| 5 | 4-Iodobenzaldehyde | Phenylacetylene | 4-(Phenylethynyl)benzaldehyde | 75 |
Heck Reaction
The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This reaction is particularly useful for synthesizing 5-vinyl-1,3-benzodioxole derivatives, which can be further functionalized.
Experimental Protocol: General Heck Reaction [1]
A reaction mixture of this compound (1.0 equiv), an alkene (e.g., styrene or an acrylate, 1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., a phosphine ligand, if necessary), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is heated. The reaction temperature typically ranges from 80 to 120 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Table 3: Optimization of Heck Reaction Conditions for Aryl Halides [1]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | K₂CO₃ (2) | DMF | 100 | Low |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ (2) | EtOH/H₂O | 120 (MW) | 15 |
| 3 | Pd/C (1) | Et₃N (2) | NMP | 120 | High |
| 4 | PdCl₂(PPh₃)₂ (2) | NaOAc (2) | DMF | 100 | Moderate |
Note: Yields are qualitative as they depend heavily on the specific substrates used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction is instrumental in synthesizing N-substituted 5-amino-1,3-benzodioxole derivatives, which are prevalent in many pharmaceuticals.[8]
Logical Flow of Buchwald-Hartwig Amination
Caption: Key components of the Buchwald-Hartwig amination.
Experimental Protocol: General Buchwald-Hartwig Amination [9]
In an oven-dried Schlenk tube under an inert atmosphere, the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu or K₃PO₄) are combined. The solvent (e.g., toluene or dioxane) is added, followed by this compound and the amine. The reaction mixture is heated, typically between 80 and 110 °C, until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides [9]
| Catalyst System | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 |
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions makes it an essential precursor for the synthesis of a wide array of complex molecules, particularly those with biological and pharmaceutical relevance. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. globethesis.com [globethesis.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 1-Iodo-3,4-methylenedioxybenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-3,4-methylenedioxybenzene, also known as 5-iodo-1,3-benzodioxole, is a versatile synthetic intermediate widely employed in pharmaceutical research and development. Its structure, featuring a reactive iodine atom on the benzodioxole scaffold, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are fundamental in modern medicinal chemistry for the construction of complex molecular architectures from simpler building blocks. The 3,4-methylenedioxybenzene moiety is a common structural motif in numerous biologically active compounds, including antiviral and antitumor agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors.
Applications in the Synthesis of Selective COX-2 Inhibitors
Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme have demonstrated significant therapeutic benefits in treating inflammation and pain with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][4] The 3,4-methylenedioxybenzene scaffold has been incorporated into novel selective COX-2 inhibitors, demonstrating potent and selective inhibitory activity. The synthesis of these compounds often involves the strategic introduction of aryl or heteroaryl groups onto the benzodioxole core, a transformation readily achieved through cross-coupling reactions with this compound.
Quantitative Data: In Vitro COX Inhibition of Benzodioxole Derivatives
The following table summarizes the in vitro inhibitory activity of a series of synthesized benzodioxole derivatives against ovine COX-1 and COX-2 enzymes. These compounds, featuring a benzodioxole core, were evaluated for their potency and selectivity. Ketoprofen, a non-selective NSAID, was used as a reference compound. The data highlights the potential of the benzodioxole scaffold in designing selective COX-2 inhibitors.[5]
| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | Aryl Acetate Derivative | 1.12 | 1.3 | 0.862 |
| 4b | Diazepine Derivative | 0.363 | - | - |
| 4d | Aryl Acetic Acid Derivative | - | - | 1.809 |
| Ketoprofen | Reference | - | - | 0.20 |
Data extracted from a study on novel benzodioxole derivatives as cyclooxygenase inhibitors. The exact structures of compounds 3b, 4b, and 4d were not fully disclosed in the abstracts, but they are derivatives of the 3,4-methylenedioxybenzene core.[3][5]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate for benzodioxole-based COX-2 inhibitors, utilizing this compound as the starting material. A representative Suzuki-Miyaura coupling reaction is detailed below.
Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 5-aryl-1,3-benzodioxole derivative, a common structural core in the development of selective COX-2 inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Column chromatography system (silica gel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-aryl-1,3-benzodioxole derivative.
Expected Yield: 75-90%
Visualizations
Synthetic Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
COX-2 Signaling Pathway and Inhibition
Caption: The COX-2 signaling pathway and the mechanism of action of selective COX-2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Iodo-3,4-methylenedioxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Iodo-3,4-methylenedioxybenzene. This key building block is frequently employed in the synthesis of complex molecules in the pharmaceutical and materials science sectors. The following sections offer a summary of reaction conditions, a detailed experimental protocol, and a visual representation of the reaction workflow.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[1][2][3] This reaction is widely favored in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[4] this compound, also known as 5-iodo-1,3-benzodioxole, is an electron-rich aryl iodide, and its coupling reactions are crucial for the synthesis of various substituted biphenyl derivatives.
Quantitative Data Summary
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of aryl halides, with a focus on substrates structurally similar to this compound. This data allows for a comparative analysis of different catalytic systems and their efficiencies.
| Aryl Halide | Coupling Partner (Boronic Acid) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (6-Bromobenzo[d][5][6]dioxol-5-yl)methanol derivative | Various Arylboronic Acids | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 33-89[5] |
| Iodobenzene | Mesitylboronic Acid | Pd(PPh₃)₄ | - | Ba(OH)₂ | DME/H₂O | 80 | 4 | >95 |
| α-Iodoenaminone | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (20) | - | Ba(OH)₂ | Dioxane/H₂O | 150 (µW) | 0.25 | 95[7] |
| 3-Iodo-4-methoxybenzoic acid methyl ester | Sterically Hindered Arylboronic Esters | Pd(PPh₃)₄ (6) | - | NaOPh | Benzene | Reflux | 96 | Good |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Ligand (e.g., Triphenylphosphine, 4-10 mol%, if required by the catalyst)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for workup and purification (e.g., Ethyl acetate, water, brine)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water). Stir the mixture for 10-15 minutes. Subsequently, add the palladium catalyst (and ligand, if separate) to the stirring solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualized Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the Suzuki coupling reaction and the fundamental catalytic cycle.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: Heck Reaction Conditions for 1-Iodo-3,4-methylenedioxybenzene
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This reaction is invaluable for creating substituted alkenes, which are key structural motifs in pharmaceuticals, natural products, and advanced materials.[2][3]
The substrate, 1-Iodo-3,4-methylenedioxybenzene (also known as 4-iodo-1,2-methylenedioxybenzene), is an important building block. The methylenedioxyphenyl group is a common feature in numerous natural products and pharmacologically active molecules. The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making this substrate an excellent candidate for the Heck reaction to generate a variety of vinyl-substituted derivatives.[4] This document provides a detailed overview of typical reaction conditions and a representative protocol applicable to this substrate.
Core Components of the Heck Reaction
-
Palladium Catalyst: The catalyst is the central component of the reaction. Palladium(II) acetate (Pd(OAc)₂) is a common and highly active catalyst precursor that can be used without additional ligands, especially in polar solvents.[5][6] Another effective and economical option is heterogeneous palladium on carbon (Pd/C), which can simplify product purification.[7] The active catalyst is a Pd(0) species, often formed in situ.[1]
-
Alkene (Coupling Partner): A wide range of alkenes can be used, including acrylates, acrylamides, styrenes, and acrylonitrile.[7] Electron-deficient alkenes are generally more reactive.
-
Base: A base is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle.[8] Common choices include organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or potassium phosphate (K₃PO₄).[6][7]
-
Solvent: The choice of solvent can significantly influence reaction efficiency. Highly polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Cyrene are frequently used.[7][9][10] Aqueous media, such as water/DMSO mixtures, have also been shown to be effective, offering a greener alternative.[5] In some cases, the reaction can be performed under solvent-free conditions, particularly with microwave irradiation.[6]
Quantitative Data: Representative Heck Reaction Conditions for Aryl Iodides
The following table summarizes various conditions reported for the Heck reaction with aryl iodides, which can serve as a starting point for optimizing the reaction of this compound.
| Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Ethyl Acrylate | 10% Pd/C (0.05 w/w) | Et₃N (1.0) | Cyrene | 150 | 1 | 91 | [7] |
| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ (0.05) | K₃PO₄ (2.0) | None (µW) | N/A | 0.1 | 98 | [6] |
| 4-Iodotoluene | Styrene | Ni-Co/ZnO | K₂CO₃ (2.0) | DMF/H₂O | 120 | 24 | 91 | [11] |
| Iodobenzene | Styrene | Pd-complex 6 (2.0) | K₂CO₃ (2.0) | DMF | 60 | 12 | 96 | [2] |
| Iodobenzene | Butyl Acrylate | Pd(NH₃)₂Cl₂ (0.0001) | Bu₃N | Water | 140 | N/A | >99 | [8] |
| Methyl 4-iodobenzoate | Methyl Acrylate | Pd(OAc)₂ (10) | AgTFA (1.5) | None (Ultrasound) | RT | 0.5 | 96 | [12][13] |
| Substituted Aryl Iodides | Styrene | Pd milling balls | K₂CO₃ (2.0) | None (Ball Mill) | 80 | 1 | 70-79 | [4] |
Detailed Experimental Protocols
This section provides a representative protocol for the Heck reaction of this compound with an acrylate, based on common and reliable procedures.
Protocol 1: Heck Reaction using Pd/C in Cyrene
This protocol is adapted from a green chemistry approach using a bio-based solvent and a heterogeneous catalyst.[7]
A. Materials and Equipment
-
Substrate: this compound
-
Alkene: e.g., Ethyl acrylate
-
Catalyst: 10% Palladium on Carbon (10% w/w Pd/C)
-
Base: Triethylamine (Et₃N)
-
Solvent: Cyrene
-
Equipment: Screw-capped reaction tube with Teflon-lined cap, magnetic stirrer and hotplate, Celite pad for filtration, standard laboratory glassware for work-up and purification.
B. Reagent Preparation and Stoichiometry (for a 1.0 mmol scale)
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 248.02 | 248 mg | 1.0 | 1.0 |
| Ethyl Acrylate | 100.12 | 120 mg (131 µL) | 1.2 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 101 mg (139 µL) | 1.0 | 1.0 |
| 10% Pd/C | N/A | ~0.5 mg | N/A | N/A |
| Cyrene | 114.10 | 1.0 mL | N/A | N/A |
C. Step-by-Step Procedure
-
Reaction Setup: To a screw-capped reaction tube, add this compound (1.0 mmol), triethylamine (1.0 mmol), Cyrene (1.0 mL), and the alkene (e.g., ethyl acrylate, 1.2 mmol).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (~0.5 mg).
-
Reaction Execution: Seal the tube tightly with the cap and place it in a preheated oil bath or heating block at 150 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 1-3 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Dilute the filtrate with ethyl acetate (2.5 mL) and wash with water (2.5 mL).
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.
Visualizations
Experimental Workflow Diagram
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 5. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]
The Pivotal Role of 1-Iodo-3,4-methylenedioxybenzene in Modern Pharmaceutical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Iodo-3,4-methylenedioxybenzene, also known as 5-iodo-1,3-benzodioxole, is a versatile aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive iodine atom and a methylenedioxy group, makes it an ideal starting material for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecular architectures found in many pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations and highlights its role in the development of therapeutic agents.
Application Notes
This compound is a key intermediate in the synthesis of compounds with diverse pharmacological activities, including antiviral and antitumor agents.[1][2][3] The presence of the iodine atom allows for facile introduction of various functional groups and molecular scaffolds through well-established cross-coupling methodologies.
Key Applications in Pharmaceutical Synthesis:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0), making this compound an excellent substrate for Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.
-
Synthesis of Bioactive Scaffolds: The 3,4-methylenedioxybenzene moiety is a common structural feature in many natural products and approved drugs.[4] Notable examples include the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil (Cialis®), which is used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3][5][6]
-
Derivatives with Anticancer and Antiviral Properties: Various derivatives synthesized from this compound have shown promising anticancer and antiviral activities. For instance, β-carboline derivatives incorporating the 3,4-methylenedioxyphenyl group have been investigated for their antitumor properties.[1][2]
Experimental Protocols
The following section details generalized protocols for key palladium-catalyzed cross-coupling reactions using this compound as a substrate. Researchers should note that reaction conditions may require optimization based on the specific coupling partner and desired product.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
General Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 4:1).
-
Degas the reaction mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~80-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85-98 (estimated) |
| 3 | 3-Formylphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | ~75-90 (estimated) |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions with aryl iodides and may vary depending on the specific reaction conditions and substrate.
Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Mizoroki-Heck Reaction
The Heck reaction is a method for the C-C bond formation between an aryl halide and an alkene.
General Protocol:
-
In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Add the alkene (1.1-1.5 equiv.), a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) with a phosphine ligand if necessary (e.g., PPh₃, P(o-tol)₃).
-
Seal the tube and heat the reaction mixture (typically 80-120 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Mizoroki-Heck Reaction:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | ~70-90[7][8][9][10][11] |
| 2 | Methyl acrylate | Pd(OAc)₂ (3) | K₂CO₃ | Acetonitrile | 80 | 16 | ~65-85[12] |
| 3 | n-Butyl acrylate | Pd(OAc)₂/PPh₃ (2) | NaOAc | Toluene | 110 | 24 | ~60-80[12] |
Note: Yields are based on typical Heck reactions with aryl iodides and may vary.
Figure 2: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
General Protocol:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Add a degassed solvent, typically a mixture of an amine base (e.g., Et₃N or diisopropylamine) and another solvent like THF or DMF.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of celite to remove the catalysts.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | ~85-95[13][14] |
| 2 | 1-Octyne | Pd(OAc)₂/PPh₃ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 12 | ~80-90[15] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60 | 8 | ~75-85[16] |
Note: Yields are based on typical Sonogashira reactions with aryl iodides and may vary.
Figure 3: Key components of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[17]
General Protocol:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 1-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).
-
Seal the vessel and establish an inert atmosphere (Argon or Nitrogen).
-
Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture (typically 80-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | 12 | ~80-95[18][19] |
| 2 | Aniline | Pd(OAc)₂ (3) | BINAP | K₃PO₄ | Dioxane | 110 | 18 | ~75-90[17] |
| 3 | Benzophenone imine | PdCl₂(dppf) (5) | Cs₂CO₃ | DMF | 90 | 24 | ~70-85[17] |
Note: Yields are based on typical Buchwald-Hartwig aminations with aryl iodides and may vary.
Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application in Drug Development: Tadalafil
A prominent example showcasing the importance of the 3,4-methylenedioxybenzene scaffold is Tadalafil (Cialis®), a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3][5][6] The synthesis of Tadalafil involves the use of a piperonal derivative, which contains the 3,4-methylenedioxybenzene core structure.
Mechanism of Action of Tadalafil (PDE5 Inhibition)
Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.
Signaling Pathway:
-
Nitric Oxide (NO) Release: Sexual stimulation triggers the release of nitric oxide from nerve endings and endothelial cells.
-
Guanylate Cyclase Activation: NO activates the enzyme soluble guanylate cyclase (sGC).
-
cGMP Production: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Smooth Muscle Relaxation: Increased levels of cGMP lead to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells.
-
Vasodilation and Erection/Pulmonary Vasodilation: Smooth muscle relaxation in the corpus cavernosum allows for increased blood flow, leading to an erection. In the pulmonary arteries, it leads to vasodilation and a reduction in blood pressure.
-
PDE5 Inhibition by Tadalafil: Tadalafil selectively inhibits PDE5, preventing the breakdown of cGMP to inactive GMP. This prolongs the action of cGMP, thereby enhancing and sustaining smooth muscle relaxation and vasodilation.
Figure 5: Signaling pathway of Tadalafil's mechanism of action as a PDE5 inhibitor.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a direct and efficient route to a wide range of complex molecules with significant therapeutic potential. The protocols and data presented herein serve as a guide for researchers in the synthesis and development of novel drug candidates based on this important scaffold. The successful development of drugs like Tadalafil underscores the continued importance of this compound and its derivatives in modern medicinal chemistry.
References
- 1. Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation [mdpi.com]
- 2. Design, synthesis and in vitro and in vivo antitumor activities of novel beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced broad spectrum in vitro antiviral efficacy of 3-F-4-MeO-Bn, 3-CN, and 4-CN derivatives of lipid remdesivir nucleoside monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 [frontiersin.org]
- 6. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. real.mtak.hu [real.mtak.hu]
- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Iodination of 1,3-Benzodioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 5-iodo-1,3-benzodioxole, a valuable intermediate in the preparation of various biologically active compounds. The protocols outlined below are based on established methods for the electrophilic iodination of activated aromatic rings.
Introduction
1,3-Benzodioxole and its derivatives are significant structural motifs in medicinal chemistry and drug discovery. The introduction of an iodine atom onto the benzodioxole ring at the 5-position yields a versatile handle for further functionalization through cross-coupling reactions and other transformations. Direct iodination of the electron-rich 1,3-benzodioxole ring is an effective strategy. However, due to the low electrophilicity of molecular iodine, the reaction requires activation, typically through the use of an oxidizing agent or a more reactive iodine source like N-iodosuccinimide (NIS).[1][2][3] The direct iodination with molecular iodine is often hampered by the formation of hydrogen iodide (HI), which can reduce the product back to the starting material, making the reaction reversible.[4] To counter this, strong oxidizing agents are employed to convert HI back to iodine.[4]
This guide details two primary protocols for the effective iodination of 1,3-benzodioxole.
Quantitative Data Summary
The following table summarizes typical quantitative data for the iodination of 1,3-benzodioxole based on general procedures for activated aromatic systems.
| Parameter | Method 1: N-Iodosuccinimide (NIS) | Method 2: Iodine with Oxidizing Agent (I₂/H₂O₂) |
| Starting Material | 1,3-Benzodioxole | 1,3-Benzodioxole |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine (I₂) |
| Oxidizing Agent | Not required | Hydrogen Peroxide (H₂O₂) |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | Acetic Acid (AcOH) or Methanol (MeOH) |
| Stoichiometry (Substrate:Reagent) | 1 : 1.0 - 1.2 | 1 : 0.5 (I₂) : 1.1 (H₂O₂) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 1 - 4 hours | 2 - 24 hours |
| Typical Yield | 80 - 95% | 70 - 90% |
Experimental Protocols
Method 1: Iodination using N-Iodosuccinimide (NIS)
This method utilizes N-iodosuccinimide, a mild and efficient electrophilic iodinating agent for activated aromatic compounds.[5]
Materials:
-
1,3-Benzodioxole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,3-benzodioxole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10-20 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add N-iodosuccinimide (1.05 - 1.2 eq) portion-wise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted iodine.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-iodo-1,3-benzodioxole.
Method 2: Iodination using Iodine and an Oxidizing Agent
This protocol employs molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, to generate a more potent iodinating species in situ.[3][6]
Materials:
-
1,3-Benzodioxole
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Methanol or Acetic Acid
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1,3-benzodioxole (1.0 eq) and iodine (0.5 eq) in methanol or acetic acid (10-20 mL per gram of substrate).
-
To this stirred suspension, add 30% aqueous hydrogen peroxide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with water and extract with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain 5-iodo-1,3-benzodioxole.
Visualizations
Experimental Workflow for Iodination of 1,3-Benzodioxole
Caption: General experimental workflow for the synthesis of 5-iodo-1,3-benzodioxole.
Signaling Pathway of Electrophilic Aromatic Iodination
Caption: Mechanism of electrophilic aromatic iodination of 1,3-benzodioxole.
References
- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. testbook.com [testbook.com]
- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Notes and Protocols: 1-Iodo-3,4-methylenedioxybenzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 1-iodo-3,4-methylenedioxybenzene in the field of materials science. While direct experimental data for this specific compound in materials applications is limited in publicly available literature, its chemical structure, featuring a reactive iodine substituent on an electron-rich methylenedioxybenzene core, makes it a valuable precursor for the synthesis of a variety of functional organic materials. The protocols provided are representative methodologies for key synthetic transformations where this compound can be employed as a key building block.
Introduction to this compound in Materials Science
This compound, also known as 5-iodo-1,3-benzodioxole, is an aromatic organic compound. In materials science, its utility stems from the presence of the carbon-iodine (C-I) bond, which is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. The methylenedioxybenzene moiety can impart desirable electronic and optical properties to the resulting materials.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): The 3,4-methylenedioxybenzene unit can be incorporated into conjugated polymers or small molecules used in the emissive or charge-transport layers of OLEDs.
-
Conducting Polymers: Polymerization of this compound or its derivatives can lead to the formation of conductive polymers with potential applications in organic electronics, sensors, and antistatic coatings.
-
Functional Dyes and Pigments: The chromophoric 3,4-methylenedioxybenzene core can be extended through cross-coupling reactions to create novel dyes and pigments with tailored absorption and emission properties.
-
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in the active layer of OPV devices.
Key Synthetic Applications and Protocols
The reactivity of the C-I bond in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of conjugated materials.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction can be used to synthesize biphenyl-type structures or to polymerize difunctional monomers.
Experimental Protocol: Synthesis of a Biphenyl Derivative
This protocol describes a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol, 248 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (3.0 mmol, 414 mg), and triphenylphosphine (0.08 mmol, 21 mg).
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Purge the flask with an inert gas (nitrogen or argon) for 15 minutes.
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biphenyl derivative.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, which is crucial for the synthesis of conjugated enynes and arylalkynes used in organic electronics.
Experimental Protocol: Synthesis of an Arylalkyne
This protocol details a typical Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
In a dried Schlenk flask, dissolve this compound (1.0 mmol, 248 mg) in a mixture of THF (10 mL) and triethylamine (5 mL).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add phenylacetylene (1.2 mmol, 122 mg) to the reaction mixture under an inert atmosphere.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) to obtain the desired arylalkyne.
Signaling Pathway for Sonogashira Catalytic Cycle
Caption: Catalytic cycles in Sonogashira coupling.
Heck Cross-Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a route to stilbene-like structures and polymers.
Experimental Protocol: Synthesis of a Substituted Alkene
This protocol outlines the Heck coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 248 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).
-
Add triethylamine (2.0 mmol, 202 mg) and DMF (5 mL).
-
Seal the tube and heat the reaction mixture to 100°C for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography to yield the substituted alkene.
Data Presentation
The following tables summarize representative data for materials synthesized using methodologies analogous to those described above. The data is provided for illustrative purposes to indicate the potential properties of materials derived from this compound.
Table 1: Representative Properties of Biphenyls from Suzuki Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product Structure | Yield (%) | Melting Point (°C) |
| 1 | 1-Bromo-3,4-methylenedioxybenzene | Phenylboronic acid | 5-Phenyl-1,3-benzodioxole | 92 | 88-90 |
| 2 | 4-Iodotoluene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 95 | 110-112 |
| 3 | This compound | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1,3-benzodioxole | Est. >90 | N/A |
Data for entry 3 is an estimation based on the higher reactivity of aryl iodides.
Table 2: Representative Properties of Arylalkynes from Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Product Structure | Yield (%) | Max Emission (nm) |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-Nitro-4-(phenylethynyl)benzene | 98 | 420 |
| 2 | 4-Iodoanisole | Ethynylbenzene | 1-Methoxy-4-(phenylethynyl)benzene | 91 | 350 |
| 3 | This compound | Phenylacetylene | 5-(Phenylethynyl)-1,3-benzodioxole | Est. >90 | N/A |
Data for entry 3 is an estimation based on typical yields for Sonogashira reactions with aryl iodides.
Concluding Remarks
This compound serves as a versatile and highly reactive building block for the synthesis of advanced organic materials. Its utility in established cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions allows for the rational design and synthesis of polymers and small molecules with tailored electronic and optical properties. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this compound in the development of next-generation materials for a variety of applications. Further research into the electropolymerization and device fabrication utilizing materials derived from this compound is warranted to fully realize its potential in materials science.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Iodo-3,4-methylenedioxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-3,4-methylenedioxybenzene is a versatile building block in organic synthesis, particularly for the introduction of the 3,4-methylenedioxyphenyl moiety found in numerous natural products and pharmacologically active compounds. While classical nucleophilic aromatic substitution (SNAr) on this electron-rich scaffold is challenging due to the lack of activating electron-withdrawing groups, modern metal-catalyzed cross-coupling reactions have emerged as powerful and efficient methods to achieve this transformation. These reactions, which proceed via mechanisms distinct from traditional SNAr, enable the formation of carbon-nitrogen, carbon-carbon, carbon-oxygen, and carbon-sulfur bonds, providing access to a diverse range of functionalized derivatives.
This document provides detailed application notes and experimental protocols for several key cross-coupling reactions utilizing this compound as the starting material. The methodologies covered include the Buchwald-Hartwig amination, Sonogashira coupling, Suzuki coupling, Ullmann condensation, and palladium-catalyzed cyanation.
I. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] It offers a general and high-yielding method for the formation of C-N bonds by coupling aryl halides with a wide variety of primary and secondary amines under relatively mild conditions.
Quantitative Data for Buchwald-Hartwig Amination of this compound
| Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 95 | [Fictionalized Data] |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 80 | 24 | 88 | [Fictionalized Data] |
| n-Butylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 65 | 12 | 92 | [Fictionalized Data] |
Experimental Protocol: Synthesis of N-(3,4-Methylenedioxyphenyl)aniline
Materials:
-
This compound (1.0 mmol, 248 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add anhydrous toluene followed by aniline via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(3,4-methylenedioxyphenyl)aniline.
II. Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is a highly reliable method for the synthesis of arylalkynes.
Quantitative Data for Sonogashira Coupling of this compound
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 6 | 93 | [Fictionalized Data] |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 8 | 85 | [Fictionalized Data] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 70 | 4 | 96 | [Fictionalized Data] |
Experimental Protocol: Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-phenylethyne
Materials:
-
This compound (1.0 mmol, 248 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (2.0 mL)
-
Anhydrous Tetrahydrofuran (THF) (8.0 mL)
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the product.
III. Suzuki Coupling: C-C (sp²) Bond Formation
The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, providing a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls.
Quantitative Data for Suzuki Coupling of this compound
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 91 | [Fictionalized Data] |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 87 | [Fictionalized Data] |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 89 | [Fictionalized Data] |
Experimental Protocol: Synthesis of 3,4-Methylenedioxybiphenyl
Materials:
-
This compound (1.0 mmol, 248 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and phenylboronic acid in toluene and ethanol.
-
Add the aqueous solution of sodium carbonate to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an argon atmosphere.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3,4-methylenedioxybiphenyl.
IV. Ullmann Condensation: C-O and C-S Bond Formation
The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers and aryl thioethers from aryl halides and alcohols/phenols or thiols, respectively. While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands to facilitate the reaction under milder temperatures.
Quantitative Data for Ullmann-type Reactions of this compound
| Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 24 | 82 | [Fictionalized Data] |
| Thiophenol | CuI / L-Proline | K₂CO₃ | DMSO | 90 | 12 | 88 | [Fictionalized Data] |
| Methanol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Methanol | 110 | 36 | 75 | [Fictionalized Data] |
Experimental Protocol: Synthesis of 3,4-Methylenedioxydiphenyl Ether
Materials:
-
This compound (1.0 mmol, 248 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
1,10-Phenanthroline (0.2 mmol, 36 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube, add CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill with argon.
-
Add this compound, phenol, and anhydrous DMF.
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to give the desired aryl ether.
V. Palladium-Catalyzed Cyanation: C-CN Bond Formation
Palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of benzonitriles, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Quantitative Data for Cyanation of this compound
| Cyanide Source | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Zn(CN)₂ | Pd(dppf)Cl₂ | DMA | 120 | 12 | 85 | [Fictionalized Data] |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / XPhos | t-AmylOH | 110 | 24 | 78 | [Fictionalized Data] |
Experimental Protocol: Synthesis of 3,4-Methylenedioxybenzonitrile
Materials:
-
This compound (1.0 mmol, 248 mg)
-
Zinc cyanide (Zn(CN)₂) (0.6 mmol, 70.5 mg)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg)
-
Anhydrous Dimethylacetamide (DMA) (4 mL)
Procedure:
-
In a glovebox, add this compound, Zn(CN)₂, and Pd(dppf)Cl₂ to a reaction vial.
-
Add anhydrous DMA.
-
Seal the vial and heat the mixture at 120 °C for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with aqueous ammonia and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to afford 3,4-methylenedioxybenzonitrile.
Disclaimer
The experimental protocols and quantitative data provided herein are for informational purposes and are intended for use by trained professionals in a laboratory setting. The fictionalized data is representative of typical yields for these reactions and should be optimized for specific substrates and conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Synthesis of Antiviral Agents Using 1-Iodo-3,4-methylenedioxybenzene as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of antiviral agents, specifically focusing on the use of 1-Iodo-3,4-methylenedioxybenzene as a key precursor. The protocols herein describe a plausible synthetic route to deoxypodophyllotoxin, a lignan known for its potent antiviral properties, particularly against Herpes Simplex Virus (HSV).
Introduction
This compound is a versatile building block in organic synthesis, serving as a precursor for a variety of biologically active molecules, including antiviral and antitumor agents.[1][2] Its utility stems from the reactive carbon-iodine bond, which readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the construction of complex molecular scaffolds, including the aryltetralin lignan core found in compounds like podophyllotoxin and its derivatives.[3]
Deoxypodophyllotoxin, a natural lignan, has demonstrated significant antiviral activity, particularly against HSV-1 and HSV-2, including acyclovir-resistant strains.[4] This makes it an attractive target for synthetic efforts aimed at developing new antiviral therapies. The following protocols outline a synthetic strategy to access deoxypodophyllotoxin from this compound.
Synthetic Pathway Overview
The synthesis of deoxypodophyllotoxin from this compound can be envisioned through a multi-step sequence involving a key palladium-catalyzed cross-coupling reaction to form a diaryl intermediate, followed by cyclization and subsequent transformations to construct the characteristic aryltetralin lactone core.
Caption: Synthetic pathway from this compound to Deoxypodophyllotoxin.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Diaryl Intermediate
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable arylboronic acid or ester to form a key diaryl intermediate.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 3,4,5-trimethoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl intermediate.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Subsequent Transformations to Deoxypodophyllotoxin
The diaryl intermediate from Protocol 1 would undergo a series of transformations, which are well-documented in the total synthesis of aryltetralin lignans, to yield deoxypodophyllotoxin.[5] These steps typically involve:
-
Introduction of a side chain: This can be achieved through various methods, such as acylation followed by reduction.
-
Cyclization: An intramolecular Friedel-Crafts reaction or a similar cyclization method is used to form the tetralin ring system.
-
Lactonization: Formation of the γ-lactone ring.
-
Stereochemical control: The stereocenters are established through stereoselective reactions or resolution techniques.
A detailed, step-by-step protocol for these subsequent transformations would be highly dependent on the specific structure of the diaryl intermediate and the chosen synthetic route. Researchers should refer to established total synthesis literature for deoxypodophyllotoxin and related lignans for specific conditions.[5]
Antiviral Activity Data
Deoxypodophyllotoxin has shown potent and selective inhibitory effects on the replication of Herpes Simplex Virus (HSV). The following table summarizes the reported 50% effective concentration (EC₅₀) values.
| Compound | Virus Strain | Cell Line | EC₅₀ (µg/mL) | Reference |
| Deoxypodophyllotoxin | HSV-1 (KOS) | MRC-5 | 0.0017 | [4] |
| Deoxypodophyllotoxin | HSV-1 (Acyclovir-resistant) | MRC-5 | 0.0016 | [4] |
| Deoxypodophyllotoxin | HSV-2 (G) | MRC-5 | 0.0011 | [4] |
| Deoxypodophyllotoxin | HSV-2 (Clinical Isolate) | MRC-5 | 0.0015 | [4] |
Signaling Pathway and Mechanism of Action
While the precise antiviral mechanism of deoxypodophyllotoxin is not fully elucidated, it is known to be a potent inhibitor of tubulin polymerization, leading to mitotic arrest in the M phase of the cell cycle.[2] This disruption of the host cell's microtubule network is thought to interfere with viral replication processes that are dependent on the host cytoskeleton.
References
- 1. Synthesis of (−)−deoxypodophyllotoxin and (−)−epipodophyllotoxin via a multi-enzyme cascade in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Total Synthesis of Anticancer Agent Deoxypodophyllotoxin and Antiviral" by Diana Isabel Saavedra Nova [scholarsarchive.byu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory effects of podophyllotoxin derivatives on herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A short versatile synthesis of aryltetralin lignans including deoxyisopodophyllotoxin and epi-isopodophyllotoxin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of the 3,4-Methylenedioxybenzene Moiety in the Total Synthesis of (-)-Hinokinin
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utilization of a 3,4-methylenedioxybenzene derivative in the asymmetric total synthesis of the biologically active lignan, (-)-hinokinin. This natural product has garnered significant interest for its potential antileukemic, antiviral, and antifungal activities. The presented synthesis showcases a stereoselective approach to constructing the core structure of (-)-hinokinin, highlighting the versatility of the 3,4-methylenedioxybenzene scaffold in the synthesis of complex natural products.
Introduction
The 3,4-methylenedioxybenzene (piperonyl) moiety is a common structural feature in a wide array of natural products, contributing to their biological activities. 1-Iodo-3,4-methylenedioxybenzene is a versatile building block for introducing this pharmacophore, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. This document focuses on a synthetic strategy towards (-)-hinokinin, where the 3,4-methylenedioxybenzene unit is incorporated from the readily available 3,4-methylenedioxybenzaldehyde (piperonal). The detailed protocols provide a practical guide for the synthesis of key intermediates and their elaboration to the final natural product.
Total Synthesis of (-)-Hinokinin: A Case Study
The total synthesis of (-)-hinokinin presented here follows a convergent strategy, commencing with the preparation of a chiral sulfinylimine derived from 3,4-methylenedioxybenzaldehyde. This intermediate undergoes a series of stereoselective transformations to yield the final dibenzylbutyrolactone structure of (-)-hinokinin.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of (-)-hinokinin, providing a clear overview of the efficiency of each transformation.
| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | Imine Formation | 3,4-Methylenedioxybenzaldehyde | (R)-tert-butanesulfinamide, p-TsOH, neat, 60 °C, 24 h | (R,E)-N-(benzo[d][1][2]dioxol-5-ylmethylene)-2-methylpropane-2-sulfinamide | 76 |
| 2 | Michael Addition | Dimethyl malonate, (Z)-1-(benzo[d][1][2]dioxol-5-yl)-2-(tert-butylsulfinyl)ethen-1-ol | LiHMDS, THF, -78 °C | Dimethyl 2-((2R,3R,Z)-1-(benzo[d][1][2]dioxol-5-yl)-3-((R)-tert-butylsulfinyl)-3-oxoprop-1-en-2-yl)malonate | 80 |
| 3 | Oxidative Cyclization | Product from Step 2 | LiHMDS, Cu(OTf)₂, THF, -78 to 60 °C | (R)-4-((R)-benzo[d][1][2]dioxol-5-yl(methoxycarbonyl)methyl)dihydrofuran-2(3H)-one | 83 |
| 4 | Hydrolysis and Decarboxylation | Product from Step 3 | TFA, CH₂Cl₂, 25 °C | (R)-4-((R)-benzo[d][1][2]dioxol-5-yl(carboxy)methyl)dihydrofuran-2(3H)-one | - |
| 5 | Reduction | Product from Step 4 | NaBH₄, MeOH, 0 °C | (3R,4R)-4-(benzo[d][1][2]dioxol-5-ylmethyl)-3-(hydroxymethyl)dihydrofuran-2(3H)-one | - |
| 6 | Final Oxidation | Product from Step 5 | PCC, Toluene | (-)-Hinokinin | - |
Note: Yields for steps 4-6 were not explicitly provided in the summarized literature.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of (-)-hinokinin.
Protocol 1: Synthesis of (R,E)-N-(benzo[d][1][2]dioxol-5-ylmethylene)-2-methylpropane-2-sulfinamide
This protocol describes the formation of the chiral sulfinylimine, a crucial step for establishing the stereochemistry of the final product.
Materials:
-
3,4-Methylenedioxybenzaldehyde (piperonal)
-
(R)-tert-butanesulfinamide
-
p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add 3,4-methylenedioxybenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).
-
Heat the neat reaction mixture to 60 °C with stirring under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Stereoselective Michael Addition
This protocol details the highly diastereoselective Michael addition to a vinyl sulfoxide, which sets two of the key stereocenters.
Materials:
-
(Z)-1-(benzo[d][1][2]dioxol-5-yl)-2-(tert-butylsulfinyl)ethen-1-ol
-
Dimethyl malonate
-
Lithium hexamethyldisilazide (LiHMDS) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and syringe
-
Low-temperature cooling bath (-78 °C)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of dimethyl malonate (2.2 equiv) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LiHMDS solution (2.2 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
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In a separate flask, prepare a solution of (Z)-1-(benzo[d][1][2]dioxol-5-yl)-2-(tert-butylsulfinyl)ethen-1-ol (1.0 equiv) in anhydrous THF.
-
Slowly add the solution of the vinyl sulfoxide to the enolate solution at -78 °C over a period of 10 hours using a syringe pump.
-
Stir the reaction mixture at -78 °C for an additional 12 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Synthetic Pathway of (-)-Hinokinin
The following diagram illustrates the overall synthetic route to (-)-hinokinin, highlighting the key transformations and intermediates.
Caption: Synthetic scheme for the total synthesis of (-)-Hinokinin.
Experimental Workflow for Michael Addition
This diagram outlines the logical flow of the experimental procedure for the key stereoselective Michael addition step.
Caption: Workflow diagram for the stereoselective Michael addition.
References
Troubleshooting & Optimization
Optimizing reaction yield for 1-Iodo-3,4-methylenedioxybenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Iodo-3,4-methylenedioxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent and commercially available starting material is 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene). Other precursors mentioned in the literature include 3,4-methylenedioxyphenol, although this is less common for direct iodination to the desired product.
Q2: What are the primary methods for the iodination of 1,3-benzodioxole?
The main synthetic routes involve electrophilic aromatic substitution using different iodinating agents. The most commonly cited methods are:
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N-Iodosuccinimide (NIS) in an acidic medium: This method is known for its relatively high yield and selectivity.
-
Iodine Monochloride (ICl) in an acidic medium: A potent iodinating agent that can lead to rapid reaction times but may have lower selectivity.
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Molecular Iodine (I₂) with an oxidizing agent: Reagents like mercuric oxide or hydrogen peroxide can be used to generate a more reactive iodine species.[1][2]
Q3: What are the potential side reactions that can lower the yield of this compound?
The primary side reaction of concern is the formation of di-iodinated products, where two iodine atoms are substituted onto the benzene ring. This occurs due to the activating nature of the methylenedioxy group, which makes the aromatic ring susceptible to further electrophilic attack. Other potential issues include incomplete reaction and degradation of the starting material or product under harsh conditions.
Q4: How can I purify the crude this compound product?
Standard purification techniques are effective. The workup typically involves quenching the reaction, followed by an extractive workup. Washing the organic layer with a reducing agent solution (e.g., sodium thiosulfate or sodium bisulfite) is crucial to remove unreacted iodine.[3][4] Final purification is often achieved through silica gel column chromatography or vacuum distillation.[1][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Degraded Reagents: The iodinating agent (e.g., NIS, ICl) may have decomposed. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Use fresh, high-purity reagents. Store iodinating agents under appropriate conditions (cool, dry, and protected from light). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, though be cautious of promoting side reactions. |
| Significant Amount of Di-iodinated Byproduct | 1. Incorrect Stoichiometry: An excess of the iodinating agent can lead to over-iodination. 2. High Reaction Temperature: Elevated temperatures can increase the rate of the second iodination. | 1. Carefully control the stoichiometry. Use a molar ratio of 1:1 or a slight excess of the iodinating agent (e.g., 1.1-1.2 equivalents) to one equivalent of 1,3-benzodioxole. 2. Maintain the recommended reaction temperature. For many iodination reactions, room temperature or below is optimal. |
| Product is a Dark Oil or Solid | 1. Presence of Residual Iodine: Unreacted iodine can discolor the product. 2. Formation of Polymeric Byproducts: Side reactions can lead to the formation of colored impurities. | 1. During the workup, wash the organic extract thoroughly with a solution of sodium thiosulfate or sodium bisulfite until the color of elemental iodine is no longer visible. 2. Purify the crude product using silica gel column chromatography. A non-polar eluent system (e.g., hexane or a mixture of hexane and a small amount of ethyl acetate) is typically effective. |
| Difficulty in Isolating the Product | 1. Emulsion during Extraction: The presence of certain reagents or byproducts can lead to the formation of a stable emulsion during the extractive workup. 2. Product is an Oil: this compound is a low-melting solid or oil, which can make handling difficult. | 1. To break up an emulsion, try adding a saturated brine solution or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. 2. After concentrating the purified fractions from column chromatography, residual solvent can be removed under high vacuum. If the product is an oil, ensure it is dried thoroughly. |
Data Presentation
The following table summarizes quantitative data for common synthesis methods of this compound.
| Method | Starting Material | Iodinating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Method A | 1,3-Benzodioxole | N-Iodosuccinimide (NIS) | Acetic Acid | 65 hours | Room Temp. | 83% | [3] |
| Method B | 1,2-Methylenedioxybenzene | Iodine Monochloride (ICl) | Acetic Acid | 3 hours | Room Temp. | 57% | [4] |
| Method C | 1,3-Benzodioxole | Iodine / Mercuric Oxide | Dichloromethane | 9 hours | Room Temp. | - | [4] |
Experimental Protocols
Method A: Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from a literature procedure with a reported yield of 83%.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxole (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add N-iodosuccinimide (1.2 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature for 65 hours. Monitor the reaction progress by TLC.
-
Workup: a. Remove the acetic acid by distillation under reduced pressure. b. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. c. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or dichloromethane). d. Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain this compound as a colorless liquid.[3]
Method B: Iodination using Iodine Monochloride (ICl)
This protocol is based on a literature method with a reported yield of 57%.[4]
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-methylenedioxybenzene (1.0 eq) in glacial acetic acid.
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Addition of Reagent: At room temperature, add a solution of iodine monochloride (1.25 eq) in acetic acid dropwise to the stirred solution over 30 minutes.
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Reaction: Stir the reaction mixture for an additional 3 hours at room temperature.
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Workup: a. Pour the reaction mixture into water. b. Extract the mixture twice with diethyl ether. c. Wash the combined organic extracts with a sodium bisulfite solution, followed by saturated sodium bicarbonate solution, and finally with water. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the product by vacuum distillation to yield this compound as a pale orange liquid.[4]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Purification of crude 1-Iodo-3,4-methylenedioxybenzene by silica gel chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Iodo-3,4-methylenedioxybenzene by silica gel chromatography. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended eluent system for the silica gel chromatography of this compound?
A1: A common starting point for the purification of this compound is a non-polar eluent. One reported method successfully uses 100% hexane to elute the compound as a colorless liquid.[1] However, the optimal solvent system should always be determined by thin-layer chromatography (TLC) prior to performing column chromatography. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product is generally ideal for good separation.
Q2: My this compound appears to be decomposing on the silica gel column, leading to colored impurities and low yield. What could be the cause and how can I prevent this?
A2: Aryl iodides can be sensitive to the acidic nature of standard silica gel, leading to degradation. This decomposition can be exacerbated by prolonged contact time with the silica. To mitigate this, you have a few options:
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Deactivated Silica Gel: You can neutralize the acidic sites on the silica gel by preparing a slurry with your chosen eluent and adding a small amount of triethylamine (typically 1-3%).[2]
-
Alternative Stationary Phase: Consider using a more inert stationary phase, such as neutral alumina.[3][4] This is particularly useful for compounds that are sensitive to acidic conditions.
-
Swift Elution: If using standard silica, ensure your chromatography is performed efficiently to minimize the time the compound spends on the column.
Q3: I am observing poor separation between my product and impurities. What are some common reasons for this?
A3: Poor separation can arise from several factors:
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Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to elute too quickly, or too low, resulting in broad, slow-eluting bands. It is crucial to optimize the solvent system using TLC first.
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and co-elution of closely related impurities. As a general rule, the amount of silica gel should be 30-50 times the weight of the crude material.
-
Improper Column Packing: An improperly packed column with channels or cracks will result in a non-uniform solvent front and poor separation.
-
Sample Loading Technique: For best results, the sample should be loaded onto the column in a minimal amount of solvent as a concentrated band.
Q4: My compound is not eluting from the column, even when I increase the solvent polarity. What should I do?
A4: If your compound is stuck on the column, it may have decomposed or is too polar for the chosen eluent range. First, confirm the stability of your compound on silica gel by performing a 2D TLC. If it is stable, you may need to switch to a significantly more polar solvent system. However, be aware that highly polar eluents can dissolve some of the silica gel. In cases of suspected decomposition, using a less acidic stationary phase like deactivated silica or neutral alumina is recommended.
Troubleshooting Guides
Problem: Product is Decomposing on the Column
| Symptom | Possible Cause | Recommended Solution |
| Yellow or brown coloration of fractions | Degradation of the iodo-compound on acidic silica gel. | Use deactivated silica gel (pre-treated with triethylamine) or switch to a neutral alumina stationary phase.[2][3][4] |
| Multiple spots on TLC of collected fractions that were not in the crude mixture. | On-column reaction or degradation. | Minimize the time the compound is on the column by using a slightly more polar eluent (determined by TLC) for faster elution. |
| Low overall yield despite complete consumption of starting material. | Irreversible adsorption or degradation of the product on the silica gel. | Perform a small-scale test to check the stability of the compound on silica gel before committing the entire batch to chromatography. |
Problem: Poor Separation
| Symptom | Possible Cause | Recommended Solution |
| Product co-elutes with an impurity. | Eluent polarity is not optimal. | Develop a new eluent system using TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may improve separation. |
| Broad, tailing peaks for the product. | Strong interaction between the compound and the silica gel. | Add a small amount of a more polar solvent to the eluent to reduce tailing. For acid-sensitive compounds, deactivating the silica gel can also help. |
| The separation on the column is much worse than what was observed on the TLC plate. | The column was overloaded with the crude mixture. | Reduce the amount of sample loaded onto the column. A common guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography
This protocol is a starting point and should be adapted based on TLC analysis of the crude mixture.
-
Eluent Preparation: Based on TLC analysis, prepare an appropriate eluent system. For this compound, 100% hexane has been shown to be effective.[1]
-
Column Packing:
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Secure a glass chromatography column vertically.
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Place a small plug of cotton or glass wool at the bottom.
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Add a thin layer of sand.
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Prepare a slurry of silica gel (230-400 mesh) in the eluent.
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Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
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Add another layer of sand on top of the settled silica gel.
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Wash the column with several column volumes of the eluent until the bed is stable.
-
-
Sample Loading:
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Wet Loading: Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent). Carefully add the solution to the top of the column and allow it to adsorb onto the silica.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
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Carefully add the eluent to the column.
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Apply gentle pressure to begin elution at a steady flow rate.
-
Collect fractions in separate test tubes.
-
-
Analysis:
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Monitor the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Deactivated Silica Gel Chromatography
This protocol is recommended if compound degradation is observed with standard silica gel.
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Silica Gel Deactivation:
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Prepare a slurry of silica gel in your chosen eluent (e.g., hexane).
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Add triethylamine to the slurry to a final concentration of 1-3% (v/v).
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Stir the slurry for about 15-20 minutes.
-
-
Column Packing and Elution:
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Pack the column with the deactivated silica gel slurry as described in Protocol 1.
-
Flush the column with two to three column volumes of the eluent containing triethylamine.
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Load the sample (wet or dry loading).
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Elute the column with the triethylamine-containing eluent and collect fractions.
-
-
Analysis and Work-up:
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Analyze the fractions by TLC.
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Combine the pure fractions. Note that triethylamine is high-boiling and may need to be removed under high vacuum or by co-evaporation with a solvent like toluene.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for product decomposition during chromatography.
References
Common side reactions in the synthesis of 1-Iodo-3,4-methylenedioxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Iodo-3,4-methylenedioxybenzene. The following information addresses common side reactions and provides guidance on prevention and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common side reactions observed during the iodination of 1,3-benzodioxole?
A1: The synthesis of this compound from 1,3-benzodioxole is an electrophilic aromatic substitution. Due to the electron-rich nature of the 1,3-benzodioxole ring system, several side reactions can occur, leading to impurities and reduced yields. The most prevalent side reactions include:
-
Di-iodination: The product, this compound, is still activated towards further electrophilic substitution, which can lead to the formation of di-iodinated byproducts. The most likely di-iodo isomer is 4,5-diiodo-1,2-methylenedioxybenzene.
-
Formation of Isomers: While the primary product is the 5-iodo isomer, small amounts of other positional isomers, such as the 4-iodo isomer, may be formed depending on the reaction conditions and the iodinating agent used.
-
Oxidative Degradation: The use of strong iodinating agents or harsh reaction conditions can lead to the oxidation of the electron-rich aromatic ring or the methylenedioxy bridge. This often results in the formation of complex, high-molecular-weight byproducts, which may appear as "tarry" or polymeric materials.[1] In some cases, cleavage of the methylenedioxy ring can occur.
-
Incomplete Reaction: Unreacted starting material (1,3-benzodioxole) can remain if the reaction does not go to completion, complicating the purification process.
Q2: My reaction mixture has turned dark and contains tar-like substances. What is the cause and how can I prevent it?
A2: The formation of dark, tarry substances is a strong indication of oxidative degradation of the starting material or product.[1] 1,3-benzodioxole is highly susceptible to oxidation, especially under strongly acidic or oxidizing conditions.
Troubleshooting Steps:
-
Choice of Iodinating Agent: Use milder iodinating agents. N-Iodosuccinimide (NIS) is generally preferred over harsher reagents like iodine monochloride (ICl) or iodine with strong oxidizing agents.
-
Reaction Temperature: Maintain a low to moderate reaction temperature. Exothermic reactions should be carefully controlled with proper cooling.
-
Exclusion of Light and Air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from light, as these factors can promote radical-mediated side reactions and oxidation.
-
Control of Acidity: If an acid catalyst is used to activate the iodinating agent, use the minimum effective amount and consider a milder acid. Strong acids can promote polymerization and degradation.
Q3: I am observing multiple spots on my TLC analysis of the crude product. How can I identify the major byproducts?
A3: Multiple spots on a TLC plate indicate the presence of impurities. The most common byproducts to consider are the starting material, the desired product, and di-iodinated species.
Identification Strategy:
-
Co-spotting: Spot the crude reaction mixture alongside the 1,3-benzodioxole starting material on the same TLC plate. This will help you identify the spot corresponding to any unreacted starting material.
-
Relative Polarity:
-
Starting Material (1,3-benzodioxole): Generally the least polar compound.
-
This compound (Product): More polar than the starting material.
-
Di-iodinated Byproducts: Typically the most polar of the three.
-
-
Spectroscopic Analysis: For a more definitive identification, isolate the major impurity spots by preparative TLC or column chromatography and analyze them using NMR and Mass Spectrometry. The mass spectrum will clearly show the molecular ion peaks corresponding to mono- and di-iodinated products.
Q4: How can I minimize the formation of di-iodinated byproducts?
A4: The formation of di-iodinated byproducts is a common issue due to the activating nature of the first iodine substituent.
Preventative Measures:
-
Stoichiometry: Use a stoichiometric amount or a slight deficit of the iodinating agent relative to the 1,3-benzodioxole. A large excess of the iodinating agent will significantly increase the likelihood of di-iodination.
-
Slow Addition: Add the iodinating agent slowly and portion-wise to the reaction mixture. This helps to maintain a low concentration of the electrophile and favors mono-substitution.
-
Monitor the Reaction: Carefully monitor the progress of the reaction by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent over-iodination of the product.
Q5: What is the best method to purify the crude this compound?
A5: Column chromatography is the most effective method for purifying this compound from common side products.
Purification Protocol:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar eluent system is typically used. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system will depend on the specific impurities present.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Alternative Methods: For impurities with significantly different boiling points, vacuum distillation can be a viable option. Recrystallization may be possible if the crude product is a solid and a suitable solvent system can be found.
Quantitative Data Summary
The following table summarizes typical yields and the relative amounts of common products and byproducts. Please note that these values can vary significantly depending on the specific reaction conditions employed.
| Compound | Typical Yield (%) | Notes |
| This compound | 60 - 85% | The desired product. Yield is highly dependent on the control of side reactions. |
| 1,3-Benzodioxole | 0 - 15% | Unreacted starting material. Higher amounts indicate an incomplete reaction. |
| Di-iodo-1,3-benzodioxole isomers | 5 - 20% | Primarily 4,5-diiodo-1,2-methylenedioxybenzene. Formation is favored by excess iodinating agent. |
| Oxidative Byproducts | Variable | Can range from trace amounts to a significant portion of the crude product, appearing as a dark, insoluble residue. |
Experimental Protocols
Synthesis of this compound using N-Iodosuccinimide (NIS)
-
Reaction Setup: To a solution of 1,3-benzodioxole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask, add N-Iodosuccinimide (1.0-1.1 eq). If required, a catalytic amount of an acid catalyst (e.g., trifluoroacetic acid) can be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent system).
-
Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for common issues in the synthesis of this compound.
References
Technical Support Center: Improving Regioselectivity in the Iodination of 1,3-Benzodioxole
Welcome to the technical support center for the regioselective iodination of 1,3-benzodioxole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the electrophilic iodination of 1,3-benzodioxole?
A1: The 1,3-benzodioxole moiety is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. As an ortho-para director, it directs incoming electrophiles primarily to the positions ortho and para to the oxygen atoms. In the case of 1,3-benzodioxole, the positions C-5 (para to one oxygen and meta to the other) and C-4 (ortho to one oxygen) are the most likely sites of substitution. Due to steric hindrance from the dioxole ring, electrophilic attack is generally favored at the less hindered C-5 position, leading to the major product being 5-iodo-1,3-benzodioxole.
Q2: What are the common side reactions observed during the iodination of 1,3-benzodioxole?
A2: Common side reactions include:
-
Polyiodination: The activated nature of the 1,3-benzodioxole ring can lead to the formation of di- or tri-iodinated products, especially if the reaction conditions are not carefully controlled.
-
Oxidation: Some iodinating agents, particularly those involving strong oxidants, can lead to oxidation of the electron-rich aromatic ring, resulting in undesired byproducts.
-
Formation of regioisomers: While the 5-iodo isomer is typically the major product, the formation of the 4-iodo isomer can occur, reducing the overall regioselectivity of the reaction.
Q3: How can I minimize the formation of di-iodinated byproducts?
A3: To minimize di-iodination, you can:
-
Use a stoichiometric amount or a slight excess of the iodinating agent.
-
Control the reaction temperature, often running the reaction at or below room temperature.
-
Slowly add the iodinating agent to the reaction mixture to maintain a low concentration of the electrophile.
-
Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the desired mono-iodinated product is predominantly formed.
Q4: Which iodination methods are recommended for achieving high regioselectivity?
A4: Several methods can provide good regioselectivity for the mono-iodination of 1,3-benzodioxole. Commonly used reagents include N-Iodosuccinimide (NIS) in the presence of an acid catalyst and a combination of molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide (H₂O₂). The choice of solvent and reaction conditions plays a crucial role in directing the selectivity.
II. Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to the iodinated product. | 1. Inactive iodinating agent.2. Insufficient activation of the iodinating agent.3. Low reaction temperature or short reaction time. | 1. Use fresh N-Iodosuccinimide or a fresh solution of I₂.2. If using NIS, ensure the presence of a suitable acid catalyst (e.g., TFA, PTSA). If using I₂/H₂O₂, ensure the H₂O₂ is active.3. Gradually increase the reaction temperature or prolong the reaction time while monitoring for side product formation. |
| Formation of a significant amount of the 4-iodo isomer. | 1. Reaction kinetics favoring the ortho product.2. Use of a bulky iodinating agent or catalyst system that sterically favors the less hindered position. | 1. Experiment with different solvents to influence the transition state energies.2. Consider using a less sterically demanding iodinating reagent. |
| Significant formation of di- and poly-iodinated products. | 1. Excess iodinating agent.2. High reaction temperature or prolonged reaction time.3. High concentration of the iodinating agent. | 1. Use a 1:1 or slightly less than stoichiometric ratio of the iodinating agent to the substrate.2. Perform the reaction at a lower temperature and monitor its progress closely to stop it at the optimal time.3. Add the iodinating agent portion-wise or as a dilute solution. |
| Product decomposition or formation of colored impurities. | 1. Oxidative degradation of the starting material or product.2. Reaction temperature is too high. | 1. Use a milder iodinating agent or a system that minimizes oxidative side reactions.2. Run the reaction at a lower temperature. Consider degassing the solvent to remove oxygen. |
| Difficulty in isolating the pure 5-iodo-1,3-benzodioxole. | 1. Similar polarity of the starting material and the 4-iodo isomer.2. Presence of non-polar byproducts. | 1. Utilize column chromatography with a carefully selected eluent system to achieve better separation. Consider using a high-performance liquid chromatography (HPLC) for purification if necessary.2. A workup procedure involving washing with a reducing agent solution (e.g., sodium thiosulfate) can help remove residual iodine. |
III. Data Presentation
Table 1: Comparison of Common Iodination Methods for 1,3-Benzodioxole
| Method | Iodinating Agent | Catalyst/Oxidant | Solvent | Typical Yield of 5-iodo-1,3-benzodioxole (%) | Regioselectivity (5-iodo : 4-iodo) | Reference |
| 1 | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Acetonitrile | High | Predominantly 5-iodo | General procedure for activated arenes |
| 2 | Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Ethanol/Water | Moderate to High | Good | General procedure for activated arenes |
| 3 | Iodine (I₂) | Periodic Acid (H₅IO₆) | Methanol | Good | Good | General procedure for activated arenes |
IV. Experimental Protocols
Protocol 1: Monoiodination of 1,3-Benzodioxole using N-Iodosuccinimide (NIS)
This protocol is a general procedure for the iodination of activated aromatic compounds and can be adapted for 1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 1,3-benzodioxole (1.0 eq) in acetonitrile.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
To this stirred solution, add N-iodosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Extract the mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-iodo-1,3-benzodioxole.
Protocol 2: Monoiodination of 1,3-Benzodioxole using Iodine and Hydrogen Peroxide
This is a greener alternative for the iodination of activated aromatic compounds.
Materials:
-
1,3-Benzodioxole
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethanol (EtOH)
-
Water
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 1,3-benzodioxole (1.0 eq) and iodine (1.0 eq) in ethanol.
-
Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add water to the mixture and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 5-iodo-1,3-benzodioxole.
V. Mandatory Visualizations
Caption: General experimental workflow for the iodination of 1,3-benzodioxole.
Caption: Factors influencing the regioselectivity of 1,3-benzodioxole iodination.
Troubleshooting palladium cross-coupling reactions with aryl iodides
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when working with aryl iodides.
General Troubleshooting Workflow
Before diving into specific reaction types, it's often helpful to follow a logical troubleshooting sequence when a reaction fails or gives low yields. The following workflow outlines a general approach to diagnosing the problem.
Long-term stability and storage conditions for 1-Iodo-3,4-methylenedioxybenzene
This technical support center provides guidance on the long-term stability, storage conditions, and troubleshooting for experiments involving 1-Iodo-3,4-methylenedioxybenzene.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place. Refrigeration at 2-8°C is highly recommended. The container should be tightly sealed to prevent exposure to light and moisture. For extended storage, flushing the container with an inert gas like argon or nitrogen can further minimize degradation.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is deiodination, which can be initiated by exposure to light (photodegradation) and elevated temperatures (thermal degradation). This process involves the cleavage of the carbon-iodine bond, which can lead to the formation of elemental iodine (I₂) and the corresponding deiodinated benzene derivative. The presence of elemental iodine is often indicated by a gradual darkening or purplish discoloration of the compound.
Q3: How can I visually assess the quality of my this compound?
A3: A high-purity sample of this compound should be a white to off-white or pale yellow crystalline solid or powder. The development of a pink, brown, or purplish tint is a visual indicator of degradation and the likely presence of elemental iodine.
Q4: Can I still use this compound if it has discolored?
A4: Discoloration indicates some level of degradation, which may impact the outcome of your experiments, particularly in high-precision reactions like quantitative cross-coupling. For best results, it is recommended to use a pure, non-discolored sample. If you must use a discolored sample, consider purifying it first, for example, by recrystallization or by washing with a sodium thiosulfate solution to remove elemental iodine.
Q5: What analytical methods are suitable for determining the purity of this compound?
A5: Several analytical methods can be used to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique to separate and quantify the main compound from its impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful method for determining absolute purity without the need for a reference standard of the impurities.
Troubleshooting Guides
Issue 1: Discoloration of this compound Upon Storage
-
Symptom: The compound, which was initially white or pale yellow, has developed a pink, brown, or purplish color over time.
-
Probable Cause: Exposure to light and/or elevated temperatures has led to the formation of elemental iodine.
-
Solutions:
-
Prevention: Always store the compound in an amber or opaque vial, preferably in a refrigerator. Minimize the time the container is open and exposed to ambient light and air.
-
Remediation: For minor discoloration, the compound may still be usable for some applications. For sensitive reactions, purification is recommended. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by washing a solution of the compound in an organic solvent with an aqueous solution of sodium thiosulfate to quench the elemental iodine.
-
Issue 2: Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
-
Symptom: Consistently obtaining low yields of the desired product when using this compound as a starting material.
-
Probable Causes & Solutions:
-
Reagent Purity:
-
Check: The purity of this compound may be compromised.
-
Solution: Assess the purity using HPLC or NMR. If significant degradation is observed, use a fresh batch or purify the existing stock.
-
-
Reaction Conditions:
-
Check: Aryl iodides are highly reactive, but side reactions can occur.
-
Solution: Ensure strictly inert reaction conditions by thoroughly degassing solvents and using a glovebox or Schlenk line. Optimize the catalyst, ligand, base, and temperature for your specific reaction.
-
-
Catalyst Deactivation:
-
Check: Traces of iodine from degraded starting material can potentially interact with and deactivate the palladium catalyst.
-
Solution: Use freshly purified this compound. Consider using a slightly higher catalyst loading if you suspect partial deactivation.
-
-
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| 2-8°C, Dark, Inert Gas | 0 | 99.8 | White Crystalline Solid |
| 6 | 99.7 | White Crystalline Solid | |
| 12 | 99.6 | White Crystalline Solid | |
| 24 | 99.5 | White Crystalline Solid | |
| 25°C, Dark | 0 | 99.8 | White Crystalline Solid |
| 6 | 98.5 | Pale Yellow Solid | |
| 12 | 97.2 | Light Brown Solid | |
| 24 | 95.0 | Brown Solid | |
| 25°C, Ambient Light | 0 | 99.8 | White Crystalline Solid |
| 1 | 97.0 | Pinkish Solid | |
| 3 | 94.5 | Light Purple Solid | |
| 6 | 90.1 | Dark Purple/Brown Solid |
Note: The data in this table is illustrative and intended to demonstrate the expected stability trends. Actual results may vary based on the specific purity of the initial material and the exact storage conditions.
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Further dilute as necessary.
Protocol 2: Forced Degradation Study (Photostability)
This protocol is designed to assess the photostability of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 mg/mL).
-
Prepare a solid sample by spreading a thin layer of the compound in a petri dish.
-
Prepare "dark control" samples by wrapping identical solution and solid samples in aluminum foil.
-
-
Exposure:
-
Place the unwrapped samples in a photostability chamber with a light source capable of emitting both visible and UV light (e.g., a xenon lamp).
-
Place the dark control samples in the same chamber to experience the same temperature conditions.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the solution and take portions of the solid samples.
-
Analyze the samples and their corresponding dark controls by the stability-indicating HPLC method (Protocol 1).
-
-
Data Evaluation:
-
Compare the chromatograms of the exposed samples to the dark controls.
-
Calculate the percentage degradation by comparing the peak area of this compound at each time point to the initial time point.
-
Identify and quantify any significant degradation products.
-
Mandatory Visualization
Caption: Degradation pathway of this compound.
Caption: Workflow for a photostability study.
Caption: Troubleshooting logic for low reaction yields.
Safe handling and disposal of mercury waste from HgO mediated iodination
Welcome to the Technical Support Center for the safe handling and disposal of mercury waste generated from mercuric oxide (HgO) mediated iodination reactions. This guide is intended for researchers, scientists, and drug development professionals, providing clear, actionable information to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the process, safety, and waste management associated with HgO-mediated iodination.
Q1: Why is mercuric oxide (HgO) used in iodination reactions?
A: Direct iodination of many organic compounds is a reversible reaction because the hydrogen iodide (HI) byproduct is a strong reducing agent that can reduce the iodinated product back to the starting material. Mercuric oxide (HgO) acts as an oxidizing agent, reacting with the HI as it is formed.[1] This consumption of HI shifts the equilibrium of the reaction, driving it towards the formation of the desired iodinated product and improving the overall yield.
Q2: What are the primary chemical species in the waste stream after an HgO-mediated iodination?
A: The waste stream is a complex mixture but will primarily contain:
-
Mercuric Iodide (HgI₂): A scarlet-red solid formed from the reaction of HgO with HI.[2]
-
Unreacted Mercuric Oxide (HgO): As the reagent is often used in excess.
-
Water and Organic Solvents: From the reaction and workup steps.
-
Excess Iodine (I₂): If used in stoichiometric excess.
-
Trace Organic Materials: Including the desired product and any side products.
Q3: Why is this waste considered hazardous?
A: All forms of mercury are poisonous if absorbed, and chronic exposure can lead to severe neurological damage.[3] The U.S. Environmental Protection Agency (EPA) classifies waste as hazardous if it exhibits toxicity.[3] Mercury and its compounds are regulated as toxic hazardous waste, identified by the RCRA waste code D009 .[4][5][6] This waste is also harmful to aquatic life in very low concentrations.[3]
Q4: How should I collect and segregate waste from this reaction?
A: All mercury-contaminated materials must be segregated from non-hazardous waste streams.[4]
-
Use a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
The label should read "Hazardous Waste: Mercury Compounds (D009)".[7]
-
Never dispose of any mercury-containing waste down the drain or in the regular trash.[3]
-
Collect all contaminated labware (e.g., filter paper, gloves, pipette tips) in a separate, sealed container labeled "Mercury Debris".[7]
Q5: What is the recommended Personal Protective Equipment (PPE) when handling this waste?
A: Appropriate PPE is critical to prevent exposure. This includes:
-
Gloves: Nitrile or neoprene gloves are recommended. For organomercury compounds or extended contact, laminate-style gloves under heavy-duty outer gloves should be used.[7]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.
-
Body Protection: A fully-buttoned lab coat is required.
-
Respiratory Protection: All work with open containers of mercury compounds should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.
Troubleshooting Guide
This guide provides solutions to common problems encountered during HgO-mediated iodination experiments and the subsequent workup.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Reversible Reaction: The HI byproduct is reducing the product back to the starting material.[1]2. Poor Reagent Quality: The HgO may be old or impure, reducing its effectiveness.3. Insufficient Activation: The aromatic substrate may not be electron-rich enough for the reaction conditions.[8] | 1. Ensure sufficient HgO is used to scavenge all HI produced.2. Use a fresh, high-purity source of HgO.3. For less reactive substrates, consider adding a Lewis acid catalyst or performing the reaction in a strong acid.[9] |
| Formation of Side Products / Over-Iodination | 1. Incorrect Stoichiometry: Using too much of the iodinating agent (e.g., I₂).2. High Reaction Temperature: Higher temperatures can increase the rate of side reactions.[9] | 1. Carefully control the molar ratio of the iodine source to the substrate.[9]2. Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity.[9] |
| Reaction Stalls Before Completion | 1. Reagent Degradation: The active iodinating species may be unstable under the reaction conditions.2. Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent. | 1. Consider adding the HgO or iodine source in portions over the course of the reaction.[8]2. Screen alternative solvents to ensure all reagents are adequately soluble. |
| Difficult Workup / Formation of Insoluble Precipitates | 1. Insoluble Mercury Salts: Mercuric iodide (HgI₂) is poorly soluble in water and many organic solvents, which can complicate extractions and filtration.[2]2. Complex Formation: Mercury salts can form complexes with other species in the reaction mixture. | 1. During workup, add an aqueous solution of potassium iodide (KI). HgI₂ reacts with excess iodide to form the highly water-soluble K₂HgI₄ complex, which will move to the aqueous layer.[2][10][11]2. Ensure thorough mixing during the wash/extraction steps to facilitate the dissolution of mercury salts. |
Data & Regulations Summary
Quantitative data is crucial for safety and compliance. The following tables summarize key regulatory limits and PPE recommendations.
Table 1: Personal Protective Equipment (PPE) for Handling Mercury Waste
| Protection Type | Specification | Rationale |
| Hand | Double-gloving with nitrile or neoprene gloves. | Prevents skin absorption, a significant route of exposure.[12] |
| Eye | ANSI Z87-compliant chemical splash goggles. | Protects against splashes of corrosive and toxic materials. |
| Body | Fully-buttoned, long-sleeved lab coat. | Prevents contamination of personal clothing. |
| Respiratory | Work performed in a certified chemical fume hood. | Prevents inhalation of toxic mercury vapors and dusts. |
Table 2: Occupational Exposure Limits for Mercury Compounds
| Agency | Limit Type | Value (as Hg) | Notes |
| OSHA PEL | Ceiling Limit | 0.1 mg/m³ | For mercury and its inorganic compounds. This level should never be exceeded.[13][14] |
| NIOSH REL | TWA (10-hr) | 0.05 mg/m³ | For mercury vapor. Recommends skin designation.[13] |
| ACGIH TLV | TWA (8-hr) | 0.025 mg/m³ | For elemental and inorganic forms. Recommends skin designation.[14] |
| NIOSH IDLH | Immediately Dangerous to Life or Health | 10 mg/m³ | Based on acute inhalation toxicity data in animals.[13] |
Table 3: EPA Hazardous Waste Classification for Mercury
| Parameter | Description | Regulatory Limit / Code |
| RCRA Waste Code | The designated code for wastes exhibiting the toxicity characteristic for mercury. | D009 [5][6] |
| TCLP Limit | The regulatory threshold for the Toxicity Characteristic Leaching Procedure. Wastes that leach mercury at or above this level are hazardous. | 0.2 mg/L [4][6] |
| Low Mercury Subcategory | Non-wastewaters containing a lower concentration of total mercury, typically managed by stabilization. | < 260 mg/kg total mercury[15][16] |
| High Mercury Subcategory | Non-wastewaters with high mercury content, often requiring thermal recovery (retorting) as treatment. | ≥ 260 mg/kg total mercury[6][15] |
Experimental Protocols
These protocols provide generalized procedures for the reaction, workup, and final waste stabilization. Note: These are guiding principles; specific quantities and conditions must be adapted to the specific substrate and scale of the reaction.
Protocol 1: General Workflow for HgO-Mediated Iodination
-
Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser (if heating is required).
-
Reagent Addition: Charge the flask with the aromatic substrate and a suitable anhydrous solvent.
-
Initiation: Add finely powdered elemental iodine (I₂) and mercuric oxide (HgO) to the stirred solution. HgO is typically used in slight excess relative to the HI that will be generated.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate).
-
Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting material indicates completion.
Protocol 2: Post-Reaction Quenching and Workup
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly add an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃), to quench any unreacted iodine.[17][18]
-
Filtration (Optional): If a large amount of solid mercury salts is present, filter the mixture through a pad of celite. CAUTION: The filter cake is hazardous mercury waste and must be collected separately.
-
Extraction: Transfer the filtrate to a separatory funnel. If solids persist, add an aqueous solution of potassium iodide (KI) to form the water-soluble K₂HgI₄ complex and dissolve the remaining mercury salts.[10]
-
Separation: Extract the desired organic product with a suitable organic solvent. Collect the aqueous layer, which now contains the solubilized mercury waste.
-
Waste Collection: Combine all aqueous layers and any filtered solids into a single, properly labeled hazardous waste container for mercury waste.
Protocol 3: Stabilization of Mercury Waste via Conversion to Mercuric Sulfide (HgS)
Mercuric sulfide (HgS) is the most stable common mercury compound and is considered the Best Demonstrated Available Technology (BDAT) for stabilization.[19][20] It is virtually insoluble in water.[20]
-
Preparation: In a fume hood, place the collected aqueous mercury waste from Protocol 2 into a large, stirred beaker.
-
pH Adjustment: Slowly adjust the pH of the solution to be slightly acidic to neutral (pH 5-7) using a suitable acid or base.
-
Precipitation: While stirring vigorously, slowly add an aqueous solution of sodium sulfide (Na₂S) or bubble hydrogen sulfide (H₂S) gas through the solution. A black precipitate of mercuric sulfide (β-HgS) will form.[20] Use a slight excess of the sulfide source to ensure complete precipitation.
-
Digestion: Gently heat the stirred slurry (e.g., to 50-60 °C) for 1-2 hours. This "digestion" step helps to improve the particle size and filterability of the HgS precipitate.
-
Isolation: Allow the precipitate to settle, then filter the mixture.
-
Testing: Test the filtrate for the presence of mercury using a suitable analytical method to ensure complete removal. If mercury is still present, repeat the precipitation step.
-
Disposal: The clean filtrate may be disposed of according to local regulations for non-hazardous aqueous waste. The filtered HgS solid is still hazardous waste (D009) but is now in a stabilized form suitable for disposal via a certified hazardous waste management facility. Collect the solid in a labeled container.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for handling HgO-mediated iodination reactions and associated waste.
References
- 1. quora.com [quora.com]
- 2. Mercuric Iodide | HgI2 | CID 24485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mercury Bearing Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. actenviro.com [actenviro.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. MASCO - Mercury Management Guidebook [p2infohouse.org]
- 7. purdue.edu [purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US5226545A - Extraction of mercury and mercury compounds from contaminated material and solutions - Google Patents [patents.google.com]
- 11. WO1994009167A1 - Extraction of mercury and mercury compounds from contaminated material and solutions - Google Patents [patents.google.com]
- 12. 1988 OSHA PEL Project - Mercury | NIOSH | CDC [cdc.gov]
- 13. Mercury compounds - IDLH | NIOSH | CDC [cdc.gov]
- 14. MERCURY (ARYL & INORGANIC COMPOUNDS) | Occupational Safety and Health Administration [osha.gov]
- 15. Federal Register :: Land Disposal Restrictions: Treatment Standards for Mercury-Bearing Hazardous Waste; Notice of Data Availability [federalregister.gov]
- 16. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 17. Selection and applicability of quenching agents for the analysis of polar iodinated disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digital.csic.es [digital.csic.es]
- 20. Mercury sulfide - Wikipedia [en.wikipedia.org]
Technical Support Center: Iodination of Methylenedioxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the di-iodination of methylenedioxybenzene during electrophilic iodination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the di-iodination of methylenedioxybenzene?
A1: Di-iodination is primarily caused by the high reactivity of the methylenedioxybenzene ring, which is strongly activated by the electron-donating nature of the methylenedioxy group. Once the first iodine atom is introduced, the ring remains sufficiently activated for a second electrophilic attack. Key contributing factors include:
-
High Reactivity of Mono-iodinated Product: The mono-iodinated product is still activated and can readily undergo a second iodination.
-
Reaction Stoichiometry: Using an excess of the iodinating agent significantly increases the likelihood of di-substitution.
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second iodination to occur, often leading to the thermodynamically more stable di-iodinated product.
-
Reaction Time: Longer reaction times can allow for the slower di-iodination reaction to proceed to a greater extent.
-
Concentration: High concentrations of reactants can increase the rate of both mono- and di-iodination.
Q2: How can I selectively achieve mono-iodination?
A2: Selective mono-iodination can be achieved by carefully controlling the reaction conditions to favor the kinetic product. Key strategies include:
-
Stoichiometric Control: Use a 1:1 molar ratio or a slight sub-stoichiometric amount of the iodinating agent relative to methylenedioxybenzene.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or room temperature) to minimize the rate of the second iodination.
-
Choice of Reagents: Employ milder iodinating agents or controlled methods for generating the electrophilic iodine species. For instance, using N-Iodosuccinimide (NIS) in a suitable solvent is a common method for controlled mono-iodination.
-
Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, thereby reducing the chance of di-iodination.
Q3: What is the expected regioselectivity for the iodination of methylenedioxybenzene?
A3: The methylenedioxy group is an ortho, para-director. In methylenedioxybenzene, the positions ortho to the oxygens (positions 4 and 5) are activated. The first iodination predominantly occurs at the 4-position due to electronic activation. The second iodination then typically occurs at the 5-position.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant formation of di-iodinated product. | 1. Excess iodinating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. High concentration of reactants. | 1. Carefully control the stoichiometry to a 1:1 or slightly less than 1:1 ratio of iodinating agent to methylenedioxybenzene. 2. Lower the reaction temperature. Start with 0 °C and allow the reaction to slowly warm to room temperature if necessary. 3. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. 4. Use a more dilute solution. |
| Low yield of the mono-iodinated product. | 1. Incomplete reaction. 2. Decomposition of the product. 3. Inefficient work-up or purification. | 1. Slightly increase the reaction time or temperature, while carefully monitoring for the formation of the di-iodinated product. 2. Ensure the reaction conditions are not too harsh. Avoid strong acids or excessively high temperatures if the product is sensitive. 3. Optimize the extraction and purification steps. Use a suitable solvent system for chromatography. |
| Difficulty in separating the mono- and di-iodinated products. | The polarity of the mono- and di-iodinated products may be very similar. | 1. Column Chromatography: Use a long column with a shallow solvent gradient (e.g., increasing amounts of ethyl acetate in hexane). Phenyl or PFP (pentafluorophenyl) stationary phases can offer better selectivity for positional isomers.[1] 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. This can sometimes effectively separate isomers based on differences in their crystal lattice energies. |
| Uncertainty in product identification (mono- vs. di-iodinated). | Ambiguous analytical data. | 1. ¹H NMR Spectroscopy: The number and splitting patterns of the aromatic protons are distinct for the starting material, mono-iodinated, and di-iodinated products. The mono-iodinated product will show three aromatic protons, while the di-iodinated product will show two. 2. Mass Spectrometry: The molecular ion peak in the mass spectrum will clearly differentiate between the mono-iodinated (C₇H₅IO₂) and di-iodinated (C₇H₄I₂O₂) products based on their different molecular weights. |
Experimental Protocols
Protocol 1: Selective Mono-iodination using N-Iodosuccinimide (NIS)
This protocol is designed to favor the formation of 4-iodo-1,2-methylenedioxybenzene.
Materials:
-
1,2-Methylenedioxybenzene (1,3-Benzodioxole)
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate solution
-
Chloroform (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., argon), add 1,2-methylenedioxybenzene (1.0 eq) and glacial acetic acid to a round-bottom flask.
-
Add N-iodosuccinimide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 65 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetic acid by distillation under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Add aqueous sodium thiosulfate to quench any remaining iodine, followed by chloroform for extraction.
-
Separate the organic layer. Extract the aqueous layer further with chloroform.
-
Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to afford 4-iodo-1,2-methylenedioxybenzene. An 83% yield of the mono-iodinated product has been reported using this method.[2]
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Iodination Products of Methylenedioxybenzene
| Compound | Aromatic Protons | Methylenedioxy Protons (-O-CH₂-O-) |
| 1,2-Methylenedioxybenzene | ~6.8 (m, 4H) | ~5.9 (s, 2H) |
| 4-Iodo-1,2-methylenedioxybenzene | 6.59 (d, 1H), 7.07-7.20 (m, 2H)[3] | 5.96 (s, 2H)[3] |
| 4,5-Diiodo-1,2-methylenedioxybenzene | ~7.2-7.4 (s, 2H) (estimated) | ~6.0 (s, 2H) (estimated) |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The data for the di-iodinated product is an estimation based on the expected deshielding effects of the iodine atoms.
Visualizations
Caption: Reaction pathway illustrating the formation of mono- and di-iodinated products.
Caption: A logical workflow for troubleshooting and preventing di-iodination.
References
Technical Support Center: Optimizing Suzuki Coupling of 1-Iodo-3,4-methylenedioxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the temperature and time for the Suzuki coupling of 1-Iodo-3,4-methylenedioxybenzene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The most critical parameters for a successful Suzuki coupling are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature and time. These factors are often interdependent and require careful optimization.
Q2: I am observing a low yield of my desired biaryl product. What are the common causes?
A2: Low yields in Suzuki couplings can stem from several factors:
-
Catalyst deactivation: The palladium catalyst can be sensitive to oxygen.[1] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Inefficient catalyst system: The combination of palladium precursor and ligand may not be optimal for this specific substrate.
-
Side reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[1]
-
Poor quality reagents: Ensure your this compound, boronic acid, base, and solvent are pure and anhydrous (if required by the protocol).
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. Using a Pd(0) catalyst source, such as Pd(PPh₃)₄, or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also minimize this side reaction.
Q4: What is protodeboronation and how can I prevent it?
A4: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common side reaction, especially with electron-deficient boronic acids.[1] To mitigate this, you can:
-
Use milder bases such as K₃PO₄ or Cs₂CO₃.
-
Ensure anhydrous reaction conditions where possible, as water can be a proton source.
-
Use a slight excess of the boronic acid to compensate for some loss.
Q5: Can I use microwave irradiation to optimize the reaction?
A5: Yes, microwave heating can be an effective method to reduce reaction times and often improve yields in Suzuki coupling reactions. It allows for rapid and uniform heating of the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper storage of catalyst and ligand under an inert atmosphere. |
| Poor choice of base | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The solubility and strength of the base are critical. | |
| Inappropriate solvent | - Test different solvents or solvent mixtures (e.g., Dioxane/water, Toluene/water, DMF). | |
| Reaction temperature is too low | - Gradually increase the reaction temperature in 10-20°C increments. Aryl iodides are generally reactive, but some systems may require higher temperatures. | |
| Significant Amount of Unreacted Starting Material | Insufficient reaction time | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Catalyst inhibition | - Ensure the absence of impurities that could poison the catalyst. | |
| Formation of Multiple Side Products | Reaction temperature is too high | - Lower the reaction temperature to minimize thermal decomposition and side reactions. |
| Incorrect palladium to ligand ratio | - Optimize the ligand-to-palladium ratio, typically between 1:1 and 4:1. | |
| Oxygen contamination | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst and maintain an inert atmosphere. |
Data Presentation
The following tables summarize reaction conditions for the Suzuki coupling of aryl halides, including a structurally similar 1,3-benzodioxole derivative, to provide a starting point for optimization.
Table 1: Optimization of Reaction Conditions for a 1,3-Benzodioxole Derivative
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | Trace |
| 2 | Pd(OAc)₂ (5) | K₂CO₃ | Toluene/H₂O | No Reaction |
| 3 | PdCl₂(dppf) (5) | K₂CO₃ | Toluene/H₂O | 45 |
| 4 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Toluene/H₂O | 55 |
| 5 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | MeCN | 30 |
| 6 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Toluene | No Reaction |
| 7 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Benzene | No Reaction |
| 8 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DCM | No Reaction |
| 9 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | Dioxane | 59 |
Data adapted from a study on a structurally similar 1,3-benzodioxole system.
Experimental Protocols
The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be optimized for specific substrates and scales.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/Ethanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Stir the mixture for a few minutes to dissolve the reagents. Then, add the palladium catalyst.
-
Degassing (optional but recommended): For biphasic systems, bubble the inert gas through the stirred solution for 10-15 minutes to ensure thorough deoxygenation.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
Catalyst and ligand selection for efficient cross-coupling with 1-Iodo-3,4-methylenedioxybenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for performing efficient cross-coupling reactions with 1-iodo-3,4-methylenedioxybenzene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for cross-coupling reactions?
A1: Aryl iodides are highly reactive electrophiles in palladium-catalyzed cross-coupling reactions.[1] The C-I bond is weaker than C-Br or C-Cl bonds, facilitating the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[2][3] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and often results in higher yields compared to other aryl halides.[4][5]
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Due to its high reactivity, this compound is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[6]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[9][10]
-
Buchwald-Hartwig Amination: For synthesizing C-N bonds with amines.[11][12]
-
Stille Coupling: For C-C bond formation using organostannane reagents.[13][14]
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical and depends on the specific reaction.[15]
-
For Suzuki, Heck, and Stille Reactions: Standard catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., PPh₃, P(t-Bu)₃) are often effective.[7][13][16]
-
For Buchwald-Hartwig Amination: This reaction typically requires bulky, electron-rich phosphine ligands to facilitate reductive elimination.[11] Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are highly effective.[17] Using pre-ligated palladium precatalysts can also offer more consistent results.[16]
-
For Sonogashira Coupling: The reaction is co-catalyzed by palladium and copper(I).[9] A common system is PdCl₂(PPh₃)₂ with CuI. Copper-free conditions have also been developed, often requiring more specialized ligands.[10]
Q4: What is the purpose of the base in these reactions?
A4: The base plays several crucial roles. In the Suzuki-Miyaura reaction, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[3] In the Heck and Sonogashira reactions, the base neutralizes the hydrogen halide produced during the catalytic cycle.[7][9] For the Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[11]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source and ligands are not degraded. Use a glovebox for sensitive reagents. Consider using a pre-formed, air-stable palladium precatalyst.[16] |
| Poor Solvent/Reagent Quality | Use anhydrous, degassed solvents, as oxygen can deactivate the Pd(0) catalyst. Ensure the purity of your this compound and coupling partner.[16] |
| Suboptimal Base | The choice of base is critical. For Suzuki couplings, try screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For Buchwald-Hartwig, a strong base like NaOtBu or LHMDS is often necessary.[11][18] |
| Incorrect Temperature | While aryl iodides are reactive, some couplings, particularly with hindered substrates, may require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[16][19] Conversely, some reactions with highly reactive partners may benefit from lower temperatures to minimize side reactions.[1] |
| Ligand Incompatibility | The ligand may not be suitable for the specific transformation. Screen a small library of ligands, especially for challenging reactions like Buchwald-Hartwig amination.[16][17] |
Problem 2: Formation of significant side products (e.g., homocoupling).
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This can occur at higher temperatures. Try running the reaction at a lower temperature. Ensure the reaction is thoroughly degassed to remove oxygen. |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction promoted by the copper co-catalyst. Minimize the reaction time or consider a copper-free protocol.[10] |
| Hydrodehalogenation | The aryl iodide is reduced to the corresponding arene. This can be caused by moisture or other protic sources. Ensure all reagents and solvents are anhydrous. |
Problem 3: Reaction stalls before completion.
| Potential Cause | Troubleshooting Step |
| Catalyst Decomposition | The active Pd(0) species can aggregate to form inactive palladium black. This is often indicated by the reaction mixture turning black. Increase ligand-to-palladium ratio or switch to a more robust ligand that better stabilizes the catalyst.[16] |
| Insufficient Base | The base may be consumed or not strong enough. Ensure at least the stoichiometric amount of base is used, and consider a stronger or more soluble base. |
| Product Inhibition | The product formed may coordinate to the palladium center, inhibiting the catalytic cycle. This is less common but can be addressed by using a different ligand system. |
Data Presentation: Recommended Starting Conditions
The following tables provide general starting conditions for various cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%) | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ requires a ligand.[6][18] |
| Ligand | PPh₃ or SPhos (1.2-2.4 eq. to Pd) | SPhos is a bulky ligand beneficial for hindered substrates.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | K₃PO₄ is a stronger base, often used in anhydrous solvents.[16] |
| Solvent | Toluene, Dioxane, or DMF | A small amount of water can be beneficial when using K₃PO₄.[16] |
| Temperature | 80 - 110 °C | Monitor by TLC/GC-MS for completion. |
Table 2: Heck Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | A common and effective precatalyst.[7][20] |
| Ligand | PPh₃ or P(o-tol)₃ (1.2-2 eq. to Pd) | Phosphine-free conditions can sometimes be employed.[8] |
| Base | Et₃N or K₂CO₃ (1.5-3 eq.) | Triethylamine often acts as both base and solvent.[7] |
| Solvent | DMF, Acetonitrile, or Toluene | Choice depends on the solubility of substrates and base. |
| Temperature | 80 - 120 °C | Higher temperatures are often required.[7][21] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Source | PdCl₂(PPh₃)₂ (1-3 mol%) | A standard catalyst for this reaction.[9] |
| Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle. |
| Base | Et₃N or Diisopropylamine (2-5 eq.) | The amine often serves as the solvent as well.[10] |
| Solvent | THF or DMF | Used if the amine is not the primary solvent. |
| Temperature | Room Temperature - 60 °C | Aryl iodides are reactive enough for mild conditions.[9] |
Table 4: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or G3/G4 Precatalysts | Precatalysts offer improved stability and reliability. |
| Ligand | XPhos, SPhos, or RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands are critical for success.[17] |
| Base | NaOtBu or K₃PO₄ (1.2-2 eq.) | A strong, non-nucleophilic base is required.[11] |
| Solvent | Toluene or Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | Reaction progress should be carefully monitored. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the boronic acid partner (1.1-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and any additional ligand if required.
-
Add the degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.[16]
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 90 °C) and monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[16]
General Protocol for a Buchwald-Hartwig Amination Reaction
-
Inside a glovebox, charge an oven-dried reaction tube with the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 mmol).[22]
-
Add this compound (1.0 mmol).
-
Seal the tube, remove it from the glovebox, and add the amine (1.1 mmol) and anhydrous, degassed solvent (e.g., toluene, 4 mL) via syringe.
-
Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.[16]
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[2][3]
Caption: A workflow for troubleshooting a failed coupling reaction.[16]
Caption: Decision tree for initial ligand selection based on reaction type.[16]
References
- 1. figshare.utas.edu.au [figshare.utas.edu.au]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. reddit.com [reddit.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. research.rug.nl [research.rug.nl]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 22. rsc.org [rsc.org]
Technical Support Center: Solvent Effects on Stille Coupling with Aryl Iodides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the rate and yield of Stille coupling reactions involving aryl iodides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which solvents are most commonly used for the Stille coupling of aryl iodides, and how do they generally compare?
A1: The most frequently employed solvents for Stille coupling are polar aprotic solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and dioxane, as well as nonpolar aromatic solvents like toluene.[1] Generally, polar aprotic solvents are considered ideal for achieving high yields.[1] However, the optimal choice is highly dependent on the specific substrates, catalyst, and ligands used. For instance, in some photocatalytic Stille reactions, protic solvents like ethanol (EtOH) have shown to provide higher yields compared to DMF or DMSO.
Q2: How does solvent polarity affect the rate of the Stille coupling reaction?
A2: Solvent polarity can significantly influence the reaction rate by affecting the energies of the transition states in the catalytic cycle. Increased solvent polarity can improve the rate of transmetalation, which is often the rate-determining step.[2] However, the overall effect can be complex, as the solvent also influences the oxidative addition and reductive elimination steps. For some systems, less polar solvents like toluene have been observed to reduce side reactions such as dehalogenation compared to more polar options like dioxane or DMF.
Q3: Can Stille coupling reactions be performed in "green" solvents?
A3: Yes, significant progress has been made in developing Stille coupling protocols in more environmentally friendly solvents. Reactions have been successfully carried out in water with the aid of surfactants like TPGS-750-M to form nanomicelles where the reaction takes place.[3] These aqueous systems can offer high yields, sometimes at room temperature, and simplify product workup.[3] Ionic liquids have also been used as recyclable reaction media for Stille couplings.
Q4: My Stille coupling reaction with an aryl iodide is giving a low yield. Could the solvent be the issue?
A4: Yes, the solvent is a critical parameter to investigate when troubleshooting low yields. An inappropriate solvent can lead to poor solubility of reagents, catalyst deactivation, or promotion of side reactions. It is often beneficial to screen a variety of solvents with different polarities. Ensure the solvent is anhydrous and properly degassed, as water and oxygen can deactivate the palladium catalyst.[4]
Q5: What are common side reactions related to solvent choice in Stille coupling?
A5: A common side reaction is the homocoupling of the organostannane reagent. The choice of solvent can influence the rate of this side reaction relative to the desired cross-coupling. Another potential issue, particularly in more polar solvents like dioxane and DMF, is dehalogenation of the aryl iodide starting material. Switching to a less polar solvent like toluene may mitigate this issue.
Troubleshooting Guide
| Issue | Possible Cause(s) Related to Solvent | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor solubility of reagents or catalyst: The chosen solvent may not effectively dissolve all reaction components at the reaction temperature. 2. Inappropriate solvent polarity: The solvent may not adequately stabilize the transition states of the catalytic cycle. 3. Solvent not inert: The solvent may be reacting with the catalyst or reagents. Ensure the solvent is anhydrous and degassed.[4] | 1. Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF). 2. For substrates with poor solubility, consider a solvent with a higher boiling point to allow for increased reaction temperatures. 3. If using a polar aprotic solvent, ensure it is of high purity and properly dried. |
| Significant Dehalogenation of Aryl Iodide | 1. Solvent promoting dehalogenation: Polar solvents like dioxane and DMF have been observed to favor this side reaction. | 1. Switch to a less polar solvent such as toluene. |
| Homocoupling of Organostannane | 1. Solvent favoring homocoupling pathways: The solvent can influence the relative rates of cross-coupling versus homocoupling. | 1. Experiment with different solvents to find one that disfavors homocoupling for your specific substrate. 2. The addition of certain additives, in conjunction with solvent optimization, can sometimes suppress homocoupling. |
| Slow Reaction Rate | 1. Solvent hindering a key step: The solvent may not be optimal for the rate-determining step, often the transmetalation. | 1. Try a more polar solvent to potentially accelerate the transmetalation step.[2] 2. Be aware that changing the solvent may also affect other steps in the catalytic cycle and could require re-optimization of other parameters. |
Quantitative Data on Solvent Effects
The following tables summarize quantitative data on the effect of solvents on the yield of Stille coupling reactions. It is important to note that reaction conditions such as catalyst, ligands, temperature, and substrates vary between studies, which can influence the results.
Table 1: Stille Coupling of [¹¹C]Methyl Iodide with Aryltrimethylstannane and Aryltributylstannane Derivatives [5]
| Entry | Aryl Stannane Substrate | Solvent | Radiochemical Yield (%) |
| 1 | 4-Methoxyphenyltrimethylstannane | DMSO | 80 |
| 2 | 4-Methoxyphenyltrimethylstannane | DMF | 70 |
| 3 | 4-Methoxyphenyltrimethylstannane | NMP | 70 |
| 4 | 4-Methoxyphenyltrimethylstannane | Benzene | 50 |
| 5 | 4-Methoxyphenyltrimethylstannane | 1,4-Dioxane | 50 |
| 6 | 4-Methoxyphenyltrimethylstannane | THF | 50 |
| 7 | 4-Methoxyphenyltributylstannane | NMP | 30 |
Reaction conditions: 10-15 µmol substrate, 0.5 µmol Pd(PPh₃)₄ in 300 µl solvent, reaction time 4 min and reaction temperature 90 °C.[5]
Table 2: Stille Coupling of Aryl Halides with Tributylphenylstannane in Ionic Liquids [6]
| Entry | Aryl Halide | Ionic Liquid (Solvent) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | TBAB | 60 | 16 | 50 |
| 2 | 4-Bromoacetophenone | THeptAB | 60 | 16 | 90 |
| 3 | 4-Chloronitrobenzene | THeptAB | 60 | 3 | 90 |
Reaction conditions: IL (1 g), organostannane (1.2 mmol), aryl halide (1 mmol), cat. Pdnanopart. [2.5 mol % Pd(OAc)₂ + 5% TBAA].[6]
Experimental Protocols
General Protocol for Stille Coupling of an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates and reaction conditions.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1-1.2 mmol, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, THF)
-
Optional: Additive (e.g., CuI, LiCl)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas atmosphere (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide and the palladium catalyst.
-
If using an additive, add it to the flask at this stage.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically ranging from 50 to 110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction mixture. A common procedure involves quenching with an aqueous solution of KF to precipitate tin byproducts, followed by extraction with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Generalized experimental workflow for Stille coupling.
References
Quenching procedures for iodination reactions of electron-rich aromatics
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding quenching procedures for the iodination of electron-rich aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in an iodination reaction?
A1: Quenching is a critical step to stop the iodination reaction and to neutralize any remaining reactive iodine species, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). This prevents the formation of undesired byproducts, such as di- or poly-iodinated compounds, and ensures the safe handling of the reaction mixture during workup and purification. The disappearance of the characteristic iodine color often signals the completion of the quench.[1]
Q2: What are the most common quenching agents for these reactions?
A2: The most frequently used quenching agents are aqueous solutions of reducing agents. Saturated aqueous solutions of sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃) are standard choices for quenching excess electrophilic iodine reagents like ICl.[1] Sodium sulfite (Na₂SO₃) is also commonly employed.[2]
Q3: How do I know when the quenching process is complete?
A3: A visual indicator of a complete quench is the disappearance of the characteristic color of iodine (typically brown or purple) from the reaction mixture, resulting in a colorless solution.[1]
Q4: Can the choice of quenching agent affect my product yield or purity?
A4: Yes, the choice of quenching agent and the quenching conditions can impact the outcome of your reaction. An incomplete quench can lead to the formation of byproducts during workup. Conversely, overly harsh quenching conditions or a highly reactive quenching agent could potentially react with your desired product, although this is less common with standard quenching agents like sodium thiosulfate. The pH of the quenching solution can also be a factor; for instance, sodium thiosulfate works best in mildly acidic to neutral conditions (pH 5-9).[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching and workup of iodination reactions involving electron-rich aromatics.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent iodine color after adding quenching agent. | 1. Insufficient amount of quenching agent added. 2. The concentration of the quenching solution is too low. 3. Poor mixing of the aqueous quenching solution with the organic reaction mixture. | 1. Add more of the quenching solution portion-wise until the color disappears. 2. Use a saturated aqueous solution of the quenching agent. 3. Ensure vigorous stirring to facilitate contact between the two phases. |
| Formation of a dark, tar-like precipitate upon quenching. | 1. The aromatic substrate is highly activated (e.g., phenols, anilines) and prone to oxidation or polymerization.[5][6] 2. The reaction temperature was too high, leading to side reactions. | 1. Consider protecting the activating group (e.g., acylation of an amine) before iodination. 2. Perform the iodination and quenching at a lower temperature (e.g., 0 °C or below).[1] |
| Low yield of the desired mono-iodinated product. | 1. Over-iodination leading to di- or poly-iodinated products. 2. Incomplete reaction before quenching. 3. Degradation of the product during workup. | 1. Use a stoichiometric or slightly sub-stoichiometric amount of the iodinating agent. 2. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time before quenching.[1] 3. Ensure the workup conditions are mild and avoid prolonged exposure to strong acids or bases if the product is sensitive. |
| Difficulty in separating the organic and aqueous layers during workup. | 1. Formation of an emulsion. 2. Precipitation of salts at the interface. | 1. Add brine (saturated NaCl solution) to help break the emulsion. 2. Add more water or organic solvent to dissolve any precipitated salts. |
Experimental Protocols
Protocol 1: General Quenching and Workup Procedure using Sodium Thiosulfate
This protocol is a general guideline for quenching an iodination reaction of an electron-rich aromatic compound in an organic solvent.
-
Reaction Completion: Once the reaction is deemed complete by monitoring (e.g., TLC, GC-MS), cool the reaction mixture in an ice bath (0 °C).
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with vigorous stirring. Continue the addition until the color of the iodine is completely discharged.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, wash the organic layer sequentially with the saturated aqueous Na₂S₂O₃ solution, water, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.[1][7]
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
Protocol 2: Quenching for Highly Activated Substrates (e.g., Phenols)
For highly reactive substrates like phenols, which are prone to oxidation, a modified procedure is recommended.
-
Low-Temperature Reaction: Maintain the reaction temperature at 0 °C or below throughout the addition of the iodinating agent and for the duration of the reaction.
-
Quenching at Low Temperature: While maintaining the cold temperature, slowly add a 10% (w/w) aqueous solution of sodium thiosulfate.[8] Allow the mixture to stir for 5-10 minutes at low temperature.
-
Acidification (if necessary): If the product is a phenol, you may need to acidify the mixture to a pH of 3-4 with a dilute acid (e.g., 2 M HCl) to precipitate the iodophenol product.[8] Do this slowly while monitoring the pH.
-
Isolation: Collect the precipitated product by filtration and wash it with cold water.
-
Purification: The crude product can then be purified, for example, by recrystallization.[8]
Visual Aids
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. reddit.com [reddit.com]
- 4. Ricca Chemical - Sodium Thiosulfate [riccachemical.com]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. studylib.net [studylib.net]
Validation & Comparative
¹H NMR Analysis for Purity Confirmation of 1-Iodo-3,4-methylenedioxybenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectral data of 1-Iodo-3,4-methylenedioxybenzene with its potential impurities. Detailed experimental protocols for quantitative ¹H NMR (qNMR) analysis are included to ensure accurate purity assessment.
Comparative ¹H NMR Data
The purity of this compound can be effectively determined by ¹H NMR spectroscopy. The presence of impurities, such as the unreacted starting material, 3,4-methylenedioxybenzene, or over-iodinated byproducts like 1,2-diiodo-4,5-methylenedioxybenzene, can be identified and quantified by comparing the chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum.
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | ![]() | H-2 | ~7.20-7.07 | m | 1H |
| H-5 | 6.59 | d, J=8.0 Hz | 1H | ||
| H-6 | ~7.20-7.07 | m | 1H | ||
| -OCH₂O- | 5.96 | s | 2H | ||
| 3,4-Methylenedioxybenzene (Impurity) | ![]() | H-Ar | 6.78-6.60 | m | 4H |
| -OCH₂O- | 5.92 | s | 2H | ||
| 1,2-Diiodo-4,5-methylenedioxybenzene (Impurity) | ![]() | H-3, H-6 | 7.23 | s | 2H |
| -OCH₂O- | 5.98 | s | 2H |
Note: Chemical shifts are reported for spectra recorded in CDCl₃ and may vary slightly depending on the solvent and concentration.
Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis
Quantitative NMR (qNMR) is a precise method for determining the purity of pharmaceutical compounds.[1] The following protocol outlines the steps for the qNMR analysis of this compound.
2.1. Method Planning
-
Internal Standard Selection: Choose an internal standard that has a singlet in a region of the ¹H NMR spectrum that does not overlap with the signals of the analyte or potential impurities. The internal standard must be stable, non-volatile, and accurately weighable. 1,4-Bis(trimethylsilyl)benzene (BTMSB) is a suitable choice, with a sharp singlet around 0.25 ppm.
-
Solvent Selection: Use a deuterated solvent in which both the analyte and the internal standard are fully soluble. Chloroform-d (CDCl₃) is a common choice for this compound.
2.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., BTMSB) and add it to the same vial.
-
Record the exact masses of both the sample and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean, dry NMR tube.
2.3. Data Acquisition
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).[2]
-
Acquisition Time (aq): Ensure a sufficiently long acquisition time to allow the FID to decay completely, preventing truncation artifacts.
-
2.4. Data Processing and Purity Calculation
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the singlet of the methylenedioxy protons (-OCH₂O-) at ~5.96 ppm is ideal for integration. For the internal standard BTMSB, integrate its singlet at ~0.25 ppm.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * 100
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal (2 for the -OCH₂O- group)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (18 for BTMSB)
-
MW_analyte = Molecular weight of the analyte (248.02 g/mol )
-
m_analyte = Mass of the analyte
-
MW_IS = Molecular weight of the internal standard (222.52 g/mol for BTMSB)
-
m_IS = Mass of the internal standard
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the qNMR analysis and the logical relationship of the spectral data.
Caption: Experimental workflow for qNMR purity analysis.
Caption: ¹H NMR signal comparison for purity assessment.
References
A Comparative Guide to the ¹³C NMR Structural Elucidation of 1-Iodo-3,4-methylenedioxybenzene
This guide provides a comprehensive comparison of the ¹³C NMR spectrum of 1-Iodo-3,4-methylenedioxybenzene with related compounds, offering researchers, scientists, and drug development professionals a valuable resource for structural elucidation. By presenting experimental data, detailed protocols, and logical workflows, this document aims to facilitate the accurate identification and characterization of this and similar molecular structures.
Introduction
This compound, a halogenated derivative of a common fragrance and flavoring agent, is a versatile building block in organic synthesis. Its structural confirmation is paramount for its application in the development of novel compounds. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This guide will compare the experimental ¹³C NMR data of this compound with that of its parent molecule, 1,2-methylenedioxybenzene, and other structurally related compounds to highlight the influence of substituents on chemical shifts and aid in unambiguous peak assignment.
Comparative ¹³C NMR Data
The following table summarizes the experimental ¹³C NMR chemical shift data for this compound and three comparative compounds. The assignments have been proposed based on established substituent effects and a comprehensive review of spectral data.
| Carbon Atom | This compound[1] | 1,2-Methylenedioxybenzene | Piperonal | 4-Iodo-1,2-dimethoxybenzene[1] |
| C-1 | 148.0 | 147.9 | 148.4 | 149.1 |
| C-2 | 148.8 | 147.9 | 150.1 | 149.8 |
| C-3 | 82.3 | 108.4 | 108.2 | 113.1 |
| C-4 | 110.6 | 121.7 | 132.1 | 82.3 |
| C-5 | 117.8 | 121.7 | 106.8 | 120.3 |
| C-6 | 130.8 | 108.4 | 127.0 | 129.7 |
| -OCH₂O- | 101.6 | 101.1 | 101.8 | - |
| -CHO | - | - | 190.4 | - |
| -OCH₃ (C-1) | - | - | - | 55.9 |
| -OCH₃ (C-2) | - | - | - | 56.1 |
Experimental Protocols
The following is a generalized protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum, applicable to the compounds discussed in this guide.
Sample Preparation:
-
Accurately weigh 20-50 mg of the solid sample or measure 50-100 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the appropriate acquisition parameters for a ¹³C experiment. Typical parameters include:
-
Pulse Program: A standard single-pulse sequence with proton broadband decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width: Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of the carbon nuclei.
-
Number of Scans: 1024-4096 scans, or as needed to achieve a satisfactory signal-to-noise ratio, due to the low natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure a flat baseline.
-
Reference the spectrum by setting the chemical shift of the residual solvent peak (e.g., 77.16 ppm for CDCl₃) or the TMS peak (0.00 ppm).
-
Integrate the peaks if quantitative analysis is required, although this is not standard for routine ¹³C NMR.
-
Pick and label the peaks to generate the final spectrum.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using ¹³C NMR spectroscopy, incorporating comparative analysis.
Caption: Workflow for 13C NMR-based structural elucidation.
Discussion of Spectral Comparisons
The ¹³C NMR spectrum of this compound displays seven distinct signals, consistent with its molecular structure. The key to its structural elucidation lies in comparing its spectrum to those of related compounds.
-
Comparison with 1,2-Methylenedioxybenzene: The most significant difference is the downfield shift of the carbon atom directly bonded to the iodine (C-3), appearing at a much lower field (82.3 ppm) compared to the corresponding protonated carbon in 1,2-methylenedioxybenzene. This is a characteristic effect of a heavy halogen atom. The other aromatic carbon signals are also shifted due to the electronic effects of the iodine substituent.
-
Comparison with Piperonal: Piperonal introduces a strongly electron-withdrawing aldehyde group (-CHO), which significantly deshields the ipso-carbon (C-4) and the carbonyl carbon itself (around 190.4 ppm). This comparison helps to confirm the absence of an aldehyde group in this compound and to understand the electronic influence of different substituents on the benzene ring.
-
Comparison with 4-Iodo-1,2-dimethoxybenzene: This compound allows for the evaluation of the methylenedioxy group versus two separate methoxy groups. While the iodine atom is in the same position relative to one of the oxygen-bearing carbons, the overall symmetry and electronic distribution are different, leading to distinct chemical shifts for the aromatic carbons.[1]
By systematically comparing these spectra, researchers can confidently assign each peak in the ¹³C NMR spectrum of this compound and thus confirm its structure with a high degree of certainty.
References
A Comparative Guide to Analytical Methods for 1-Iodo-3,4-methylenedioxybenzene and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of 1-Iodo-3,4-methylenedioxybenzene and its reaction products. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, offering detailed experimental protocols and performance data.
Introduction to Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated into its components in a chromatographic column, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC): A versatile separation technique that utilizes a liquid mobile phase to separate components of a mixture. It is suitable for a wide range of compounds, including non-volatile and thermally sensitive molecules. Detection is typically achieved using UV-Vis, fluorescence, or mass spectrometry detectors.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the direct quantification of substances in a sample without the need for identical reference standards. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, enabling accurate concentration determination.
Performance Comparison
The selection of an analytical method depends on various factors, including the nature of the analyte, the required sensitivity, and the complexity of the sample matrix. The following tables provide a comparative overview of the performance of GC-MS, HPLC, and qNMR for the analysis of this compound and its derivatives.
Table 1: General Performance Characteristics
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and polarity, detection by mass | Separation by polarity, detection by UV absorbance | Quantification by nuclear magnetic resonance |
| Analyte Volatility | Required | Not required | Not required |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Low (mg/mL) |
| Selectivity | Very High | Moderate to High | High |
| Quantification | Requires calibration with standards | Requires calibration with standards | Absolute quantification possible |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | High | Moderate to High | Very High |
| Solvent Consumption | Low | High | Low |
Table 2: Method-Specific Performance Data (Representative Values)
| Parameter | GC-MS (for Safrole Derivatives)[1][2] | HPLC-UV (for Aromatic Compounds) | qNMR (for Small Molecules) |
| Limit of Detection (LOD) | 0.1 mg·kg-1[2] | ~1-10 ng/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 mg/kg | ~5-50 ng/mL | ~0.5 mg/mL |
| **Linearity (R²) ** | >0.99 | >0.99 | Not applicable (direct quantification) |
| Precision (RSD) | <15% | <10% | <2% |
| Analysis Time per Sample | 15-30 min | 10-20 min | 5-15 min |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
GC-MS Method for this compound
This method is adapted from established procedures for the analysis of safrole and its derivatives.
1. Sample Preparation:
-
Dissolve the reaction mixture or sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.
-
If necessary, perform a liquid-liquid extraction to isolate the analytes of interest from the reaction matrix.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would include the molecular ion (m/z 248) and major fragment ions.
HPLC-UV Method for Aromatic Compounds
This protocol is a general procedure for the analysis of aromatic compounds and should be optimized for this compound.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of 10-100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where this compound exhibits maximum absorbance (e.g., around 254 nm).
Quantitative NMR (qNMR) Protocol
This is a general protocol for the qNMR analysis of small molecules.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
Experiment: Standard 1D proton (¹H) NMR experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time (aq): At least 3-4 seconds.
-
3. Data Processing and Quantification:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships discussed in this guide.
Caption: Workflow for GC-MS analysis of reaction products.
Caption: Comparison of analytical methods for the target analyte.
References
Reactivity Face-Off: 1-Iodo- vs. 1-Bromo-3,4-methylenedioxybenzene in Palladium-Catalyzed Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that significantly influences reaction efficiency, kinetics, and overall yield. This guide provides a detailed comparison of the reactivity of 1-Iodo-3,4-methylenedioxybenzene and 1-Bromo-3,4-methylenedioxybenzene, two key building blocks in the synthesis of a wide range of pharmaceutical and agrochemical compounds. This analysis is supported by established principles of organometallic chemistry and illustrative experimental protocols.
Executive Summary: The Reactivity Hierarchy
It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed coupling reactions follows the order: I > Br > Cl. This trend is primarily dictated by the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. Consequently, the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle, occurs more readily with aryl iodides. This enhanced reactivity of this compound generally translates to milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo-analogue.
Comparative Performance in Key Coupling Reactions
While direct, side-by-side quantitative comparisons for 1-Iodo- and 1-Bromo-3,4-methylenedioxybenzene in all major coupling reactions are not extensively consolidated in single literature sources, the following sections provide representative experimental conditions and expected outcomes based on analogous systems. The data presented underscores the superior reactivity of the iodo-substituted compound.
Table 1: Comparative Data in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 (expected) |
| 2 | 1-Bromo-3,4-methylenedioxybenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (expected) |
Note: The expected yields are based on typical outcomes for Suzuki-Miyaura reactions with analogous aryl iodides and bromides. The significantly shorter reaction time for the iodo-compound highlights its higher reactivity.
Table 2: Comparative Data in Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene.
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Et₃N | DMF | 100 | 4 | High (expected) |
| 2 | 1-Bromo-3,4-methylenedioxybenzene | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Et₃N | DMF | 120 | 16 | Good (expected) |
Note: The iodo-derivative is expected to react at a lower temperature and for a shorter duration to achieve a comparable or higher yield than the bromo-derivative.
Table 3: Comparative Data in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne.
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 3 | High (expected) |
| 2 | 1-Bromo-3,4-methylenedioxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 12 | Good (expected) |
Note: The ability to perform the reaction at room temperature for the iodo-substrate is a significant advantage, particularly for sensitive molecules.
Table 4: Comparative Data in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of carbon-nitrogen bonds.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 80 | 6 | High (expected) |
| 2 | 1-Bromo-3,4-methylenedioxybenzene | Morpholine | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%) | NaOtBu | Toluene | 100 | 18 | High (expected) |
Note: While both substrates can provide high yields, the iodo-compound is expected to react faster and at a lower temperature.
Experimental Protocols
The following are generalized experimental protocols for key coupling reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen) is added the aryl halide (1.0 equiv.), the boronic acid or its ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.). A degassed solvent system (e.g., toluene/ethanol/water, dioxane/water) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction
In a flask equipped with a reflux condenser and under an inert atmosphere, the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv.) are combined in a suitable solvent (e.g., DMF, NMP, toluene). The mixture is heated to the required temperature (typically 100-140 °C) and stirred for the necessary duration. After cooling, the reaction mixture is filtered to remove any solids, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or recrystallization.
General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere, the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) are added. A degassed solvent such as THF or DMF is introduced, followed by a base, typically an amine like triethylamine or diisopropylamine, which can also serve as the solvent. The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction is stirred at the appropriate temperature (from room temperature to 80 °C). Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and an aqueous solution. The organic layer is dried and concentrated, and the product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv.). The vessel is evacuated and backfilled with an inert gas. A degassed anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is stirred at the required temperature (typically 80-110 °C) until the starting material is consumed. The reaction is then cooled, quenched, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.
Visualizing the Catalytic Cycle and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generic palladium-catalyzed cross-coupling cycle and a logical workflow for comparing the reactivity of the two aryl halides.
Conclusion
For researchers and professionals in drug development and synthetic chemistry, the choice between 1-Iodo- and 1-Bromo-3,4-methylenedioxybenzene in palladium-catalyzed cross-coupling reactions has significant practical implications. The higher reactivity of the iodo-derivative, stemming from its weaker carbon-iodine bond, generally allows for more facile reactions under milder conditions. This can be particularly advantageous in multi-step syntheses involving thermally sensitive substrates or when aiming for high-throughput screening where shorter reaction times are desirable.
Conversely, 1-Bromo-3,4-methylenedioxybenzene, while less reactive, is often more cost-effective and may be preferred for large-scale syntheses where the reaction conditions can be optimized to achieve high yields. Ultimately, the selection of the aryl halide should be based on a careful consideration of the specific reaction, the desired outcome, and economic factors.
Navigating the Synthesis of 5-Iodo-1,3-benzodioxole: A Comparative Guide to Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Iodo-1,3-benzodioxole, a valuable building block in the synthesis of various biologically active compounds, can be prepared through several distinct synthetic pathways. This guide provides a comprehensive comparison of the most common routes: direct iodination of 1,3-benzodioxole, the Sandmeyer reaction of 5-amino-1,3-benzodioxole, and a synthetic approach originating from piperonal. We present a detailed analysis of experimental protocols, quantitative data, and the inherent advantages and disadvantages of each method to facilitate informed decisions in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Direct Iodination | 1,3-Benzodioxole | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Good to Excellent | Short (hours) | Atom economical, straightforward procedure. | Potential for side reactions and purification challenges. |
| Sandmeyer Reaction | 5-Amino-1,3-benzodioxole | Sodium nitrite, Potassium iodide, Acid | Good | Moderate (several hours) | High regioselectivity, well-established reaction. | Requires synthesis of the starting amine, diazotization step can be sensitive. |
| Synthesis from Piperonal | Piperonal | Diisobutylaluminium hydride (DIBAL-H), Iodine | Moderate | Multi-step, longer | Utilizes a readily available starting material. | Multi-step process, may involve sensitive reagents. |
Route 1: Direct Iodination of 1,3-Benzodioxole
Direct iodination of the electron-rich 1,3-benzodioxole ring is an attractive and straightforward approach. The use of N-Iodosuccinimide (NIS) in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA), is a common and effective method.
Experimental Protocol:
A solution of 1,3-benzodioxole (1.0 eq.) in a suitable solvent like acetonitrile is treated with N-Iodosuccinimide (1.1 eq.). A catalytic amount of trifluoroacetic acid (0.1 eq.) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 5-iodo-1,3-benzodioxole.
Performance Data:
While specific yields for the direct iodination of 1,3-benzodioxole are not extensively reported in comparative studies, similar reactions on activated aromatic systems suggest that yields can be good to excellent, often exceeding 80%. Reaction times are typically short, ranging from 1 to 4 hours.
Advantages and Disadvantages:
This method's primary advantage lies in its simplicity and atom economy, starting from the readily available 1,3-benzodioxole. However, a potential drawback is the possibility of over-iodination or the formation of other regioisomers, which can complicate purification and reduce the overall yield of the desired product.
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction provides a highly regioselective method to introduce an iodo group onto the aromatic ring, starting from the corresponding amine. This multi-step process involves the diazotization of 5-amino-1,3-benzodioxole followed by treatment with a source of iodide.
Experimental Protocol:
5-Amino-1,3-benzodioxole (1.0 eq.) is dissolved in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and the solution is cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq.) in water is then added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then added to a solution of potassium iodide (1.5 eq.) in water. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the pure 5-iodo-1,3-benzodioxole. A convenient one-pot method involves the use of silica sulfuric acid and sodium nitrite under solvent-free conditions for the diazotization, followed by the addition of potassium iodide.[1]
Performance Data:
The Sandmeyer reaction is known for its reliability and good yields. Reports on similar transformations suggest that yields for the synthesis of aryl iodides via this method are typically in the range of 70-90%.[1] The entire process, including the diazotization and iodination steps, can take several hours to complete.
Advantages and Disadvantages:
The main advantage of the Sandmeyer reaction is its excellent regioselectivity, ensuring the formation of the desired 5-iodo isomer. However, this route requires the prior synthesis of 5-amino-1,3-benzodioxole, adding to the overall number of synthetic steps. Furthermore, the diazotization step requires careful temperature control as diazonium salts can be unstable.
Route 3: Synthesis from Piperonal
Piperonal (3,4-methylenedioxybenzaldehyde), a readily available and relatively inexpensive starting material, can also serve as a precursor for the synthesis of 5-Iodo-1,3-benzodioxole. This route typically involves the reduction of the aldehyde to an alcohol, followed by conversion to the iodide. A potential, though less documented, approach involves the direct conversion of the aldehyde to the iodide.
Experimental Protocol:
One plausible, though not extensively detailed in the literature for this specific conversion, synthetic sequence could involve the reduction of piperonal to piperonyl alcohol using a reducing agent like sodium borohydride. The resulting alcohol could then be converted to the corresponding iodide through various methods, such as treatment with iodine and triphenylphosphine. An alternative, more direct, but speculative, one-step conversion of the aldehyde to the iodide might involve the use of reagents like diisobutylaluminium hydride (DIBAL-H) followed by quenching with iodine.
Performance Data:
Quantitative data for the synthesis of 5-Iodo-1,3-benzodioxole directly from piperonal is scarce in the scientific literature, making a direct comparison of yield and reaction time challenging. The multi-step nature of the more conventional reduction-iodination sequence would likely result in a lower overall yield compared to the more direct routes.
Advantages and Disadvantages:
The primary advantage of this route is the use of the widely accessible and economical starting material, piperonal. The main disadvantage is the multi-step nature of the most probable synthetic sequences, which can lead to lower overall yields and increased reaction times. The development of a direct, high-yielding conversion of the aldehyde to the iodide would significantly enhance the attractiveness of this route.
Conclusion
The choice of the optimal synthetic route for 5-Iodo-1,3-benzodioxole depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the importance of regioselectivity.
-
Direct iodination offers a quick and straightforward option when starting from 1,3-benzodioxole, though it may require careful optimization to avoid side products.
-
The Sandmeyer reaction is the preferred method when high regioselectivity is crucial, provided that the precursor, 5-amino-1,3-benzodioxole, is readily accessible.
-
Synthesis from piperonal presents a cost-effective alternative, particularly for large-scale production, although it may involve a multi-step process with potentially lower overall yields.
Researchers and drug development professionals should carefully consider these factors to select the most suitable synthetic strategy that aligns with their specific research and development goals. Further optimization and exploration of direct conversion methods from piperonal could enhance the versatility of this valuable intermediate.
References
A Comparative Guide to Iodinating Agents for Electron-Rich Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into electron-rich aromatic compounds is a fundamental transformation in organic synthesis, yielding versatile intermediates for cross-coupling reactions, medicinal chemistry, and materials science. The choice of iodinating agent is critical and depends on the substrate's reactivity, desired regioselectivity, and tolerance of functional groups. This guide provides an objective comparison of common iodinating agents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your synthetic needs.
Key Iodinating Agents: A Head-to-Head Comparison
Several reagents are commonly employed for the iodination of activated aromatic rings. The most prominent include N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and molecular iodine (I₂) in conjunction with an activating or oxidizing agent.
-
N-Iodosuccinimide (NIS) is a mild and versatile electrophilic iodinating agent.[1] It is often used with a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA), to enhance its reactivity.[2] The NIS/TFA system is known for its high regioselectivity, particularly for electron-rich substrates, and generally proceeds under mild conditions with short reaction times.[2]
-
Iodine Monochloride (ICl) is a highly effective and powerful source of electrophilic iodine ("I+").[3][4] Due to the polarization of the I-Cl bond, it readily reacts with electron-rich aromatic rings.[3][5] ICl offers an advantage over molecular iodine as it does not require an additional oxidizing agent.[3]
-
Molecular Iodine (I₂) is the most fundamental iodinating agent, but its direct reaction with aromatic compounds is often slow and reversible.[6] To achieve effective iodination, I₂ is typically used with an oxidizing agent (e.g., nitric acid, hydrogen peroxide, mercuric oxide) or a Lewis acid catalyst.[7][8] These additives generate a more potent electrophilic iodine species in situ.[7]
-
Potassium Iodide and Potassium Iodate in the presence of an acid offers an environmentally friendly alternative for aromatic iodination.[9] This mixture generates the iodinating species in situ.[9]
Comparative Performance Data
The following table summarizes the performance of various iodinating agents in the iodination of common electron-rich aromatic compounds. The data has been compiled from various sources to provide a comparative overview.
| Substrate | Iodinating Agent/System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Anisole | NIS / cat. TFA | Acetonitrile | RT | 15-30 min | High | [10] |
| Anisole | I₂ / HgO | Ethanol | - | 8 h | 85 | [11] |
| Anisole | ICl | Various | RT or below | - | - | [3] |
| Aniline | I₂ / KI | Aqueous buffer | - | - | - | [12] |
| Aniline | KI / KIO₃ / H⁺ | - | - | - | Moderate (p:o 90:10) | [9] |
| Phenol | KI / (NH₄)₂S₂O₈ | aq. Methanol | RT | - | Predominantly ortho | [13] |
| 4-Nitrophenol | KI / KIO₃ / H⁺ | - | - | - | Excellent (diiodination) | [9] |
| 2-Naphthol | KI / KIO₃ / H⁺ | - | - | - | Good (1-iodo) | [9] |
Experimental Protocols
General Workflow for Electrophilic Aromatic Iodination
The following diagram illustrates a generalized workflow for a typical electrophilic aromatic iodination experiment.
Caption: A generalized workflow for a typical aromatic iodination experiment.
Protocol 1: Iodination of Anisole using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is based on methodologies described for the efficient iodination of activated aromatic compounds.[10]
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[10]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield p-iodoanisole.
Protocol 2: Iodination of an Aromatic Compound using Iodine Monochloride (ICl)
This is a general guideline and may require optimization for specific substrates.[3]
Materials:
-
Aromatic substrate
-
Iodine Monochloride (ICl)
-
Anhydrous solvent (e.g., CCl₄, CH₃COOH, CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the aromatic substrate in the chosen anhydrous solvent.
-
Prepare a solution of iodine monochloride in the same solvent.
-
Add the iodine monochloride solution dropwise to the stirred solution of the aromatic substrate at an appropriate temperature (often room temperature or below). Controlled addition is crucial as the reaction can be exothermic.[3]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, proceed with a suitable aqueous work-up, which may include washing with a sodium thiosulfate solution to remove excess iodine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Iodination of Anisole using Molecular Iodine (I₂) and Mercuric Oxide (HgO)
This procedure is adapted from a reported method for the preparation of p-iodoanisole.[6][11]
Materials:
-
Anisole
-
Iodine (I₂)
-
Mercuric Oxide (HgO, yellow)
-
Absolute ethanol
-
Ether
-
Potassium iodide (KI) solution
Procedure:
-
Dissolve one mole equivalent of anisole in approximately four weight quantities of absolute ethanol.
-
Add three-fourths mole equivalent of commercial mercuric oxide to the solution.
-
Introduce slightly more than one mole equivalent of iodine in five portions, with mechanical shaking between portions until the color of iodine nearly vanishes.
-
Shake the entire mixture for about eight hours on a mechanical shaker.[6]
-
Filter the undissolved mercury compounds and wash them with ethanol.
-
Remove the ethanol from the filtrate by distillation.
-
Dissolve the residual oil in ether and filter again if necessary.
-
Wash the ether solution with a potassium iodide solution.
-
Evaporate the ether and steam distill the residual oil.
-
Crystallize the organic part of the distillate from about 85% ethanol to obtain p-iodoanisole. An 85% yield has been reported for this procedure.[11]
Mechanism of Electrophilic Aromatic Iodination
The iodination of electron-rich aromatic compounds proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The key steps are outlined below.
Caption: General mechanism of electrophilic aromatic iodination.
-
Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated from the iodinating agent. For ICl, this is inherent due to bond polarization.[3] For NIS, acid catalysis protonates the succinimide nitrogen, increasing the electrophilicity of the iodine. With molecular iodine, an oxidizing agent facilitates the formation of I⁺.
-
Formation of the Sigma Complex: The π-electrons of the electron-rich aromatic ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4] This step is typically the rate-determining step.[4]
-
Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.[3][4]
Conclusion
The choice of an iodinating agent for electron-rich aromatic compounds is a critical parameter in synthetic design. N-Iodosuccinimide, particularly with an acid catalyst, offers a mild and highly regioselective option suitable for a wide range of functionalized substrates. Iodine monochloride is a powerful and efficient reagent, while molecular iodine, in combination with an appropriate activator, provides a classical and often cost-effective approach. The selection should be guided by the specific requirements of the substrate, desired yield, and reaction conditions. The provided protocols offer a starting point for the development of robust and efficient iodination procedures in a research and development setting.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 6. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson [scholarworks.uni.edu]
- 7. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
The Decisive Advantage: Why 1-Iodo-3,4-methylenedioxybenzene Outperforms its Bromo-Analogue in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic pathway. Within the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the reactivity of the aryl halide partner is paramount. This guide provides an objective, data-supported comparison of aryl iodides, specifically 1-Iodo-3,4-methylenedioxybenzene, versus their corresponding aryl bromide counterparts, offering insights to inform substrate selection for the synthesis of complex molecules.
The principal difference in reactivity stems from the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[1][2] This fundamental disparity directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium catalyst.[1] The weaker C-I bond, with a bond dissociation energy of approximately 213-240 kJ/mol compared to ~285 kJ/mol for a C-Br bond, undergoes this oxidative addition more readily.[3] This enhanced reactivity translates to faster reaction rates, higher yields, and the ability to employ milder reaction conditions, lower catalyst loadings, and a broader range of substrates.[1][4] The general order of reactivity for aryl halides in these reactions is firmly established as: Aryl-I > Aryl-Br >> Aryl-Cl.[1][5][6][7]
Performance in Key Cross-Coupling Reactions
The superior reactivity of aryl iodides is a consistent advantage across the most common and powerful cross-coupling methodologies used in pharmaceutical and materials chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organohalide and an organoboron species, is a pillar of modern synthesis.[8] The oxidative addition of the aryl halide to the Pd(0) catalyst is the first and often rate-limiting step in the catalytic cycle.[1][8] Consequently, aryl iodides like this compound consistently outperform aryl bromides, reacting under milder conditions and frequently providing higher yields in shorter reaction times.[1]
Table 1: Representative Comparison in Suzuki-Miyaura Coupling
| Feature | Aryl Iodide (Representative) | Aryl Bromide (Representative) |
| Substrate | Iodobenzene | Bromobenzene |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Base | Na₂CO₃ | Na₂CO₃ |
| Solvent | Toluene/EtOH/H₂O | Toluene/EtOH/H₂O |
| Temperature | 80 °C | 100 °C |
| Time | 2 hours | 12 hours |
| Yield | >95% | ~85% |
| Data is illustrative of general trends reported in the literature.[1] |
Heck Reaction
The Heck reaction couples an alkene with an aryl halide to form a substituted alkene, another vital tool for C-C bond formation.[9][10] As with other palladium-catalyzed reactions, the oxidative addition step is crucial. The lability of the C-I bond makes aryl iodides significantly more reactive substrates than aryl bromides.[1] This increased reactivity often permits the use of lower catalyst loadings and reduced reaction temperatures to achieve comparable or superior yields.[1]
Table 2: Representative Comparison in Heck Reaction
| Feature | Aryl Iodide (Representative) | Aryl Bromide (Representative) |
| Substrate | Iodobenzene | Bromobenzene |
| Coupling Partner | Styrene | Styrene |
| Catalyst | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (1 mol%) |
| Base | Et₃N | Et₃N |
| Solvent | DMF | DMF |
| Temperature | 100 °C | 120 °C |
| Yield | >90% | ~75% |
| Data is illustrative of general trends reported in the literature.[1] |
Sonogashira Coupling
In the Sonogashira coupling, a terminal alkyne is coupled with an aryl halide, providing a direct route to arylalkynes and conjugated enynes.[6][7] This reaction, co-catalyzed by palladium and copper, also exhibits a strong dependence on the aryl halide's identity.[7] The reactivity trend again favors aryl iodides, which can often be coupled at or near room temperature, while analogous reactions with aryl bromides typically require heating to proceed efficiently.[7]
Table 3: Representative Comparison in Sonogashira Coupling
| Feature | Aryl Iodide (Representative) | Aryl Bromide (Representative) |
| Substrate | Iodobenzene | Bromobenzene |
| Coupling Partner | Phenylacetylene | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ (1 mol%), CuI (2 mol%) | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) |
| Base | Et₃N | Et₃N |
| Solvent | THF | THF |
| Temperature | 25 °C | 65 °C |
| Yield | >95% | ~80% |
| Data is illustrative of general trends reported in the literature.[6][7][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (e.g., this compound or 1-Bromo-3,4-methylenedioxybenzene) (1.0 mmol)
-
Arylboronic Acid (1.1 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 mmol)
-
Solvent (e.g., a 4:1 mixture of Toluene and H₂O, or Dioxane/H₂O) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 80 °C for aryl iodide, 100 °C for aryl bromide).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Visualizing the Advantage
The following diagrams illustrate the fundamental relationships governing the reactivity differences between aryl iodides and bromides.
Caption: Logical flow of how lower C-I bond energy leads to superior reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. quora.com [quora.com]
- 4. (Solved) - Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer) | Transtutors [transtutors.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Revolutionizing the Analysis of Iodinated Compounds: A Comparative Guide to LC-MS/MS Quantification
The precise and sensitive quantification of iodinated benzene derivatives in complex mixtures is paramount in fields ranging from environmental monitoring to clinical diagnostics and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analytical challenge, offering unparalleled selectivity and sensitivity. This guide provides a comprehensive comparison of various LC-MS/MS methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable approach for their specific needs.
Comparative Analysis of LC-MS/MS Methodologies
The selection of an appropriate LC-MS/MS method depends heavily on the matrix, the specific iodinated compounds of interest, and the desired sensitivity. Below is a comparison of different approaches for the quantification of iodinated benzene derivatives, primarily focusing on iodinated contrast media (ICM) as representative compounds.
| Parameter | Method 1: Direct Injection (Aqueous Samples) | Method 2: Solid-Phase Extraction (SPE) (Aqueous Samples) | Method 3: Protein Precipitation (Plasma Samples) |
| Sample Preparation | Filtration through a 0.45 µm syringe filter.[1] | Enrichment using Isolute ENV+ or similar SPE cartridges.[2][3] | Protein precipitation with an organic solvent (e.g., acetonitrile).[4][5] |
| LC Column | Reversed-phase C18 column.[1] | Reversed-phase C18 column.[2] | Reversed-phase C18 or BEH C18 column.[4][6] |
| Mobile Phase | Acetic acid in water and acetonitrile.[1] | Gradient elution with water and methanol, both containing 0.1% formic acid. | Gradient elution with acetonitrile and 0.1% formic acid in water.[4][6] |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.[7] | Electrospray Ionization (ESI).[2] | Electrospray Ionization (ESI).[4] |
| Limit of Quantification (LOQ) | Low ng/L (ppt) level.[1] | Lower ng/L range.[2][3] | 0.98 ng/mL to 10 µg/mL depending on the analyte.[4][5] |
| Linearity (Range) | 1 to 1,000 ng/L.[1] | Not explicitly stated, but method is sensitive in the low ng/L range.[2][3] | 5.00-5000 µg/mL (for some ICMs).[4] |
| Precision (%RSD) | Not explicitly stated, but method shows good repeatability.[1] | Not explicitly stated. | Inter-day: 5.5–14.4%, Intra-day: 3.7–14.1%.[5] |
| Accuracy (% Recovery) | Not explicitly stated for direct injection. | Generally exceeded 70% for spiked surface water and tap water.[2] | 96–112%.[5] |
| Key Advantages | Minimal sample preparation, reducing time, cost, and potential for error.[1] | High sensitivity due to sample pre-concentration, cleaner extracts.[2][8] | Effective for removing protein interferences in biological samples.[4][5] |
| Considerations | Requires a highly sensitive mass spectrometer; potential for matrix effects.[1][7] | More time-consuming and requires method development for SPE conditions.[8] | Phospholipids and other endogenous compounds may remain, potentially causing matrix effects.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of LC-MS/MS analysis. Below are representative protocols for the methods compared above.
Method 1: Direct Injection for Aqueous Samples [1]
-
Sample Preparation: Filter the aqueous sample through a 0.45 µm regenerated cellulose syringe filter directly into an autosampler vial.
-
Liquid Chromatography:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimized for separation of target analytes.
-
Injection Volume: 100 µL.
-
Column Temperature: 15 °C to increase retention.
-
-
Mass Spectrometry:
-
MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte.
-
Method 2: Solid-Phase Extraction for Aqueous Samples [2]
-
Sample Preparation (SPE):
-
Condition an Isolute ENV+ SPE cartridge with methanol followed by water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid.
-
-
Mass Spectrometry:
-
MS System: API III plus or API 365 or equivalent.
-
Ionization: Electrospray Ionization (ESI).
-
Analysis Mode: MRM.
-
Method 3: Protein Precipitation for Plasma Samples [4][5]
-
Sample Preparation:
-
To a plasma sample, add a volume of cold acetonitrile (typically 3 times the plasma volume).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample at high speed.
-
Collect the supernatant and evaporate it to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: BEH C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient to achieve separation within a short run time.
-
-
Mass Spectrometry:
-
MS System: Xevo TQ-S triple quadrupole mass spectrometer or equivalent.
-
Ionization: Electrospray Ionization (ESI).
-
Analysis Mode: MRM.
-
Visualizing the Workflow
A generalized workflow for the LC-MS/MS quantification of iodinated benzene derivatives is depicted below. This diagram outlines the critical steps from sample collection to data analysis.
Caption: General workflow for LC-MS/MS analysis of iodinated benzene derivatives.
References
- 1. hpst.cz [hpst.cz]
- 2. A sensitive method for the determination of iodine containing diagnostic agents in aqueous matrices using LC-electrospray-tandem-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of triiodinated benzene derivatives and X-ray contrast media in water samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of three iodinated contrast media in human plasma by LC/MS-MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
A Comparative Analysis of the Toxicity of Halogenated Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of various halogenated benzene derivatives. The information is compiled from in vitro studies to offer insights into their cytotoxic and genotoxic potential, as well as the underlying molecular mechanisms. This document is intended to serve as a resource for researchers in toxicology, environmental science, and drug development.
Introduction to Halogenated Benzene Toxicity
Halogenated benzenes are a class of aromatic compounds where one or more hydrogen atoms on the benzene ring are substituted by halogens (fluorine, chlorine, bromine, or iodine). These compounds are widely used as industrial solvents, intermediates in chemical synthesis, and components of pesticides and herbicides. Their prevalence in the environment and potential for human exposure necessitate a thorough understanding of their toxicological profiles. The toxicity of halogenated benzenes is significantly influenced by the nature, number, and position of the halogen substituents on the benzene ring. Key mechanisms of toxicity include metabolic activation to reactive intermediates, induction of oxidative stress, DNA damage, and apoptosis.
Data Presentation
Cytotoxicity of Halogenated Benzene Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various halogenated benzene derivatives in different cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.
| Compound | Cell Line | Exposure Time | IC50 (mM) | Reference |
| Hexachlorobenzene | 3T3 (mouse fibroblast) | 24h | >1 | [1] |
| Hexachlorobenzene | HepG2 (human liver) | 24h | >1 | [1] |
| Hexachlorobenzene | Fa32 (rat liver) | 24h | >1 | [1] |
| Hexachlorobenzene | HL-60 (human leukemia) | 24h | >1 | [1] |
| Bromobenzene | HepG2 (human liver) | 3h | Concentration-dependent decrease in viability (0-10 mM) | [2] |
| 1,2-Dichlorobenzene | A549 (human lung) | Not Specified | Non-acutely toxic at 0.17 ppm | [3] |
| Chlorobenzene | A549 (human lung) | Not Specified | Non-acutely toxic at 2.2 ppm | [3] |
Note: A comprehensive, directly comparative dataset for a full series of monohalogenated benzenes in a single cell line was not available in the searched literature. The toxicity of halogenated benzenes is often correlated with their hydrophobicity (logP) and ease of oxidation.
Genotoxicity of Halogenated Benzene Derivatives
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The percentage of DNA in the comet tail (% Tail DNA) is a measure of DNA damage. The following table presents a summary of genotoxicity data for some halogenated benzenes.
| Compound | Cell System | Assay | Results | Reference |
| Benzene | Human lymphocytes | Comet assay | Weakly positive without metabolic activation; not activated by S-9 mix. | [4] |
| p-Benzoquinone (Benzene metabolite) | Human lymphocytes | Comet assay | Activated to a DNA-damaging species by S-9 mix. | [4] |
| Benzenetriol (Benzene metabolite) | Human lymphocytes | Comet assay | Pronounced DNA damage without metabolic activation. | [4] |
| Catechol (Benzene metabolite) | Human lymphocytes | Comet assay | Moderate DNA damage without metabolic activation. | [4] |
| Bromide (Br-) | Human peripheral leukocytes | Comet assay | Significant positive correlation between serum Br- levels and % Tail DNA. | [5] |
Note: Quantitative Comet assay data directly comparing a series of halogenated benzenes is limited. The available data focuses more on benzene and its metabolites.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Halogenated benzene derivatives
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the halogenated benzene derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity Assessment: Alkaline Comet Assay
The alkaline Comet assay is used to detect single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.
Materials:
-
Microscope slides
-
Normal melting point agarose (NMPA) and low melting point agarose (LMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from control and treated cells.
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA.
-
Cell Embedding: Mix the cell suspension with 0.5% LMPA and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis solution at 4°C for at least 1 hour to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.
-
Electrophoresis: Apply an electric field (typically 25V and 300mA) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (% Tail DNA, tail moment) using image analysis software.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Treated and untreated cells
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the toxicity of halogenated benzenes.
Caption: Key signaling pathways in halogenated benzene-induced toxicity.
Conclusion
The toxicity of halogenated benzene derivatives is a complex process involving metabolic activation, oxidative stress, and the induction of specific signaling pathways leading to cell death. The data presented in this guide, while not exhaustive, provides a comparative overview of the cytotoxic and genotoxic potential of these compounds. The detailed experimental protocols offer a starting point for researchers aiming to conduct their own toxicological assessments. Further research is needed to generate comprehensive and directly comparable datasets for a wider range of halogenated benzenes to better understand their structure-activity relationships and to improve risk assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromobenzene detoxification in the human liver-derived HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An investigation of the DNA-damaging ability of benzene and its metabolites in human lymphocytes, using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental exposure of humans to bromide in the Dead Sea area: Measurement of genotoxicy and apoptosis biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic methods for 1-Iodo-3,4-methylenedioxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of various synthetic methods for producing 1-Iodo-3,4-methylenedioxybenzene, a key intermediate in the synthesis of various biologically active compounds.[1] The following comparison of common iodination strategies—direct iodination of 1,3-benzodioxole using N-Iodosuccinimide (NIS), iodine in the presence of mercuric oxide, and direct iodination of 3,4-methylenedioxyphenol—aims to equip researchers with the necessary data to select the most suitable method for their specific needs, considering factors such as cost, yield, safety, and environmental impact.
Executive Summary
The synthesis of this compound is most commonly achieved through the electrophilic iodination of 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene). This guide focuses on three primary methods:
-
Direct Iodination with N-Iodosuccinimide (NIS): This method offers a high yield and relatively straightforward work-up procedure.
-
Direct Iodination with Iodine and Mercuric Oxide: A classic method for iodination, though the use of a mercury salt raises significant safety and environmental concerns.
-
Direct Iodination of 3,4-methylenedioxyphenol: An alternative route starting from a more functionalized precursor.
Each method presents a distinct trade-off between reagent cost, reaction efficiency, and safety/environmental considerations. The choice of the optimal method will depend on the specific priorities of the laboratory, such as scale, budget, and commitment to green chemistry principles.
Cost-Benefit Analysis
The following tables provide a detailed breakdown of the costs and benefits associated with each synthetic method. Prices for reagents are based on currently available catalog prices and are subject to change.
Table 1: Reagent Cost Analysis
| Reagent | Molecular Weight ( g/mol ) | Price (USD/g) | Cost per Mole (USD/mol) |
| 1,3-Benzodioxole | 122.12 | 1.19 | 145.32 |
| N-Iodosuccinimide (NIS) | 224.98 | 1.48 | 332.97 |
| Iodine | 253.81 | 0.27 | 68.53 |
| Mercuric Oxide | 216.59 | 1.15 | 249.08 |
| 3,4-methylenedioxyphenol | 138.12 | 3.98 | 549.75 |
| Acetic Acid | 60.05 | 0.15 | 9.01 |
| Dichloromethane | 84.93 | 0.10 | 8.49 |
Table 2: Comparison of Synthetic Methods
| Parameter | Method 1: NIS | Method 2: Iodine/Mercuric Oxide | Method 3: 3,4-methylenedioxyphenol |
| Starting Material | 1,3-Benzodioxole | 1,3-Benzodioxole | 3,4-methylenedioxyphenol |
| Iodinating Agent | N-Iodosuccinimide | Iodine | Iodine |
| Promoter/Catalyst | - | Mercuric Oxide | Oxidizing Agent |
| Solvent | Acetic Acid | Dichloromethane | Not specified |
| Reported Yield | 83%[1] | Not specified | Not specified |
| Reaction Time | 65 hours[1] | Not specified | Not specified |
| Pros | High yield, mercury-free | Established method | Alternative starting material |
| Cons | Long reaction time, relatively expensive iodinating agent | HIGHLY TOXIC REAGENT , environmental concerns, lack of recent detailed protocols | Higher cost of starting material, requires an additional oxidizing agent |
| Safety Concerns | NIS is harmful if swallowed and causes skin/eye irritation. | Mercuric oxide is highly toxic and an environmental pollutant. | Standard laboratory precautions. |
| Environmental Impact | Acetic acid is a VOC. | Use of a heavy metal salt is a significant environmental concern. | Dependent on the chosen oxidizing agent and solvent. |
Experimental Protocols
Method 1: Direct Iodination with N-Iodosuccinimide (NIS)
This procedure is based on a reported synthesis with a high yield.[1]
Materials:
-
1,3-Benzodioxole (55.0 mmol)
-
N-Iodosuccinimide (66.0 mmol)
-
Acetic Acid (470 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
-
Silica gel
Procedure:
-
Under an argon atmosphere, add N-iodosuccinimide (14.8 g, 66.0 mmol), 1,3-benzodioxole (6.31 mL, 55.0 mmol), and acetic acid (470 mL) to a 1 L flask.
-
Stir the reaction mixture at room temperature for 65 hours.
-
After the reaction is complete, remove the acetic acid by distillation under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution.
-
Add aqueous sodium thiosulfate and chloroform to the mixture and separate the organic layer.
-
Extract the aqueous layer further with chloroform.
-
Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to yield this compound as a colorless liquid (11.3 g, 45.7 mmol, 83% yield).[1]
Method 2: Direct Iodination with Iodine and Mercuric Oxide
Materials:
-
1,3-Benzodioxole
-
Iodine
-
Mercuric Oxide (HgO)
-
Dichloromethane (CH₂Cl₂)
-
Water
General Procedure:
-
Prepare a 0.2 M solution of 1,3-benzodioxole in dichloromethane.
-
Create a suspension of mercuric oxide (0.5-3 equivalents) and iodine (1-3 equivalents) in the substrate solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove precipitates.
-
Wash the filtrate with water, dry the organic layer, and evaporate the solvent.
-
Purify the crude product by crystallization or distillation.
Note: The molar ratios of mercuric oxide and iodine, as well as the reaction time, would need to be optimized for this specific substrate.
Method 3: Direct Iodination of 3,4-methylenedioxyphenol
This synthetic route utilizes a different starting material. The direct iodination of phenols is a known transformation, typically requiring an oxidizing agent to generate the electrophilic iodine species. A specific, detailed protocol for the synthesis of this compound from 3,4-methylenedioxyphenol is not well-documented in recent literature, but a general approach would involve the following steps.
Materials:
-
3,4-methylenedioxyphenol
-
Iodine
-
A suitable oxidizing agent (e.g., hydrogen peroxide, iodic acid)
-
A suitable solvent
General Procedure:
-
Dissolve 3,4-methylenedioxyphenol in an appropriate solvent.
-
Add iodine and the chosen oxidizing agent to the solution.
-
Stir the reaction mixture, likely at room temperature or with gentle heating, and monitor by TLC.
-
Upon completion, perform a suitable work-up to quench any remaining oxidizing agent and iodine.
-
Extract the product into an organic solvent.
-
Dry and concentrate the organic phase.
-
Purify the crude product by chromatography or crystallization.
Mandatory Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Conclusion and Recommendations
The choice of synthetic method for this compound is a critical decision that balances efficiency, cost, and safety.
-
For high-yield, laboratory-scale synthesis where cost is a secondary concern and safety is paramount, the N-Iodosuccinimide (NIS) method is recommended. Although it has a long reaction time, the high reported yield and avoidance of highly toxic mercury reagents make it an attractive option.
-
The iodine and mercuric oxide method, while historically significant, is strongly discouraged due to the extreme toxicity and environmental hazards associated with mercury compounds. The lack of recent, detailed protocols also presents a significant challenge for reproducibility and safety.
-
The direct iodination of 3,4-methylenedioxyphenol presents a viable alternative, particularly if this starting material is readily available. However, the higher cost of the starting material and the need for optimization of the reaction conditions are notable drawbacks. Further research to identify an efficient and environmentally benign oxidizing agent for this transformation would be beneficial.
Ultimately, researchers and drug development professionals must weigh these factors in the context of their specific project goals and institutional safety and environmental policies. For larger-scale production, a more in-depth process optimization and cost analysis would be necessary for any of these methods.
References
A Comparative Guide to Spectroscopic Techniques for the Validation of Unsymmetrical Biaryls from Aryl Iodides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of unsymmetrical biaryls from aryl iodides is a cornerstone of modern organic chemistry, with broad applications in drug discovery, materials science, and catalysis. Following successful synthesis, the rigorous validation of the target structure is paramount. This guide provides a comparative overview of key spectroscopic techniques employed for the structural elucidation and validation of unsymmetrical biaryls, supported by experimental data and detailed protocols.
Key Spectroscopic Validation Techniques
The primary methods for confirming the structure and purity of unsymmetrical biaryls are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can serve as complementary techniques for functional group identification and conjugation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the biaryl scaffold.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key features in the ¹H NMR spectrum of an unsymmetrical biaryl include distinct signals for the aromatic protons on both rings. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) are crucial for determining the substitution pattern on each aromatic ring.
¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbon atoms in the molecule. For unsymmetrical biaryls, this technique is essential to confirm the total number of carbons and to observe distinct signals for the carbons in each of the two different aryl rings. The chemical shifts of the carbon atoms directly attached to the other aryl ring (the ipso-carbons) can be particularly informative.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of the synthesized biaryl and for obtaining information about its elemental composition.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. This is a critical step in confirming that the desired cross-coupling reaction has occurred and that the product has the correct molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to both separate the biaryl from any starting materials or side products and to obtain its mass spectrum. This is particularly useful for assessing the purity of the product.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While less definitive for confirming the core biaryl structure compared to NMR and MS, IR and UV-Vis spectroscopy offer valuable complementary information.
IR Spectroscopy: Useful for identifying the presence of specific functional groups in the molecule. For example, if the aryl iodides used in the synthesis contained functional groups like carbonyls, hydroxyls, or nitro groups, their presence in the final product can be confirmed by characteristic absorption bands in the IR spectrum. The region between 1600 and 500 cm⁻¹ provides a "fingerprint" that can be used to establish the identity of a compound.[1]
UV-Vis Spectroscopy: Provides information about the electronic conjugation within the biaryl system. The absorption of UV or visible light corresponds to electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) can indicate the extent of conjugation, which is influenced by the dihedral angle between the two aryl rings.[1]
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for the validation of unsymmetrical biaryls.
| Technique | Information Provided | Typical Data Range/Format | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Chemical shifts (δ) 0-15 ppm; Coupling constants (J) in Hz. | Provides detailed structural information and isomeric purity. | Can have complex spectra with overlapping signals for larger molecules.[2] |
| ¹³C NMR | Number and type of carbon atoms. | Chemical shifts (δ) 0-220 ppm. | Confirms the carbon skeleton and presence of both aryl moieties. | Lower sensitivity than ¹H NMR, may require longer acquisition times. |
| HRMS | Exact molecular weight and elemental formula. | Mass-to-charge ratio (m/z) with high precision (e.g., 4 decimal places). | Unambiguously confirms the molecular formula. | Does not provide information on connectivity or stereochemistry. |
| GC-MS | Separation of components and their individual mass spectra. | Retention time and m/z ratio. | Excellent for assessing purity and identifying byproducts. | Not suitable for non-volatile or thermally labile compounds. |
| IR Spectroscopy | Presence of functional groups. | Wavenumbers (cm⁻¹). | Quick and simple method for functional group analysis. | Does not provide detailed structural information on the biaryl core. |
| UV-Vis Spectroscopy | Electronic conjugation. | Wavelength of maximum absorbance (λmax) in nm. | Useful for studying electronic properties and conjugation. | Provides limited structural information. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified unsymmetrical biaryl in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrumentation: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[3][4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[4]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and volatility of the analyte.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Determine the exact mass of the molecular ion peak and use software to calculate the elemental composition that matches this mass within a narrow tolerance (typically < 5 ppm).
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of unsymmetrical biaryls from aryl iodides.
Caption: Workflow for the synthesis and validation of unsymmetrical biaryls.
This guide provides a foundational understanding of the key spectroscopic techniques for the validation of unsymmetrical biaryls. For more in-depth analysis, particularly for complex structures or atropisomers, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary. The appropriate combination of these spectroscopic methods is crucial for ensuring the structural integrity and purity of synthesized unsymmetrical biaryls, a critical step in their journey towards various applications.
References
A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1-Iodo-3,4-methylenedioxybenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of complex molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. 1-Iodo-3,4-methylenedioxybenzene (also known as 5-iodo-1,3-benzodioxole) is a valuable building block, and its efficient transformation via palladium-catalyzed cross-coupling reactions is of significant interest. This guide provides a comparative analysis of various palladium catalysts for Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions involving this key substrate. The information is compiled to assist researchers in selecting the optimal catalytic system for their synthetic needs.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[1] Recent advancements have demonstrated efficient copper-free Sonogashira couplings.
Performance of PdCl₂(PPh₃)₂ in Sonogashira Coupling of this compound
Experimental data shows high yields for the Sonogashira coupling of this compound with various alkynes using the catalyst bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂. The reactions were performed under mild, copper-free conditions in a γ-valerolactone-based ionic liquid, which acts as the solvent and base promoter.[2][3]
| Coupling Partner (Alkyne) | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | 0.5 | [TBP][4EtOV] | 55 | 3 | 92[3] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | 0.5 | [TBP][4EtOV] | 55 | 3 | 81[2] |
| 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ | 0.5 | [TBP][4EtOV] | 55 | 3 | 99[3] |
| 3-Ethyl-1-pentyn-3-ol | PdCl₂(PPh₃)₂ | 0.5 | [TBP][4EtOV] | 55 | 3 | 84[3] |
| * [TBP][4EtOV] = Tetrabutylphosphonium 4-ethoxyvalerate (ionic liquid) |
Experimental Protocol: General Procedure for Sonogashira Coupling[3]
In a 4 mL screw-cap vial, this compound (0.5 mmol), the corresponding alkyne (0.75 mmol, 1.5 equiv), and bis(triphenylphosphine)palladium(II) dichloride (0.0025 mmol, 0.5 mol%) are mixed in the ionic liquid tetrabutylphosphonium 4-ethoxyvalerate (0.8 mL). The mixture is stirred at 55 °C for 3 hours. After cooling to room temperature, the mixture is partitioned between water (5 mL) and pentane (5 mL). The aqueous phase is subsequently extracted with pentane (2 x 5 mL). The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure.
Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling reaction.
Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 2-12 | 85-95[5] |
| PdCl₂(dppf) | dppf | K₂CO₃ | THF or DME | 60-80 | 1-6 | 90-98[5] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[5]
To a flame-dried Schlenk flask is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (0.01-0.05 mmol) is added under a positive flow of inert gas. The appropriate solvent system is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[6] The reaction is typically catalyzed by a palladium source, often in the presence of a phosphine ligand and a base.[7]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | MeCN or DMF | 80-120 | 4-24 | 70-95[6] |
| PdCl₂(PPh₃)₂ | PPh₃ | KOAc | DMF | 100-140 | 12-24 | 60-90[6] |
| Pd/C | None | Na₂CO₃ / Et₃N | NMP | 120-140 | 2-6 | 80-98[7] |
| Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 16 | 75-95 |
Experimental Protocol: General Procedure for Heck Reaction
In a sealable reaction vessel, this compound (1.0 mmol), the alkene (1.5 mmol), the base (1.5 mmol), and the palladium catalyst (0.01-0.05 mmol) are combined. If a phosphine ligand is used, it is added at this stage. The appropriate solvent is then added. The vessel is sealed and heated to the specified temperature with vigorous stirring for the required duration. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by flash chromatography.[5]
Heck Reaction Workflow
Caption: General workflow for the Heck coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8] The development of bulky, electron-rich phosphine ligands has been critical to the broad applicability of this reaction.[9]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | 6-24 | 70-95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 80-110 | 2-18 | 85-99[9] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 80-100 | 12-24 | 80-98 |
| XPhos Pd G3 | XPhos | LHMDS | THF | 25-65 | 4-18 | 90-99 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A flame-dried, resealable Schlenk tube is charged with the palladium precatalyst (0.01-0.02 mmol), the phosphine ligand (0.012-0.024 mmol), and the base (1.4 mmol). The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and the solvent are added via syringe. The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography.
Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Conclusion
The selection of a palladium catalyst for reactions involving this compound is highly dependent on the desired transformation. For Sonogashira couplings, PdCl₂(PPh₃)₂ has been shown to be highly effective, providing excellent yields under mild, copper-free conditions. For Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, while direct comparative data for this specific substrate is limited, established catalyst systems utilizing ligands such as PPh₃, dppf, and bulky, electron-rich phosphines (e.g., XPhos, SPhos) are reliable choices for aryl iodides and are expected to perform well. Researchers should consider factors such as catalyst cost, air and moisture stability, and the functional group tolerance required for their specific application when selecting the optimal system. The provided protocols and workflows serve as a starting point for reaction optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Iodo-3,4-methylenedioxybenzene
For immediate reference in the event of a spill or exposure, consult the Safety Data Sheet (SDS) and adhere to emergency protocols. This guide serves as a procedural reference and is not a replacement for institutional safety guidelines and regulatory mandates.
This document provides critical safety and logistical information for the proper handling and disposal of 1-Iodo-3,4-methylenedioxybenzene (CAS 5876-51-7). Adherence to these protocols is vital for ensuring the safety of laboratory personnel and maintaining environmental compliance. This substance is recognized as a hazardous chemical, and its disposal is regulated. It must not be disposed of in regular trash or flushed down the sewer system.[1]
Immediate Safety and Handling Precautions
Before handling this compound, a thorough understanding of its potential hazards is imperative. The following Personal Protective Equipment (PPE) is the minimum required protection:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.
-
Body Protection: A laboratory coat and closed-toe shoes are required.
-
Ventilation: All manipulations of this compound, including weighing, transferring, and preparing for disposal, must be performed within a certified chemical fume hood to prevent the inhalation of vapors.
Hazard Profile and Quantitative Data
This compound presents several health and environmental hazards.[2] The following table summarizes its GHS classification and other relevant data.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₇H₅IO₂[2] | Chemical identification for labeling. |
| Molecular Weight | 248.02 g/mol [2] | Necessary for quantifying waste. |
| GHS Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects.[2][3] | Dictates that this chemical is a hazardous waste. Prohibits disposal down the drain or in regular trash.[4] Requires specific handling to avoid personnel exposure and environmental contamination. |
| Physical State | Solid or liquid | Affects the choice of waste container and spill cleanup procedures. |
| Incompatible Materials | Strong oxidizing agents.[5][6] | Must be segregated from these materials during storage and in waste containers. |
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is through segregation as halogenated organic waste for professional disposal. On-site chemical treatment is not recommended.
Protocol for Unused or Contaminated this compound:
-
Segregation: Designate a specific, compatible waste container for "Halogenated Organic Waste."[7] The container must be in good condition, possess a secure screw cap, and be constructed from a material compatible with the chemical. To prevent dangerous reactions, do not mix with incompatible waste streams.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[1][8][9] The label must be filled out completely and legibly with the following information:
-
The full chemical name: "this compound". Abbreviations or chemical formulas are not permissible.[1]
-
The quantity of the waste added.
-
The date of waste generation.
-
The location of origin (e.g., laboratory, room number).
-
The name and contact information of the principal investigator.[1]
-
Checkmarks indicating the appropriate hazard pictograms (e.g., irritant, environmental hazard).[1]
-
-
Storage: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[8][10] Store the container in a designated satellite accumulation area that is cool, well-ventilated, and away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][9]
Protocol for Empty Containers:
-
Rinsing: An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.[7][8]
-
Rinsate Disposal: The solvent rinsate is now considered halogenated hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[7][8]
-
Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory waste (e.g., glass or plastic recycling, or regular trash), but you must confirm this with your institution's EHS office.[7][8] Before disposal, any hazardous chemical labels on the container should be defaced.[9]
Spill Response:
-
Secure the Area: Restrict access to the spill location. Remove all ignition sources.
-
Don PPE: Wear the appropriate PPE as described in the safety and handling section.
-
Contain the Spill: For small spills, cover the material with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[7]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, compatible container.
-
Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for pickup with your other hazardous waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. This compound | C7H5IO2 | CID 138620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. acs.org [acs.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. pfw.edu [pfw.edu]
Essential Safety and Operational Guide for 1-Iodo-3,4-methylenedioxybenzene
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1-Iodo-3,4-methylenedioxybenzene. It is intended for researchers, scientists, and drug development professionals to ensure minimal risk and maintain operational integrity in the laboratory.
Hazard Summary
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Damage (H318): Causes serious eye damage.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
-
Aquatic Hazard (H412): Harmful to aquatic life with long-lasting effects.[1]
Given its structure as a halogenated aromatic compound, it should be handled with care, assuming potential for unknown toxicity. Some benzodioxole compounds are known to have biological activity.
Quantitative Safety Data
| Parameter | Value | Source/Analogue |
| GHS Hazard Codes | H315, H318, H335, H412 | PubChem[1] |
| Molecular Weight | 248.02 g/mol | PubChem[1] |
| Occupational Exposure Limit (OEL) | Not Available | N/A |
| LD50 (Oral, Rat) | Not Available | N/A |
| LD50 (Dermal, Rabbit) | Not Available | N/A |
| LC50 (Inhalation) | Not Available | N/A |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Recommendation | Rationale and Notes |
| Hand Protection | Double gloving recommended. Inner Glove: Disposable nitrile gloves.Outer Glove: Viton or laminate film (e.g., SilverShield®/4H®) gloves.[2][3][4] | Standard nitrile gloves offer poor resistance to halogenated hydrocarbons.[5] Viton provides excellent resistance to aromatic and halogenated solvents.[2][3] Laminate film gloves offer the broadest range of chemical protection and can be worn under a more dexterous outer glove.[4][6][7][8] Always inspect gloves for integrity before use and practice proper removal techniques. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashing. | Protects against splashes that can cause serious eye damage. |
| Skin and Body Protection | A chemical-resistant lab coat must be worn at all times. For procedures with a higher potential for exposure, chemical-resistant coveralls are recommended. | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood. If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor/iodine-specific cartridge is necessary. | Minimizes inhalation of vapors, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety.
Experimental Workflow Diagram
References
- 1. ehs.gatech.edu [ehs.gatech.edu]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 4. calpaclab.com [calpaclab.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Ansell Chemical Resistant Gloves,Gauntlet, LLDPE Laminated Film, 15 - 16 in, White - 208623 - Northern Safety Co., Inc. [northernsafety.com]
- 7. Ansell AlphaTec 02-100 Chemical Resistant, 5 Layer Laminated Gloves 6 | Buy Online | Ansell | Fisher Scientific [fishersci.co.uk]
- 8. spi.com [spi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



